Product packaging for 3-(Pyrimidin-2-ylamino)benzoic acid(Cat. No.:CAS No. 198195-06-1)

3-(Pyrimidin-2-ylamino)benzoic acid

Cat. No.: B173465
CAS No.: 198195-06-1
M. Wt: 215.21 g/mol
InChI Key: JCCQTGJTDPBYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyrimidin-2-ylamino)benzoic acid is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound serves as a key intermediate in the design and synthesis of novel molecular targeted therapies. Its core structure, featuring a benzoic acid moiety linked to an aminopyrimidine group, is found in compounds that function as potent retinoid X receptor alpha (RXRα) antagonists. In research settings, such antagonists have been shown to inhibit cancer cell proliferation and promote TNFα-mediated apoptosis in human cancer cell lines, such as HepG2 and A549, while demonstrating lower cytotoxicity in normal cells . Furthermore, the (pyrimidin-2-ylamino)benzoic acid pharmacophore is a critical component in the development of protein kinase inhibitors. This structure is integral to type II inhibitors, which bind to the inactive "DFG-out" conformation of kinase domains, a mechanism of action shared by several established therapeutic agents . Researchers utilize this compound to develop and study new inhibitors targeting a range of kinases, including Bcr-Abl, which is relevant in the context of chronic myeloid leukemia (CML) and drug resistance, particularly against mutations like T315I . The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of substituents on the pyrimidine and benzoic acid rings to enhance binding affinity, potency, and selectivity for various molecular targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O2 B173465 3-(Pyrimidin-2-ylamino)benzoic acid CAS No. 198195-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyrimidin-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h1-7H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCQTGJTDPBYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198195-06-1
Record name 3-[(pyrimidin-2-yl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Pyrimidin-2-ylamino)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to a Key Kinase Inhibitor Intermediate: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

A Note to the Reader: Initial searches for "3-(Pyrimidin-2-ylamino)benzoic acid" did not yield significant, in-depth technical data suitable for the requested guide. However, the closely related and structurally similar compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS No. 641569-94-0) , is a well-documented and critical intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. Given the intended audience of researchers and drug development professionals, this guide will focus on this latter, industrially significant compound to provide a comprehensive and valuable technical resource.

Introduction

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a heterocyclic aromatic carboxylic acid that has garnered significant attention in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The structural features of this molecule, including the pyrimidine, pyridine, and benzoic acid moieties, make it a valuable scaffold in the development of kinase inhibitors and other potential therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is typically a pale beige or yellow-white solid.[2] It is hygroscopic and should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

Core Identifiers and Descriptors
PropertyValueSource
IUPAC Name 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acidPubChem[3]
CAS Number 641569-94-0ChemicalBook[2], PubChem[3]
Molecular Formula C₁₇H₁₄N₄O₂PubChem[3]
Molecular Weight 306.32 g/mol PubChem[3]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3PubChem[3]
InChI Key LDLZPHLSVKGFSC-UHFFFAOYSA-NChemicalBook[2]
Physicochemical Data
PropertyValueSource
Melting Point >257°C (decomposition)ChemicalBook[2]
Boiling Point (Predicted) 587.9 ± 60.0 °CChemicalBook[2]
Density (Predicted) 1.336 g/cm³ChemicalBook[2]
pKa (Predicted) 4.35 ± 0.10ChemicalBook[2]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)ChemicalBook[2]

Synthesis and Mechanism

The synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a multi-step process that involves the formation of a guanidine intermediate followed by a cyclization reaction.

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process: the formation of a guanidinium salt from 3-amino-4-methylbenzoic acid, followed by its condensation with a chalcone-like intermediate to form the final pyrimidine ring system.

G A 3-Amino-4-methylbenzoic acid B Guanidine Intermediate (3-((aminoiminomethyl)amino)-4-methylbenzoic acid) A->B  Cyanamide, HCl D 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid B->D C 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one C->D  Base (e.g., NaOH)  Solvent (e.g., 1-Butanol)  Heat

Caption: Synthetic workflow for 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Experimental Protocol: Synthesis

This protocol is a representative synthesis based on literature procedures.[2]

Step 1: Formation of the Guanidine Intermediate

  • To a solution of 3-amino-4-methylbenzoic acid in a suitable alcoholic solvent (e.g., primary isoamyl alcohol), add an aqueous solution of cyanamide.[1]

  • Slowly add hydrochloric acid dropwise while maintaining the reaction temperature between 50-65°C.[1]

  • Heat the mixture to approximately 100°C and maintain for several hours.[1]

  • After the initial reaction period, a second portion of acid may be added, and the reaction is continued for several more hours to ensure complete conversion.[1]

  • Upon completion, the solvent is removed, and the product is precipitated with a non-polar solvent like acetone to yield the guanidine hydrochloride intermediate.[1]

Step 2: Cyclization to the Final Product

  • In a round bottom flask under a nitrogen atmosphere, combine the guanidine intermediate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol.[2]

  • Heat the reaction mixture to reflux and stir for approximately 12 hours.[2]

  • Cool the reaction to room temperature and add a solution of sodium hydroxide in deionized water.[2]

  • Heat the mixture to reflux again, then cool to room temperature.[2]

  • Adjust the pH with hydrochloric acid and stir for one hour.[2]

  • Filter the resulting solid, wash with deionized water, and dry under a vacuum to yield 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[2]

Spectroscopic and Analytical Data

Characterization of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure by identifying the aromatic protons and carbons of the benzoic acid, pyrimidine, and pyridine rings, as well as the methyl and amine protons.[1]

  • Mass Spectrometry (MS): LC-MS is commonly used to confirm the molecular weight of the compound. The exact mass is 306.1117.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic peaks for the N-H stretch of the secondary amine, the O-H and C=O stretches of the carboxylic acid, and C=N and C=C stretches of the aromatic and heteroaromatic rings.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound, which is typically ≥95% for commercial batches.[1]

Applications in Drug Development

Role as a Kinase Inhibitor Intermediate

The primary application of this compound is as a crucial building block in the synthesis of Nilotinib.[1][2] The carboxylic acid group is activated and then reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to form the final amide bond in Nilotinib.

G A 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid C Nilotinib A->C Amide Coupling B 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline B->C

Caption: Role as an intermediate in the synthesis of Nilotinib.

Potential Biological Activity

While primarily used as an intermediate, the core structure of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid suggests inherent biological activity. The aminopyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1] This compound itself has been shown to exhibit inhibitory effects against various cancer cell lines, such as K562 leukemia cells, and targets the Bcr-Abl1 kinase.[1] Its mechanism of action involves competing with ATP for the kinase's binding site, thereby disrupting signaling pathways that are essential for cancer cell proliferation and survival.[1]

Safety and Handling

According to GHS hazard statements, this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Conclusion

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a compound of significant interest to the pharmaceutical industry, particularly in the field of oncology. Its role as a key intermediate in the synthesis of Nilotinib underscores the importance of efficient and scalable synthetic routes. Furthermore, its inherent biological activity as a kinase inhibitor highlights the potential for this and similar scaffolds in the design of novel therapeutic agents. This guide has provided a technical overview of its properties, synthesis, and applications to aid researchers and drug development professionals in their work with this important molecule.

References

An In-depth Technical Guide to 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Synthesis, Characterization, and Biological Relevance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, with the CAS number 641569-94-0, is a pivotal chemical intermediate in the synthesis of highly potent and selective tyrosine kinase inhibitors.[1][2] Its molecular structure, featuring a benzoic acid moiety linked to a 2-aminopyrimidine core which is in turn substituted with a pyridine ring, serves as a crucial scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its synthesis, structural characterization, and its significant role as a precursor to the acclaimed anti-cancer drug, Nilotinib. We will delve into the mechanistic underpinnings of the therapeutic action of its derivatives and provide detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₄N₄O₂[3][4]
Molecular Weight 306.32 g/mol [3][4]
Appearance White to off-white or yellow-white solid[1][5]
Melting Point >257°C (decomposes)
Solubility Soluble in methanol and dimethyl sulfoxide[5]
CAS Number 641569-94-0[3][6]

Mechanism of Action of Derivatives: Targeting the BCR-ABL Kinase

While 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is primarily an intermediate, its significance is intrinsically linked to the mechanism of action of the final drug product, Nilotinib. Nilotinib is a highly potent and selective inhibitor of the BCR-ABL tyrosine kinase.[7] The BCR-ABL fusion protein, a result of the Philadelphia chromosome translocation, exhibits constitutively active tyrosine kinase activity, a key driver in chronic myeloid leukemia (CML).[7]

Nilotinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, effectively blocking the transfer of phosphate from ATP to tyrosine residues on its substrates.[7] This inhibition of substrate phosphorylation disrupts the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[7][8] Key pathways that are consequently inhibited include the Ras/Raf/MEK/ERK pathway, which is central to cell proliferation, and the PI3K/Akt pathway, which plays a significant role in promoting cell survival by inhibiting apoptosis.[9] By blocking these aberrant signals, Nilotinib induces apoptosis in BCR-ABL-dependent cells.[7]

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The synthesis of the title compound is a critical step in the production of Nilotinib. A common and efficient method involves a multi-step process starting from 3-amino-4-methylbenzoic acid. The rationale for this synthetic route is its scalability and the availability of the starting materials.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a reliable two-step synthesis. The first step is the formation of a guanidine intermediate, followed by a cyclization reaction to form the pyrimidine ring.

Step 1: Synthesis of 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride

This step involves the reaction of 3-amino-4-methylbenzoic acid with cyanamide in an acidic medium to form the corresponding guanidine derivative. The acidic condition is crucial for the activation of the cyanamide and subsequent nucleophilic attack by the amino group of the benzoic acid derivative.

  • Materials:

    • 3-Amino-4-methylbenzoic acid

    • 50% aqueous cyanamide

    • Concentrated hydrochloric acid (36%)

    • Methanol

    • Acetone

  • Procedure:

    • In a suitable reaction vessel, charge 3-amino-4-methylbenzoic acid and methanol.

    • Add the 50% aqueous cyanamide solution to the mixture.

    • Heat the mixture to 70-80°C.

    • Slowly add concentrated hydrochloric acid dropwise to maintain a pH of around 3.

    • Increase the temperature to 100°C and maintain for 3 hours.

    • Add an additional small portion of hydrochloric acid and continue heating for another 6 hours to ensure complete reaction.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Add acetone to the residue to precipitate the product.

    • Stir the suspension at room temperature, then cool to 5-10°C.

    • Filter the solid, wash with cold acetone, and dry under vacuum to yield 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride.[10]

Step 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The guanidine intermediate is then cyclized with 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one in the presence of a base to form the desired pyrimidine ring system. n-Butanol is often used as a high-boiling solvent to facilitate the reaction at elevated temperatures, which is necessary for the cyclization and subsequent hydrolysis of the ester intermediate in a one-pot fashion.[2]

  • Materials:

    • 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride (from Step 1)

    • 3-(Dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one

    • Sodium hydroxide

    • n-Butanol

    • Deionized water

    • Hydrochloric acid

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid methyl ester mononitrate (an alternative starting material to the hydrochloride salt), 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, and sodium hydroxide in n-butanol.[5]

    • Heat the reaction mixture to reflux and stir for 12 hours.[5]

    • Cool the reaction mass to 25-35°C.[5]

    • Add a solution of sodium hydroxide in deionized water.[5]

    • Heat the mixture to reflux (120-125°C) to effect hydrolysis of the ester.[5]

    • Cool the reaction mass again to 25-35°C.[5]

    • Acidify the mixture with hydrochloric acid and stir for one hour to precipitate the product.[5]

    • Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum at 50-55°C to obtain 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[5]

Synthesis_Workflow cluster_step1 Step 1: Guanidine Formation cluster_step2 Step 2: Pyrimidine Ring Formation & Hydrolysis A 3-Amino-4-methylbenzoic acid C HCl, Methanol, Heat A->C B Cyanamide B->C D 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride C->D F NaOH, n-Butanol, Reflux D->F E 3-(Dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one E->F G Hydrolysis (NaOH, H2O, Reflux) F->G H Acidification (HCl) G->H I 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid H->I

Workflow for the synthesis of the title compound.

Structural Characterization

The structure of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid can be confirmed using standard analytical techniques.

  • ¹H NMR (500MHz, D₂O): δ 8.1 (d, 1H), 7.9 (s, 1H), 7.6 (d, 1H), 2.4 (s, 3H).[10]

  • ¹³C NMR (125MHz, D₂O): δ 172.2, 159.2, 145.6, 135.3, 134.3, 132.7, 132.0, 131.8, 19.6.[10]

  • Mass Spectrometry (M+1)⁺: 194 (for the guanidine intermediate).[10]

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the efficacy of the final drug product, Nilotinib, derived from the title compound, an in vitro kinase inhibition assay is performed. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Experimental Protocol: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol is widely used to determine the cytotoxic effects of potential therapeutic agents on cancer cell lines.

  • Materials:

    • BCR-ABL positive cell line (e.g., K562)

    • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

    • Nilotinib (or other test compounds)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the K562 cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Compound Preparation and Addition: Prepare a series of dilutions of Nilotinib in the culture medium. Add the diluted compound to the wells in triplicate, typically in a volume of 100 µL, to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

    • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_assay MTT Assay cluster_analysis Data Analysis A Seed K562 cells in 96-well plate B Prepare serial dilutions of Nilotinib A->B C Add compound dilutions to wells B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Experimental workflow for determining the IC50 of Nilotinib via MTT assay.
Representative IC50 Values for Nilotinib

Cell LineTarget KinaseIC50 (nM)Reference
K562BCR-ABL30[11]
Ba/F3 (wild-type Bcr-Abl)BCR-ABL13 - 15[11][12]
Ba/F3 (various imatinib-resistant mutants)BCR-ABL15 - 450[11]
KBM5BCR-ABL480[11]

Conclusion

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its role as a key intermediate in the synthesis of the potent tyrosine kinase inhibitor Nilotinib underscores its importance in the development of targeted cancer therapies. This guide has provided a detailed overview of its synthesis, structural properties, and the biological context in which its derivatives operate. The provided experimental protocols offer a framework for researchers and drug development professionals working in this area. A thorough understanding of the chemistry and biology surrounding this scaffold will continue to be invaluable in the design and synthesis of next-generation kinase inhibitors.

References

A Technical Guide to the Mechanism of Action of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, known pharmaceutically as Nilotinib (Tasigna®). As a second-generation tyrosine kinase inhibitor (TKI), Nilotinib represents a cornerstone in the targeted therapy of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2] This document delineates its primary mode of action through the competitive inhibition of the BCR-ABL kinase, explores its broader kinase inhibition profile, discusses the molecular basis of clinical resistance, and provides detailed, field-proven protocols for its experimental validation. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical methodologies essential for advancing research in this domain.

Introduction: Rational Design and Clinical Context

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, or Nilotinib, is a phenylamino-pyrimidine derivative developed through the rational design of a more potent and selective successor to Imatinib.[3] Its development was guided by the crystal structure of the ABL kinase domain, aiming to achieve a higher binding affinity and overcome common Imatinib resistance mechanisms.[4] The primary clinical indication for Nilotinib is the treatment of Ph+ CML, a hematological malignancy driven by the constitutively active BCR-ABL tyrosine kinase, an aberrant fusion protein resulting from the t(9;22) chromosomal translocation.[4][5] Nilotinib's mechanism centers on shutting down the proliferative and anti-apoptotic signals propagated by this oncogenic driver.[5][6]

Core Mechanism: High-Affinity Inhibition of the BCR-ABL Kinase

The central mechanism of Nilotinib is its function as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase.[4][5] It binds with high affinity to the ATP-binding site within the ABL kinase domain, stabilizing the enzyme in its inactive, "DFG-out" conformation.[3] This binding physically obstructs the entry and hydrolysis of ATP, a requisite step for kinase activity. By preventing the autophosphorylation of BCR-ABL, Nilotinib effectively terminates the downstream signaling cascades that are essential for the malignant phenotype of CML cells.[3][5]

Key downstream pathways inhibited by Nilotinib include:

  • RAS/MAPK Pathway: Governs cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

  • JAK/STAT Pathway: Crucial for cytokine signaling and cell growth. Substrates like STAT5 are key indicators of BCR-ABL activity.[3]

The direct consequence of this inhibition is the induction of cell cycle arrest and apoptosis in BCR-ABL-dependent cells, leading to a profound anti-leukemic effect.[1][5][6]

cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Phosphorylates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Phosphorylates JAK_STAT JAK/STAT Pathway (e.g., STAT5) BCR_ABL->JAK_STAT Phosphorylates Nilotinib Nilotinib Nilotinib->BCR_ABL Competitively Inhibits ATP Binding ATP ATP ATP->BCR_ABL Binds & Activates Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits JAK_STAT->Proliferation

Fig 1. Nilotinib inhibits BCR-ABL, blocking pro-survival pathways.

Broader Kinase Profile and Off-Target Effects

While rationally designed for BCR-ABL, Nilotinib exhibits potent inhibitory activity against other tyrosine kinases, which contributes to both its expanded therapeutic potential and its side-effect profile.[7] This polypharmacology is a critical consideration in drug development and clinical application.

Key Off-Target Kinases:

  • KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[3]

  • Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): Implicated in various solid tumors and myeloproliferative neoplasms.[3]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Another target shared with Imatinib.[3]

  • Discoidin Domain Receptors (DDR1, DDR2): Collagen receptors involved in cell adhesion and migration.[2]

The inhibition of these kinases explains Nilotinib's evaluation in GIST and other malignancies.[3] However, off-target effects can also lead to adverse events, such as impacts on glucose metabolism and bone health, which require careful patient monitoring.[8]

Kinase TargetRepresentative IC50 (nM)Associated Malignancy/Process
BCR-ABL (WT) < 30Chronic Myeloid Leukemia (CML)
PDGFRα/β < 100Myeloproliferative Neoplasms
c-KIT < 100Gastrointestinal Stromal Tumors (GIST)
DDR1 Potent InhibitorFibrosis, Cancer Metastasis
NQO2 Potent InhibitorXenobiotic Metabolism
Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[2][3][9]

Mechanisms of Clinical Resistance

Despite its high potency, resistance to Nilotinib can develop, primarily through two mechanisms.

BCR-ABL Dependent Resistance: The T315I Mutation

The most common mechanism of acquired resistance involves point mutations within the ABL kinase domain.[10] While Nilotinib is effective against many Imatinib-resistant mutants, it is critically ineffective against the T315I "gatekeeper" mutation .[11] In this mutation, the threonine residue at position 315 is replaced by a bulkier isoleucine. This substitution creates steric hindrance that physically blocks Nilotinib from binding to the ATP pocket, while still permitting ATP access, thus restoring kinase activity.[10]

cluster_wt Wild-Type ABL Kinase Domain cluster_mutant T315I Mutant ABL Kinase Domain WT_Pocket ATP-Binding Pocket (Threonine at 315) Nilotinib_WT Nilotinib Nilotinib_WT->WT_Pocket Binds Effectively Mutant_Pocket ATP-Binding Pocket (Isoleucine at 315) Nilotinib_Mutant Nilotinib Steric_Hindrance Steric Hindrance (Binding Blocked) Nilotinib_Mutant->Steric_Hindrance Steric_Hindrance->Mutant_Pocket

Fig 2. The T315I mutation prevents Nilotinib from binding.
BCR-ABL Independent Resistance

Resistance can also occur through mechanisms that do not involve kinase domain mutations. These are often more complex and can include:

  • BCR-ABL Gene Amplification: Overexpression of the target protein can overwhelm the inhibitor at standard clinical doses.[11][12]

  • Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival pathways, such as those driven by Src family kinases (e.g., LYN), can render cells less dependent on BCR-ABL signaling.[12][13]

  • Drug Efflux: Increased expression of drug transporter proteins like ABCB1 (MDR1) can actively pump Nilotinib out of the cell, reducing its intracellular concentration.[12][13]

Experimental Validation: Protocols and Methodologies

Validating the mechanism of action of a TKI like Nilotinib requires a multi-faceted approach, combining biochemical and cell-based assays. Each protocol serves as a self-validating system when appropriate controls are included.

cluster_assays Parallel Assays Start Hypothesis: Nilotinib inhibits BCR-ABL signaling Cell_Culture 1. Cell Culture (e.g., K562 Ph+ CML cells) Start->Cell_Culture Treatment 2. Treatment (Dose-response of Nilotinib) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT / XTT) Treatment->Viability Western 3b. Western Blot Analysis Treatment->Western IC50_Calc 4a. Calculate IC50 (Measure of Potency) Viability->IC50_Calc Lysate Protein Lysate Preparation Western->Lysate SDS_PAGE SDS-PAGE & Membrane Transfer Lysate->SDS_PAGE Probing Antibody Probing (p-CrkL, Total CrkL, Loading Control) SDS_PAGE->Probing Phospho_Analysis 4b. Quantify Phosphorylation (Measure of Target Engagement) Probing->Phospho_Analysis

Fig 3. Workflow for validating Nilotinib's cellular activity.
Protocol 5.1: Cellular Proliferation Assay (MTT/XTT)

This assay quantifies the anti-proliferative effect of Nilotinib on BCR-ABL-positive cells.

  • Causality: The principle is that viable, metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan product. A decrease in color formation is directly proportional to a decrease in cell viability/proliferation caused by the drug.

  • Methodology:

    • Cell Plating: Seed a Ph+ cell line (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

    • Treatment: Prepare a serial dilution of Nilotinib (e.g., from 1 nM to 10 µM). Add the drug to the wells and include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

    • Assay Development: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

    • Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

    • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 (the concentration of drug that inhibits 50% of cell growth).

Protocol 5.2: Target Engagement via Multiplex Western Blot

This protocol provides direct evidence that Nilotinib is inhibiting the BCR-ABL kinase within the cell by measuring the phosphorylation of a known downstream substrate.

  • Causality: A functional BCR-ABL kinase will phosphorylate its substrates (e.g., CrkL, STAT5).[14] Treatment with an effective inhibitor like Nilotinib will decrease the level of the phosphorylated substrate without affecting the total amount of the substrate protein. This phospho-specific inhibition is the hallmark of target engagement.

  • Methodology:

    • Cell Culture & Treatment: Plate K562 cells in 6-well plates. Once they reach the desired density, treat with varying concentrations of Nilotinib (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-4 hours) to observe direct signaling effects.

    • Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA) to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies. A multiplex approach is efficient, using antibodies that recognize phosphorylated-CrkL (p-CrkL), total CrkL, and a loading control (e.g., β-Actin or GAPDH) simultaneously, provided they are from different host species or are conjugated to different fluorophores.

    • Secondary Antibody & Detection: Wash the membrane and incubate with species-specific secondary antibodies conjugated to HRP or a fluorophore. Detect the signal using an appropriate substrate (for HRP) or an imaging system.

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-CrkL/Total CrkL ratio confirms specific inhibition of the BCR-ABL pathway.

Conclusion

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib) is a highly potent and selective second-generation TKI that exemplifies the success of targeted cancer therapy. Its primary mechanism of action is the ATP-competitive inhibition of the oncogenic BCR-ABL kinase, which leads to the shutdown of critical pro-survival signaling pathways and subsequent apoptosis of malignant cells.[3][5] While highly effective, its clinical utility is challenged by resistance mechanisms, most notably the T315I gatekeeper mutation.[10][11] A thorough understanding of its on-target and off-target activities, coupled with robust experimental validation using the methodologies described herein, is essential for both its current clinical management and the development of future generations of kinase inhibitors.

References

The Advent of Targeted Therapy: A Technical Guide to the Discovery and History of Imatinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imatinib, scientifically known as 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and marketed as Gleevec®, represents a paradigm shift in oncology, heralding the era of targeted cancer therapy.[1] Its development was a landmark achievement, born from a deep understanding of the molecular pathogenesis of Chronic Myeloid Leukemia (CML).[1] This guide provides an in-depth technical overview of the discovery, history, and core scientific principles behind Imatinib. It details the journey from the identification of the molecular driver of CML, the Bcr-Abl tyrosine kinase, to the rational design and clinical triumph of a molecule that transformed a fatal leukemia into a manageable chronic condition for many, laying the groundwork for modern precision medicine.[1]

The Scientific Landscape Before Imatinib: A Tale of a Telltale Chromosome

The story of Imatinib begins not in a chemistry lab, but with a cytogenetic discovery. In 1960, Peter Nowell and David Hungerford identified an unusually small chromosome in patients with CML, which they named the "Philadelphia chromosome."[1][2] This was a pivotal moment, suggesting for the first time a direct link between a specific genetic abnormality and a form of cancer.

Further research in the 1970s by Janet Rowley revealed that the Philadelphia chromosome was the result of a translocation between chromosomes 9 and 22.[1] By the early 1980s, the specific genes involved in this translocation were identified: the Abelson murine leukemia viral oncogene homolog 1 (ABL1) from chromosome 9 and the breakpoint cluster region (BCR) gene from chromosome 22.[1] This fusion created the BCR-ABL oncogene, which encodes a constitutively active tyrosine kinase.[1] This aberrant enzyme was found to be the primary driver of the uncontrolled proliferation of white blood cells characteristic of CML.[1]

This molecular understanding of CML set the stage for a revolutionary idea: if the Bcr-Abl protein was the single driver of the disease, then a drug that could specifically inhibit this protein could be a highly effective and less toxic treatment than conventional chemotherapy.

The Dawn of Rational Drug Design: The Quest for a Bcr-Abl Inhibitor

In the late 1990s, a team of scientists at Ciba-Geigy (which later became Novartis), including Nicholas Lydon, Jürg Zimmermann, and Elisabeth Buchdunger, embarked on a program to find protein kinase inhibitors.[1][3] Through high-throughput screening of their chemical libraries, they identified a 2-phenylaminopyrimidine compound as a promising lead.[1][3] This compound, however, was not potent or specific enough for clinical development.

The team then began a process of rational drug design and lead optimization. They systematically modified the 2-phenylaminopyrimidine scaffold, introducing methyl and benzamide groups to enhance its binding affinity and selectivity for the ATP-binding site of the Abl kinase domain.[3] This iterative process of chemical synthesis and biological testing led to the creation of STI571, later named Imatinib.[2][3]

The crucial collaboration with oncologist Brian Druker of Oregon Health & Science University (OHSU) was instrumental in advancing Imatinib from the lab to the clinic.[3][4] Druker's deep understanding of CML biology and his unwavering belief in the potential of a targeted therapy were critical in driving the clinical development of the drug.[5]

Mechanism of Action: How Imatinib Tames a Rogue Kinase

Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[6][7] It acts as a competitive inhibitor at the ATP-binding site of the Abl kinase domain.[3][7][8] In its constitutively active state, the Bcr-Abl fusion protein continuously transfers phosphate groups from ATP to tyrosine residues on various downstream substrate proteins.[6][7] This unchecked signaling cascade leads to increased cell proliferation and survival.[1]

Imatinib binds to the Abl kinase domain when it is in its inactive, or closed, conformation.[4][6] This binding event locks the kinase in this self-inhibited state, preventing the conformational changes necessary for ATP binding and substrate phosphorylation.[4][6] By blocking the ATP-binding site, Imatinib effectively "turns off" the hyperactive Bcr-Abl kinase, thereby inhibiting the downstream signaling pathways that drive leukemogenesis and inducing apoptosis in the cancer cells.[6]

Imatinib also inhibits other tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR), which has led to its successful use in the treatment of gastrointestinal stromal tumors (GIST) and other malignancies driven by these kinases.[3][4]

The Bcr-Abl Signaling Network

The constitutively active Bcr-Abl kinase activates a complex network of downstream signaling pathways that are crucial for the malignant phenotype of CML cells. Understanding these pathways is essential for appreciating the profound impact of Imatinib.

Bcr_Abl_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK_STAT JAK/STAT (STAT5) BCR_ABL->JAK_STAT Adhesion Altered Adhesion & Motility BCR_ABL->Adhesion RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation JAK_STAT->Proliferation JAK_STAT->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL

Caption: The Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

From Bench to Bedside: Clinical Development and Approval

The first clinical trial of Imatinib, which began in 1998, showed remarkable results.[2][4] In a Phase I study, the drug induced complete hematologic responses in the vast majority of CML patients who had failed previous therapies.[2][5] These unprecedented results led to a rapid and expanded clinical development program.

The pivotal International Randomized Study of Interferon versus STI571 (IRIS) trial compared Imatinib to the then-standard of care, interferon-alpha plus cytarabine, in newly diagnosed CML patients.[9] The results were overwhelmingly in favor of Imatinib, with significantly higher rates of complete hematologic and cytogenetic responses.[9]

Based on these compelling data, the U.S. Food and Drug Administration (FDA) granted Imatinib a priority review and approved it for the treatment of CML in May 2001, in a record time of less than three months from submission.[3][10] This rapid approval underscored the transformative potential of this new targeted therapy.

Key Clinical Trial Data
Trial/StudyPhasePatient PopulationKey FindingsReference
Phase I StudyICML patients (chronic phase, failed interferon)High rates of complete hematologic response.[2][5]
IRIS TrialIIINewly diagnosed chronic phase CMLSuperior hematologic and cytogenetic response rates compared to interferon-alpha + cytarabine.[9]
GIST TrialsII/IIIUnresectable or metastatic GISTSignificant clinical benefit, leading to approval for this indication.[4][11]

Experimental Protocols: The Science Behind the Discovery

The development of Imatinib relied on robust and reproducible in vitro and cell-based assays to determine its potency and selectivity. The following are representative protocols for key experiments that were central to its characterization.

Bcr-Abl Tyrosine Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Imatinib against Bcr-Abl.

Materials:

  • Recombinant Bcr-Abl enzyme

  • Synthetic peptide substrate (e.g., Abltide)

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive methods

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Imatinib serial dilutions

  • 96-well plates

  • Phosphocellulose paper or other capture method for radioactive assays

  • Scintillation counter or plate reader for non-radioactive assays

Procedure:

  • Compound Preparation: Prepare a serial dilution of Imatinib in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted Imatinib solutions.

  • Enzyme Addition: Add the purified Bcr-Abl kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays) or by spotting the reaction mixture onto phosphocellulose paper for radioactive assays.

  • Detection:

    • Radioactive: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive: Measure the amount of phosphorylated substrate using a specific antibody in an ELISA format or other detection method.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the Imatinib concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Imatinib Prepare Imatinib Serial Dilutions Start->Prep_Imatinib Setup_Reaction Set up Kinase Reaction: Buffer, Substrate, Imatinib Prep_Imatinib->Setup_Reaction Add_Kinase Add Bcr-Abl Kinase (Pre-incubation) Setup_Reaction->Add_Kinase Add_ATP Initiate Reaction (Add ATP) Add_Kinase->Add_ATP Incubate Incubate (e.g., 30°C, 30-60 min) Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Substrate Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This assay measures the effect of Imatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of Imatinib that inhibits the proliferation of CML cells by 50% (GI50).

Materials:

  • CML cell line (e.g., K562, which is Bcr-Abl positive)

  • Complete cell culture medium

  • Imatinib serial dilutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Drug Treatment: Prepare serial dilutions of Imatinib in culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the Imatinib concentration. Use non-linear regression to calculate the GI50 value.

Chemical Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The synthesis of Imatinib involves a multi-step process. A common route involves the construction of the pyrimidine ring and subsequent coupling reactions. The following is a generalized synthetic scheme.

A key intermediate is 4-Methyl-3-nitrobenzoic acid, which undergoes a series of reactions including reduction of the nitro group to an amine, followed by condensation with a pyrimidine precursor to form the core structure of Imatinib. Further modifications lead to the final product.

One reported synthesis involves the reaction of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of a base like sodium hydroxide in a suitable solvent such as 1-butanol.[1] The reaction mixture is heated to reflux, followed by hydrolysis of the ester to the carboxylic acid to yield 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[1]

Conclusion: A Legacy of Targeted Therapy

The discovery and development of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, or Imatinib, is a testament to the power of rational drug design based on a fundamental understanding of cancer biology. It transformed the treatment of CML and GIST and has become a cornerstone of targeted therapy.[4] The success of Imatinib has inspired the development of numerous other targeted therapies for a wide range of cancers, fundamentally changing the landscape of oncology research and patient care. The story of Imatinib serves as a powerful example of how a deep understanding of disease mechanisms can lead to the development of highly effective and life-saving medicines.

References

A Comprehensive Technical Guide to 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial database searches for "3-(Pyrimidin-2-ylamino)benzoic acid" did not yield a widely documented compound with significant research or application history. However, searches consistently identified a closely related and highly significant molecule, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . Given its crucial role as a key intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib, a vital medication in cancer therapy, this guide will focus on this specific, well-characterized compound. It is presumed that this is the molecule of primary interest for researchers, scientists, and drug development professionals.

Core Molecular Identifiers and Physicochemical Properties

Accurate identification and characterization are the foundational steps in any chemical research or drug development workflow. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a complex aromatic carboxylic acid. Its unique structure, featuring a substituted benzoic acid, a pyrimidine ring, and a pyridine ring, is central to its utility in pharmaceutical synthesis.[1]

Standardized Chemical Identifiers

The following identifiers are crucial for unambiguous database searching, regulatory submissions, and procurement.

IdentifierValueSource
IUPAC Name 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acidPubChem[1][2]
CAS Number 641569-94-0ChemicalBook, Sigma-Aldrich[3][4]
InChI Key LDLZPHLSVKGFSC-UHFFFAOYSA-NPubChem, Benchchem[1][2][5]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3PubChem, Drug Information Portal[2][5]
Physicochemical Data

Understanding the physical and chemical properties is essential for predicting behavior in various experimental conditions, from reaction kinetics to formulation.

PropertyValueUnitNotes
Molecular Formula C₁₇H₁₄N₄O₂[1][6]
Molecular Weight 306.32 g/mol [1][2][6]
Appearance White to off-white crystalline solid/powder[1][6]
Boiling Point 587.9 ± 60.0°C at 760 mmHg[6][7]
Density 1.3 ± 0.1g/cm³[7]
Flash Point 309.4 ± 32.9°C[7]
LogP 2.85A measure of lipophilicity.[7]
Hydrogen Bond Donors 2Computed by Cactvs.[5]
Hydrogen Bond Acceptors 5Computed by Cactvs.[2]
Molecular Structure Visualization

The 2D structure provides a clear representation of the atomic connectivity and functional groups.

Caption: 2D structure of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Role in Pharmaceutical Synthesis: The Nilotinib Pathway

The primary significance of this compound lies in its role as a late-stage intermediate in the synthesis of Nilotinib (marketed as Tasigna®), a second-generation BCR-ABL tyrosine kinase inhibitor.[1][6] Nilotinib is a cornerstone therapy for Chronic Myeloid Leukemia (CML).[1][6] The structural integrity and purity of this intermediate are paramount as they directly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API).

The synthesis of Nilotinib from this intermediate typically involves an amidation reaction, coupling the carboxylic acid group with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

G cluster_start Starting Materials cluster_process Process cluster_product Final Product A 4-Methyl-3-[[4-(3-pyridinyl)- 2-pyrimidinyl]amino]benzoic acid C Amide Coupling Reaction (e.g., using HATU, EDCI, or conversion to acyl chloride) A->C Carboxylic Acid Component B 3-(Trifluoromethyl)-5- (4-methyl-1H-imidazol-1-yl)aniline B->C Amine Component D Nilotinib (API) C->D Forms Amide Bond

Caption: Simplified workflow illustrating the role of the title compound in Nilotinib synthesis.

Synthesis Protocol: A Validated Laboratory-Scale Method

The synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid itself is a multi-step process. A common and reliable method involves the condensation of a guanidine derivative with a propenone derivative. This protocol is adapted from established procedures in the chemical literature.[3]

Objective: To synthesize 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid via cyclocondensation.

Core Reaction: The formation of the pyrimidine ring is the key transformation. This is achieved by reacting 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester with 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. The initial reaction forms the pyrimidine ring, followed by saponification of the methyl ester to the desired carboxylic acid.

Materials and Reagents
  • 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate

  • 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one

  • Sodium Hydroxide (NaOH)

  • 1-Butanol (solvent)

  • Hydrochloric Acid (HCl)

  • Deionized (DI) Water

  • Round bottom flask with reflux condenser

  • Nitrogen or Argon source for inert atmosphere

  • Magnetic stirrer and heating mantle

Step-by-Step Experimental Procedure
  • Reaction Setup: To a round bottom flask, add 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate (1.0 eq), 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one (~0.7-0.8 eq), and sodium hydroxide (~0.4 eq).[3]

  • Solvent Addition: Add 1-Butanol to the flask (approx. 10 mL per gram of the starting ester).[3]

  • Inert Atmosphere: Purge the flask with nitrogen or argon to create an inert atmosphere, which is crucial to prevent side reactions at high temperatures.

  • Cyclization (Step 1): Heat the reaction mixture to reflux temperature (approx. 118-125°C for 1-butanol) and maintain stirring for 12 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: The use of 1-butanol as a solvent is strategic. Its high boiling point allows the reaction to proceed at a sufficient rate, while its polarity is suitable for dissolving the reactants. The initial portion of NaOH acts as a base to facilitate the condensation.

  • Saponification (Step 2): After cooling the mixture to room temperature (25-35°C), add a solution of sodium hydroxide (additional ~0.4 eq) in DI water.[3]

  • Hydrolysis: Heat the reaction mixture back to reflux and stir vigorously. This step hydrolyzes the methyl ester to the sodium salt of the carboxylic acid.

  • Acidification and Precipitation: Cool the reaction mass again to 25-35°C. Slowly add hydrochloric acid to adjust the pH to acidic (typically pH 4-5). This protonates the carboxylate, causing the desired product to precipitate out of the solution.[3]

    • Trustworthiness Check: The precipitation upon acidification is a self-validating step. A robust, solid formation indicates the successful conversion to the water-insoluble carboxylic acid.

  • Isolation and Purification: Stir the resulting slurry for one hour to ensure complete precipitation. Filter the solid product, wash thoroughly with DI water to remove inorganic salts, and then dry under vacuum at 50-55°C.[3]

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A typical purity specification for use as a pharmaceutical intermediate is ≥98%.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight. The exact mass should be approximately 306.1117 g/mol .[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the C=O of the carboxylic acid, N-H stretches of the secondary amine, and aromatic C-H bonds.

Applications and Future Directions

While the principal application of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is in the synthesis of Nilotinib, its structural motifs are of high interest in medicinal chemistry.[1][3]

  • Kinase Inhibitor Scaffolding: The aminopyrimidine core is a well-established "hinge-binding" motif for many kinase inhibitors. This molecule serves as a valuable building block for creating libraries of new kinase inhibitors targeting other enzymes involved in cancer and inflammatory diseases.[1]

  • Fragment-Based Drug Discovery: The distinct benzoic acid, pyrimidine, and pyridine fragments can be explored in fragment-based screening campaigns to identify new binding interactions with therapeutic targets.

  • Derivative Synthesis: The carboxylic acid handle allows for straightforward chemical modification, enabling the synthesis of a wide range of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[8]

This compound is more than a simple intermediate; it is a highly functionalized building block that embodies key structural features for modern kinase-targeted drug discovery. Its robust synthesis and well-defined properties make it an invaluable tool for researchers and drug developers aiming to create the next generation of targeted therapies.

References

Methodological & Application

Synthesis Protocol for 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate in the manufacture of several pharmacologically active compounds, notably as a precursor to the tyrosine kinase inhibitor Nilotinib.[1][2] The protocol herein is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is approached via a robust and scalable two-step process, commencing with the formation of a guanidinyl intermediate from 3-amino-4-methylbenzoic acid, followed by a cyclocondensation reaction to yield the target molecule. This guide emphasizes not only the procedural steps but also the underlying chemical rationale, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (CAS 641569-94-0) is a pivotal molecular scaffold in medicinal chemistry. Its structure, incorporating a substituted pyrimidine ring linked to a benzoic acid moiety, makes it a valuable building block for the synthesis of targeted therapeutics.[2] The primary significance of this compound lies in its role as a late-stage intermediate in the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl tyrosine kinase used in the treatment of chronic myeloid leukemia (CML).[1][2] The efficient and reproducible synthesis of this intermediate is therefore of critical importance for the pharmaceutical industry.

This document outlines a well-established and optimized synthetic route. The chosen methodology is based on the reaction of 3-amino-4-methylbenzoic acid with cyanamide to form 3-guanidino-4-methylbenzoic acid, which is then subjected to a cyclocondensation reaction with 3-(dimethylamino)-1-(3-pyridyl)propenone. This approach is favored for its operational simplicity, cost-effectiveness of starting materials, and amenability to scale-up.

Chemical Reaction Overview

The synthesis proceeds in two main stages, as depicted in the workflow below:

Synthesis_Workflow cluster_step1 Step 1: Guanidinylation cluster_step2 Step 2: Cyclocondensation & Hydrolysis A 3-Amino-4-methylbenzoic acid C Acidic Conditions (e.g., HCl) A->C Reacts with B Cyanamide B->C D 3-Guanidino-4-methylbenzoic acid (Intermediate) C->D Forms E 3-(Dimethylamino)-1-(3-pyridyl)propenone F Base & Heat (e.g., NaOH, Reflux) D->F Reacts with E->F G 4-Methyl-3-[[4-(3-pyridinyl)- 2-pyrimidinyl]amino]benzoic acid (Final Product) F->G Yields

Figure 1: Overall synthetic workflow for 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
3-Amino-4-methylbenzoic acid2458-12-0C₈H₉NO₂≥98%Sigma-Aldrich
Cyanamide (50% aqueous solution)420-04-2CH₂N₂50% w/w in H₂OAlfa Aesar
Hydrochloric acid7647-01-0HCl37%Fisher Scientific
1-Butanol71-36-3C₄H₁₀O≥99%VWR
3-(Dimethylamino)-1-(3-pyridyl)propenone55314-16-4C₁₀H₁₂N₂O≥97%TCI
Sodium hydroxide1310-73-2NaOH≥98%Merck
Deionized water7732-18-5H₂O-In-house
Acetone67-64-1C₃H₆OACS GradeFisher Scientific
Equipment
  • Three-necked round-bottom flasks (500 mL and 1 L)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • pH meter or pH indicator strips

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of 3-Guanidino-4-methylbenzoic acid hydrochloride

This initial step involves the formation of a guanidine group on the aniline moiety of 3-amino-4-methylbenzoic acid. The reaction is typically acid-catalyzed.

Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-amino-4-methylbenzoic acid (50.0 g).

  • Add primary isoamyl alcohol (400 mL) to the flask.[3]

  • While stirring, add a 50% aqueous solution of cyanamide (36.1 g).[3]

  • Heat the mixture to 50–65 °C.

  • Slowly add hydrochloric acid (36%, 40.2 g) dropwise from the dropping funnel.[3] An exothermic reaction may be observed.

  • After the addition is complete, increase the temperature to 100 °C and maintain for 3 hours.[3]

  • Add an additional portion of hydrochloric acid to maintain an acidic pH, and continue the reaction for another 5 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add acetone to the residue to precipitate the product.

  • Isolate the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to yield 3-guanidino-4-methylbenzoic acid hydrochloride as a solid. The expected yield is approximately 60%.[3]

Part 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This step involves the cyclocondensation of the guanidine intermediate with an enone to form the pyrimidine ring, followed by in-situ hydrolysis of any ester that may have formed.

Protocol:

  • In a 1 L round-bottom flask under a nitrogen atmosphere, add the 3-guanidino-4-methylbenzoic acid hydrochloride intermediate, 3-(dimethylamino)-1-(3-pyridyl)propenone, and an alcoholic solvent such as 1-butanol (100 mL).[1][3]

  • Add sodium hydroxide (1.7 g) to the mixture.[1]

  • Heat the reaction mixture to reflux temperature (approximately 80-100 °C) and stir for 8-12 hours.[1][3]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to 25-35 °C.

  • Add a solution of sodium hydroxide (1.5 g in 37 mL of deionized water).[1]

  • Heat the mixture to reflux (120-125 °C) to ensure complete hydrolysis of any ester intermediates, then cool again to 25-35 °C.[1]

  • Adjust the pH of the mixture by adding hydrochloric acid to precipitate the product.[1][3]

  • Stir the resulting suspension for one hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with deionized water.

  • Dry the product under vacuum at 50-55 °C to obtain 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid as a yellow-white solid.[1] A purity of >99.8% can be achieved with this method.[3]

Characterization of the Final Product

To confirm the identity and purity of the synthesized 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, the following characterization techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine, pyrimidine, and benzoic acid rings, as well as the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display resonances corresponding to the carbon atoms of the aromatic rings and the carboxylic acid group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product (306.32 g/mol ).

  • Melting Point: The melting point should be sharp and consistent with reported values.

  • Purity by HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the final compound.

Discussion and Mechanistic Insights

The synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a classic example of heterocyclic chemistry. The initial guanidinylation of 3-amino-4-methylbenzoic acid proceeds via nucleophilic attack of the amino group on the carbon atom of cyanamide, facilitated by the acidic conditions which activate the cyanamide.

The subsequent cyclocondensation is a multi-step process. The guanidine derivative acts as a dinucleophile, reacting with the α,β-unsaturated ketone (enone). The reaction is driven by the formation of the stable aromatic pyrimidine ring. The use of a base in this step is crucial for deprotonating the guanidinium salt, allowing it to act as a nucleophile. The final hydrolysis step ensures that the product is obtained as the free carboxylic acid.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Cyanamide is toxic and should be handled with care.

  • Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • The reaction should be carefully monitored, especially during heating and the addition of reagents.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate with high purity and yield. The insights into the reaction mechanism and the detailed characterization methods further enhance the utility of this guide for professionals in the field of drug discovery and development.

References

Application Note: A Validated Protocol for the Synthesis of Nilotinib via Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nilotinib (marketed as Tasigna®) is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor, representing a critical second-generation therapeutic for chronic myeloid leukemia (CML), particularly in cases resistant or intolerant to Imatinib.[1][2][3] This application note provides a detailed, robust, and validated experimental protocol for the synthesis of Nilotinib from its key precursors: 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine. The procedure focuses on the formation of the final amide bond, a critical step in the total synthesis. We will elucidate the causality behind the procedural choices, from reagent selection to purification strategies, to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Rationale of the Synthesis

The synthesis of Nilotinib culminates in the formation of a critical amide linkage between two complex intermediates. The overall synthetic strategy is designed for efficiency and scalability. Several synthetic routes have been developed, with many converging on this final condensation step.[2][4] The presented protocol utilizes an in situ activation of a carboxylic acid to form a highly reactive acyl chloride, which then readily undergoes nucleophilic acyl substitution with an aromatic amine.

The choice of activating agent, thionyl chloride (SOCl₂), is deliberate. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, thus driving the reaction forward. The use of a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial for solubilizing the starting materials and allowing the reaction to proceed at an elevated temperature, ensuring a reasonable reaction rate.[5] The subsequent work-up procedure is designed to precipitate the Nilotinib base by adjusting the pH, a common and effective method for isolating amine-containing compounds from a reaction mixture.[2]

Chemical Reaction Scheme

Figure 1: Final condensation step in the synthesis of Nilotinib.

Materials and Reagents

ReagentIUPAC NameCAS No.M.W. ( g/mol )Role
Intermediate A4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid641569-94-0306.32Carboxylic acid precursor
Intermediate B3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine641571-11-1241.21Amine precursor
Thionyl ChlorideThionyl dichloride7719-09-7118.97Activating Agent
NMPN-Methyl-2-pyrrolidone872-50-499.13Solvent
Sodium HydroxideSodium hydroxide1310-73-240.00Base for work-up
Deionized WaterWater7732-18-518.02Solvent for work-up/washing
MethanolMethanol67-56-132.04Solvent for washing

Experimental Protocol

This protocol is divided into two main stages: the coupling reaction and the product work-up and purification.

Part A: Amide Coupling Reaction
  • Reactor Setup: To a clean, dry 1 L glass reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 80.0 g (0.26 mol) of 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid (Intermediate A).

  • Solvent Addition: Add 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • Initial Heating: Begin stirring the mixture and heat to 60°C . The solid should be fully or partially dissolved to form a suspension.

  • Acid Activation: Once the temperature is stable at 60°C, carefully add 24 mL (0.33 mol) of thionyl chloride (SOCl₂) dropwise over a period of 15 minutes.

    • Causality Note: This step forms the acyl chloride in situ. The reaction is exothermic and releases HCl and SO₂ gas; slow addition and proper ventilation are critical.

  • Activation Stirring: Stir the resulting mixture at 60°C for 1 hour to ensure complete formation of the acyl chloride intermediate.

  • Amine Addition: In a separate flask, dissolve 69.2 g (0.29 mol) of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (Intermediate B) in 160 mL of NMP. Add this solution to the reaction mixture.

  • Coupling Reaction: Heat the combined reaction mixture to 90°C and maintain this temperature with vigorous stirring for at least 3 hours.[2]

  • Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of the starting materials is complete.

Part B: Product Isolation and Purification
  • Cooling: Once the reaction is complete, cool the reaction mixture to approximately 40°C .

  • Quenching and Precipitation: Slowly add 500 mL of deionized water to the reaction mixture. Then, prepare a 47% aqueous solution of sodium hydroxide (NaOH) and add it portion-wise until the pH of the suspension reaches 11-12 .[2]

    • Causality Note: The addition of water quenches any remaining acyl chloride. Basification deprotonates any protonated amine species and ensures the Nilotinib free base is insoluble, causing it to precipitate out of the solution.

  • Precipitate Maturation: Continue stirring the suspension at 40°C for 2 hours to allow for complete precipitation and crystal growth.[2]

  • Filtration: Filter the resulting beige solid under reduced pressure.

  • Initial Washing: Wash the filter cake thoroughly with 500 mL of deionized water to remove residual NMP and inorganic salts.

  • Slurry Wash: Transfer the crude solid to a new vessel and slurry it in 1 L of deionized water at 40°C for 1 hour. Filter the solid again. This step is crucial for removing trapped impurities.[2]

  • Methanol Wash: For further purification, wash the filter cake with hot methanol (approx. 50°C) to remove more soluble organic impurities.[1]

  • Drying: Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved. This yields Nilotinib base as a beige solid.[1][2] The expected yield is approximately 94%.[2]

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Nilotinib_Synthesis_Workflow cluster_reaction Part A: Coupling Reaction cluster_purification Part B: Purification A 1. Charge Reactor with Intermediate A & NMP B 2. Heat to 60°C A->B C 3. Add Thionyl Chloride (Activates Acid) B->C D 4. Stir for 1h at 60°C C->D E 5. Add Solution of Intermediate B D->E F 6. Heat to 90°C for 3h (Amide Formation) E->F G 7. Cool to 40°C F->G Monitor by HPLC H 8. Add Water & NaOH (Quench & Precipitate) G->H I 9. Stir for 2h at 40°C H->I J 10. Filter Solid I->J K 11. Wash with Water & Hot Methanol J->K L 12. Dry Under Vacuum K->L M Final Product: Nilotinib Base L->M

References

Application Note: High-Purity Isolation of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (CAS: 641569-94-0), a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.[1][2][3] Achieving high purity of this intermediate is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide details three distinct, scalable purification protocols: pH-mediated recrystallization, normal-phase flash column chromatography, and high-performance preparative reversed-phase liquid chromatography (RP-HPLC). The scientific rationale behind each technique is explained, enabling researchers to make informed decisions based on the required purity, scale, and impurity profile of their material.

Introduction and Physicochemical Profile

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a structurally complex molecule featuring both acidic and basic functional groups, rendering its purification a non-trivial task. It is typically isolated as a yellow-white to pale beige solid.[1][3] As a direct precursor to Nilotinib, an essential therapeutic agent for chronic myeloid leukemia (CML), its impurity profile must be strictly controlled.[2]

The molecule's amphoteric nature, stemming from the carboxylic acid (pKa ≈ 4.35) and the basic nitrogen atoms on the pyridine and pyrimidine rings, is the most critical factor governing its solubility and, consequently, the purification strategy.[4] It exhibits slight solubility in polar organic solvents like methanol and DMSO, particularly with heating.[1][4]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 641569-94-0 [1][5]
Molecular Formula C₁₇H₁₄N₄O₂ [5]
Molecular Weight 306.32 g/mol [2][5]
Appearance Yellow-white to pale beige solid [1][3]
pKa (acidic) 4.35 ± 0.10 [4]

| Solubility | Slightly soluble in DMSO, Methanol (heated) |[1][4] |

Common Impurity Profile

During synthesis, several impurities can arise, including:

  • Unreacted Starting Materials: Such as the guanidine hydrochloride intermediate and 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one.[2]

  • Side-Reaction Products: Formed during the pyrimidine ring cyclization.

  • Related Substances: Such as the corresponding methyl ester (hydrolysis precursor) or N-oxide derivatives formed via oxidation.[6][7]

A robust purification strategy must be capable of removing these diverse impurities to achieve >99% purity for pharmaceutical applications.

Strategic Approach to Purification

The choice of purification method is dictated by the initial purity of the crude material and the desired final specifications. A multi-step approach, beginning with a bulk purification technique followed by a high-resolution polishing step if necessary, is often the most effective strategy.

PurificationStrategy A Crude Solid (Purity < 95%) B Purity Assessment (TLC / Analytical HPLC) A->B C pH-Mediated Recrystallization B->C High Volume Bulk Debulking D Flash Column Chromatography B->D Complex Mixture Moderate Volume E Purity > 98%? C->E D->E F Preparative RP-HPLC (Polishing Step) E->F No G Final Product (Purity > 99.5%) E->G Yes F->G

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: pH-Mediated Recrystallization

Principle: This is the most effective method for large-scale purification, leveraging the compound's amphoteric properties. The compound is soluble in aqueous base as its sodium carboxylate salt. Acidification to its isoelectric point (near the pKa of the carboxylic acid) dramatically reduces its solubility, causing it to precipitate out, leaving many impurities behind in the "mother liquor." A synthetic procedure describes a similar acid-base precipitation for isolation.[1]

Step-by-Step Protocol
  • Dissolution: In a suitable vessel, suspend 100 g of the crude 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid in 1 L of deionized water at room temperature.

  • Basification: Slowly add 1 M sodium hydroxide (NaOH) solution while stirring vigorously. Continue addition until all solids have dissolved and the solution is clear (typically pH > 9.0).

  • Decolorization (Optional): If the solution is darkly colored, add 5-10 g of activated charcoal and stir for 30 minutes at 40-50°C.[2]

  • Filtration: Filter the solution (through Celite if charcoal was used) to remove any insoluble impurities or charcoal.

  • Precipitation: Cool the filtrate to room temperature. Slowly add 1 M hydrochloric acid (HCl) dropwise with efficient stirring. Monitor the pH. The product will begin to precipitate as a thick slurry. Continue acid addition until the pH is approximately 4.5 - 5.0.

  • Digestion: Stir the resulting slurry for 1-2 hours at room temperature to allow for complete precipitation and crystal maturation.

  • Isolation & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove residual salts, followed by a small amount of cold methanol to aid in drying.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Table 2: Rationale for Key Steps in pH-Mediated Recrystallization

Step Action Scientific Rationale
2 Add NaOH Deprotonates the carboxylic acid to form the highly water-soluble sodium salt. Basic impurities remain insoluble.
4 Filter Removes insoluble particulate matter and non-polar impurities that are not soluble in the aqueous base.
5 Add HCl Protonates the carboxylate salt, reforming the neutral, water-insoluble carboxylic acid, causing it to precipitate selectively.

| 6 | Stir Slurry | Allows the crystal lattice to form slowly, excluding impurities from being trapped within the solid. |

Protocol 2: Normal-Phase Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a polar stationary phase (e.g., silica gel) and solubility in a non-polar mobile phase. It is ideal for purifying moderate quantities (1-50 g) of crude material, especially when impurities have significantly different polarities from the target compound. Silica gel chromatography has been cited as a viable purification method for this molecule.[8]

Step-by-Step Protocol
  • Sample Preparation (Dry Loading): Dissolve 10 g of crude product in a minimal amount of dichloromethane (DCM) and methanol. Add 30 g of silica gel (SiO₂) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Wet-pack a glass column with 300 g of silica gel in a 98:2 mixture of DCM:Methanol.

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with a gradient of methanol in DCM.

    • Initial Elution: 2-3 column volumes of 98:2 DCM:Methanol.

    • Gradient: Gradually increase the methanol concentration from 2% to 8% over 10-15 column volumes.

  • Fraction Collection: Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase and UV visualization at 254 nm.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)

Principle: Preparative HPLC is the most powerful technique for achieving the highest levels of purity (>99.5%) and is essential for producing reference standards or removing closely related impurities.[9][10] Separation occurs on a non-polar stationary phase (e.g., C18), where compounds elute based on their hydrophobicity, with more polar compounds eluting first.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude or partially purified material in DMSO or a mixture of Mobile Phase A and B to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • System Configuration:

    • Column: C18, 10 µm particle size, 50 x 250 mm (or appropriate for scale).

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: UV at 254 nm.

  • Elution Method (Gradient):

    • Flow Rate: 80 mL/min (adjust based on column dimensions).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 70% B

      • 25-30 min: 70% B

      • 30-32 min: 70% to 20% B

      • 32-40 min: 20% B (Re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Post-Processing: Combine the pure fractions. Most of the acetonitrile can be removed via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a pure, fluffy solid.

HPLC_Workflow A Sample Dissolution (DMSO / Mobile Phase) B Filtration (0.45 µm) A->B C Injection onto C18 Column B->C D Gradient Elution (H₂O/ACN + Acid) C->D E UV Detection & Fraction Collection D->E F Solvent Removal (Rotovap) E->F G Lyophilization F->G H High Purity Solid (>99.5%) G->H

Caption: General workflow for preparative RP-HPLC purification.

Conclusion and Method Selection Summary

The purification of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid can be successfully achieved through several well-established techniques. The optimal method depends on the specific requirements of the project.

Table 3: Comparison of Purification Techniques

Technique Typical Purity Scalability Speed Cost Best For...
pH Recrystallization 98-99.5% Excellent (>1 kg) Fast Low Bulk purification of crude material from synthesis.
Flash Chromatography 95-99% Good (1-50 g) Moderate Moderate Isolating products from complex reaction mixtures with diverse impurities.

| Preparative HPLC | >99.5% | Limited (<100 g) | Slow | High | Final polishing, reference standard preparation, removing isomeric or closely related impurities.[11][12] |

For industrial production, a two-stage process involving pH-mediated recrystallization as a primary bulk purification step, followed by a final polishing recrystallization or, if required, preparative HPLC, will yield material of the highest quality suitable for API synthesis.

References

Application Notes and Protocols for the Analytical Characterization of Pyrimidinylaminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidinylaminobenzoic acid derivatives represent a significant class of pharmacologically active compounds, with Imatinib being a notable example used in targeted cancer therapy.[1] Rigorous analytical characterization of these molecules is paramount throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final drug product. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of pyrimidinylaminobenzoic acid derivatives. The methodologies described herein are grounded in fundamental scientific principles and aligned with regulatory expectations, such as those outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the analytical strategies. By understanding the causality of experimental choices, scientists can develop and validate robust analytical methods that are fit for their intended purpose.

Chromatographic Methods for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pyrimidinylaminobenzoic acid derivatives. Its ability to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products is critical for ensuring the safety and efficacy of the drug.

The "Why": The Criticality of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. The development of such a method requires forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light.[2] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method.[4]

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_Dev Method Development cluster_FD Forced Degradation cluster_Val Method Validation (ICH Q2(R2)) col Column & Mobile Phase Screening grad Gradient Optimization col->grad det Detector Wavelength Selection grad->det acid Acid Hydrolysis det->acid base Base Hydrolysis acid->base ox Oxidation base->ox therm Thermal Stress ox->therm photo Photolytic Stress therm->photo spec Specificity photo->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD/LOQ prec->lod rob Robustness lod->rob

Caption: Workflow for HPLC Method Development and Validation.

Protocol: Reversed-Phase HPLC for Imatinib Mesylate

This protocol is a representative example for the analysis of Imatinib Mesylate, a key pyrimidinylaminobenzoic acid derivative.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column XBridge C18 (250 x 4.6 mm, 5 µm) or equivalentThe C18 stationary phase provides good retention and separation for moderately polar compounds like Imatinib.[5]
Mobile Phase A 0.05 M Ammonium acetate buffer, pH 9.5The alkaline pH helps to suppress the ionization of the basic nitrogen atoms in Imatinib, leading to better peak shape.[5]
Mobile Phase B Acetonitrile:Methanol (40:60 v/v)A mixture of organic solvents is used to fine-tune the elution strength for optimal separation.[5]
Gradient Refer to a specific validated method for the gradient profile. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the API and any late-eluting impurities.A gradient elution is necessary to resolve compounds with a wide range of polarities.
Flow Rate 1.5 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation.[5]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[5]
Detection 264 nmThis wavelength corresponds to a UV absorbance maximum for Imatinib, providing good sensitivity.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[5]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Imatinib Mesylate reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.[5]

  • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a target concentration of Imatinib, into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[6]

Forced Degradation Sample Preparation: [4]

  • Acid Degradation: Dissolve the drug substance in diluent and add a solution of hydrochloric acid (e.g., 5 N HCl). Heat in a water bath (e.g., 80°C for 2 hours). Neutralize with an equivalent amount of sodium hydroxide.

  • Base Degradation: Dissolve the drug substance in diluent and add a solution of sodium hydroxide (e.g., 5 N NaOH). Heat in a water bath (e.g., 80°C for 2 hours). Neutralize with an equivalent amount of hydrochloric acid.

  • Oxidative Degradation: Dissolve the drug substance in diluent and add a solution of hydrogen peroxide (e.g., 30% H₂O₂). Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 24 hours). Dissolve in diluent for analysis.

Method Validation according to ICH Q2(R2) Guidelines

Once the HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The key validation parameters are summarized below.[7][8][9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for the analyte should be pure and well-resolved from other peaks.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay and a wider range for impurity determination.
Accuracy The closeness of the test results obtained by the method to the true value.For assay, typically 98.0-102.0% recovery. For impurities, recovery should be evaluated at different concentrations.
Precision (Repeatability & Intermediate Precision)The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria when parameters like pH, mobile phase composition, and flow rate are slightly varied.

Mass Spectrometry for Structural Elucidation and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of pyrimidinylaminobenzoic acid derivatives and the identification of unknown impurities and degradation products.

The "Why": Gaining Molecular Weight and Fragmentation Information

MS provides precise molecular weight information, which is the first step in identifying an unknown compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that act as a "fingerprint" for the molecule, allowing for detailed structural characterization.[1][10]

Protocol: LC-MS/MS Analysis of Imatinib and its Metabolites

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) with an electrospray ionization (ESI) source.

LC Conditions:

  • Similar chromatographic conditions as described in the HPLC section can be used, although shorter columns and faster flow rates may be employed for high-throughput analysis.

MS Conditions (for Imatinib): [10]

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms in Imatinib are readily protonated in the ESI source.
Precursor Ion (m/z) 494.1Corresponds to the protonated molecule of Imatinib [M+H]⁺.
Product Ion (m/z) 394.1A major fragment ion resulting from the loss of the N-methylpiperazine moiety.
Collision Energy Optimized for the specific instrument (e.g., 38 eV)The energy required to induce fragmentation of the precursor ion.
Interpretation of Imatinib Mass Spectrum

The electrospray ionization mass spectrum of Imatinib typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 494.[1] In MS/MS, this precursor ion is fragmented to produce characteristic product ions. The most abundant fragment ion is often observed at m/z 394, corresponding to the loss of the N-methylpiperazine group.[11] This fragmentation pattern is highly specific and can be used to confirm the identity of Imatinib in complex matrices.

MS_Fragmentation Imatinib Imatinib [M+H]⁺ = 494 Fragment1 Fragment m/z = 394 Imatinib->Fragment1 Loss of N-methylpiperazine Fragment2 N-methylpiperazine [M+H]⁺ = 101 Imatinib->Fragment2

Caption: Fragmentation of Imatinib in MS/MS.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide complementary information for the comprehensive characterization of pyrimidinylaminobenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (an Imatinib intermediate): [2]

  • Aromatic Protons: Multiple signals in the range of δ 6.3-9.6 ppm corresponding to the protons on the phenyl, pyrimidine, and pyridine rings.

  • Amine Protons (NH₂): A broad singlet around δ 5.5 ppm.

  • Methyl Protons (CH₃): A singlet around δ 2.5 ppm.

¹³C NMR:

  • Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Characteristic FTIR Absorption Bands for Pyrimidine Derivatives: [12]

Wavenumber (cm⁻¹)Vibrational Mode
3300–3400N–H stretching (amine)
2850–2950C–H stretching (methyl)
1650-1690C=O stretching (amide)
1600–1650C=N ring stretching (pyrimidine)
1550–1600C=C stretching (aromatic rings)
1200–1350C–N stretching
UV-Visible Spectroscopy

UV-Visible spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within the molecule. Pyrimidinylaminobenzoic acid derivatives typically exhibit strong UV absorbance due to their extended conjugated systems. The wavelength of maximum absorbance (λmax) can be used for detection in HPLC and for concentration determination using a spectrophotometer. For Imatinib, a λmax of approximately 264-270 nm is often used.[5][13]

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state properties of pyrimidinylaminobenzoic acid derivatives.

The "Why": Assessing Physicochemical Properties

DSC and TGA provide information about melting point, crystallinity, polymorphism, and thermal stability. These properties are critical for formulation development, as they can affect the solubility, dissolution rate, and stability of the final drug product.

Protocol: DSC and TGA of Imatinib Mesylate

Instrumentation:

  • Differential Scanning Calorimeter

  • Thermogravimetric Analyzer

DSC Protocol:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • Seal the pan (or use a pinhole lid for volatile substances).

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

TGA Protocol:

  • Accurately weigh a sample (typically 5-10 mg) into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature.

Interpretation of Results for Imatinib Mesylate:

  • DSC: The different polymorphic forms of Imatinib Mesylate (α and β) have distinct melting points. For example, the α form melts at approximately 226°C, while the β form melts at around 219°C. The presence of multiple endotherms can indicate the presence of different polymorphs or solvates.

  • TGA: TGA can be used to determine the thermal stability of the compound and to detect the presence of residual solvents or water. A significant weight loss at temperatures below the melting point may indicate the presence of volatiles.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the absolute structure of a new chemical entity and for studying polymorphism. The crystal structure of Imatinib Mesylate has been determined and provides insights into its solid-state conformation.[13]

Conclusion

The analytical characterization of pyrimidinylaminobenzoic acid derivatives is a multi-faceted process that requires the application of a range of orthogonal analytical techniques. This guide has provided an overview of the key methodologies, from chromatographic separation to spectroscopic and thermal analysis. By following the principles and protocols outlined herein, and by adhering to the principles of method validation, researchers and drug development professionals can ensure the quality, safety, and efficacy of these important therapeutic agents.

References

Application Notes and Protocols: The Role of the 3-(Pyrimidin-2-ylamino)benzoic Acid Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Scaffold of Significance in Targeted Cancer Therapy

In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of specific molecular scaffolds that serve as privileged structures for inhibitor design. The 3-(pyrimidin-2-ylamino)benzoic acid core is one such scaffold, forming the backbone of a class of potent kinase inhibitors. While the parent compound itself is a subject of foundational research, its true impact is exemplified by its more complex and highly functionalized derivatives.

This document focuses on a key exemplar of this chemical family: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . This compound is not an end-product therapeutic but rather a critical intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor approved for the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] Understanding the application of this intermediate provides a lens through which we can appreciate the broader utility of the pyrimidinylamino)benzoic acid scaffold in the development of life-saving cancer drugs.

These notes will elucidate the mechanism of action of the final therapeutic product, detail the role of the core scaffold, and provide robust protocols for researchers engaged in the study and development of similar kinase inhibitors.

Molecular Profile and Synthetic Importance

Compound: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid CAS Number: 641569-94-0[3][4] Molecular Formula: C₁₇H₁₄N₄O₂[4][5] Molecular Weight: 306.32 g/mol [2]

The primary and most well-documented application of this compound is its role as a pivotal building block in the multi-step synthesis of Nilotinib.[2][3] Its structure contains the essential aminopyrimidine core that is crucial for binding to the ATP-binding pocket of the target kinase, while the benzoic acid moiety provides a key attachment point for further chemical elaboration to complete the final drug structure. The thermal stability and high purity of this intermediate are critical for ensuring the quality and yield of the final active pharmaceutical ingredient (API).[2]

Mechanism of Action: Inhibition of the Bcr-Abl Oncoprotein

Chronic Myeloid Leukemia is characterized by a specific chromosomal translocation that creates the Philadelphia chromosome, resulting in the expression of the Bcr-Abl fusion protein. This aberrant protein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and inhibiting apoptosis—the hallmarks of CML.

Nilotinib, the final product derived from our core compound, is a potent and selective inhibitor of the Bcr-Abl kinase.[1][6] It binds to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation of the enzyme. This blockade prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to malignant cell growth. The 2-aminopyrimidine core of the parent scaffold is instrumental in forming key hydrogen bonds within the kinase hinge region, a common binding motif for this class of inhibitors.

The following diagram illustrates the Bcr-Abl signaling pathway and the point of therapeutic intervention by Nilotinib.

Bcr_Abl_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor GRB2 GRB2/SOS BcrAbl Bcr-Abl (Constitutively Active Kinase) BcrAbl->GRB2 P STAT5 STAT5 BcrAbl->STAT5 P pSTAT5 p-STAT5 BcrAbl->pSTAT5 PI3K PI3K BcrAbl->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation pSTAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Nilotinib Nilotinib Nilotinib->BcrAbl Inhibition

References

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its significance is particularly pronounced in the field of oncology, where it serves as a versatile framework for the design of potent and selective protein kinase inhibitors.[3][4] Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling pathways.[5] Their dysregulation is a hallmark of many cancers, making them a major class of therapeutic targets.[6][7]

Pyrimidine-based compounds are adept at mimicking the adenine ring of ATP, enabling them to bind effectively to the ATP-binding site in the kinase domain.[4] This competitive inhibition disrupts downstream signaling, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[4][8] Key oncogenic kinases successfully targeted by pyrimidine inhibitors include Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Bruton's Tyrosine Kinase (BTK).[6][9][10]

This guide provides a detailed, step-by-step methodology for the synthesis of a 2,4-disubstituted pyrimidine scaffold, a common core in many kinase inhibitors. We will explain the chemical rationale behind each step, provide a robust protocol for synthesis and characterization, and detail a general protocol for evaluating the final compounds in an in vitro kinase assay.

Target Pathway: Kinase Signaling in Cancer

Protein kinases are integral nodes in signaling pathways that control cell growth, division, and survival. In many cancers, mutations can lead to the constitutive activation of these kinases, resulting in uncontrolled cell proliferation. The diagram below illustrates a simplified, generic kinase signaling cascade that is often targeted in cancer therapy.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade_1 Downstream Kinase 1 (e.g., MEK) Receptor_Tyrosine_Kinase->Kinase_Cascade_1 Activates Kinase_Cascade_2 Downstream Kinase 2 (e.g., ERK) Kinase_Cascade_1->Kinase_Cascade_2 Transcription_Factor Transcription Factor Kinase_Cascade_2->Transcription_Factor Pyrimidine_Inhibitor Pyrimidine-Based Kinase Inhibitor Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Part 1: Synthesis of a 2,4-Diaminopyrimidine Core

The synthesis of kinase inhibitors often revolves around a core scaffold that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. The 2,4-diaminopyrimidine scaffold is a classic example.[7][9][11] The general workflow involves a sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine, typically 2,4-dichloropyrimidine.

The rationale for a sequential approach lies in the differential reactivity of the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[12] This inherent electronic preference allows for a controlled, stepwise introduction of different amine nucleophiles. However, this selectivity can be influenced by substituents on the ring and reaction conditions.[12]

Synthesis_Workflow Start 2,4-Dichloropyrimidine (Starting Material) Step1 Step 1: C4-Selective S_NAr (First Amination) Start->Step1 Intermediate 4-Amino-2-chloropyrimidine (Intermediate) Step1->Intermediate Step2 Step 2: C2-Substitution S_NAr (Second Amination) Intermediate->Step2 Product 2,4-Diaminopyrimidine (Final Product) Step2->Product

Caption: General Synthetic Workflow for 2,4-Diaminopyrimidines.

Protocol 1: Synthesis of N4-Aryl-2-chloro-pyrimidin-4-amine (Intermediate)

This protocol details the first nucleophilic aromatic substitution, where an aniline derivative is installed at the C4 position of 2,4-dichloropyrimidine.

Causality: The reaction is typically carried out in an alcohol solvent like isopropanol or n-butanol, which effectively solvates the reagents. A mild base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[13] Heating is necessary to overcome the activation energy of the reaction.

Materials:

  • 2,4-Dichloropyrimidine

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), the desired substituted aniline (1.1 eq), and n-butanol (approx. 0.1 M concentration).

  • Add DIPEA (1.5 eq) to the suspension.

  • Equip the flask with a condenser and heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water or saturated NaHCO3 solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 4-amino-2-chloropyrimidine intermediate.

Protocol 2: Synthesis of N2,N4-Disubstituted-pyrimidine-2,4-diamine (Final Product)

This second SNAr reaction introduces a different amine at the less reactive C2 position.

Causality: A higher temperature is often required for the second substitution at the C2 position due to its lower electrophilicity compared to C4. The choice of amine for this step is critical for the final inhibitor's biological activity and properties. The workup and purification are similar to the first step.

Materials:

  • N4-Aryl-2-chloro-pyrimidin-4-amine (from Protocol 1)

  • Second desired amine (e.g., a cyclic amine or another substituted aniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol or Dimethyl sulfoxide (DMSO)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • In a round-bottom flask or sealed tube, combine the 4-amino-2-chloropyrimidine intermediate (1.0 eq), the second amine (1.2-1.5 eq), and n-butanol or DMSO (approx. 0.1 M).

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction to 120-140 °C with vigorous stirring.

  • Monitor the reaction to completion by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMSO is used as a solvent, dilute the mixture with a large volume of water and extract the product with ethyl acetate (3x). If n-butanol was used, concentrate the mixture directly.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash chromatography or recrystallization to obtain the final 2,4-diaminopyrimidine product.

Self-Validation: Characterization of Synthetic Products

To ensure the integrity of the synthesized compounds, rigorous analytical characterization is mandatory.

Technique Purpose Expected Observations for a Hypothetical Product
1H NMR Confirms the structure and proton environment.Aromatic protons from aniline rings, a characteristic pyrimidine ring proton singlet, and aliphatic protons from any side chains. Chemical shifts and coupling constants confirm connectivity.[6]
13C NMR Confirms the carbon skeleton of the molecule.Resonances corresponding to all unique carbon atoms, including characteristic shifts for the pyrimidine ring carbons.[6]
Mass Spec (MS) Determines the molecular weight of the compound.A molecular ion peak [M+H]+ corresponding to the calculated molecular weight of the target compound.[6][13]
HPLC Assesses the purity of the final compound.A single major peak, indicating >95% purity, is typically required for biological testing.[14][15][16]

Part 2: Biological Evaluation

Synthesizing a compound is only half the battle. Its efficacy as a kinase inhibitor must be determined through biological assays. An in vitro biochemical assay is the first step to measure the direct inhibitory effect of the compound on the target kinase.

Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound.[5] The principle is based on quantifying the amount of ATP remaining after a kinase reaction; higher kinase activity results in lower ATP levels and thus lower luminescence.[17] The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial kit for this purpose.

Materials:

  • Target Kinase (e.g., Aurora A, EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • Synthesized pyrimidine inhibitor (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in a separate plate. A typical starting concentration is 10 mM in 100% DMSO, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-kinase control (100% inhibition).

  • Kinase Reaction Setup: In a white assay plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

  • Add 2.5 µL of a solution containing the target kinase in kinase assay buffer to each well.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubate the plate at 30 °C for 60 minutes (incubation time may need optimization).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (sigmoidal, variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo) A 1. Add serially diluted inhibitor/DMSO to wells B 2. Add Kinase solution A->B C 3. Pre-incubate (Inhibitor-Kinase Binding) B->C D 4. Initiate with ATP/Substrate mix C->D E 5. Incubate at 30°C D->E F 6. Stop reaction & deplete ATP E->F G 7. Convert ADP to ATP & generate light F->G H 8. Read Luminescence G->H

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Conclusion

The pyrimidine scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors. The synthetic routes, particularly sequential SNAr reactions on dichloropyrimidines, are robust and modular, allowing for the creation of diverse chemical libraries. By combining rational synthesis with rigorous analytical characterization and quantitative biological assays, researchers can efficiently identify and optimize new lead compounds for the next generation of targeted cancer therapies.

References

Troubleshooting & Optimization

Side reactions in the synthesis of Nilotinib intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating and mitigating common side reactions in the synthesis of the pivotal Nilotinib intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

Introduction: The Synthetic Challenge

The synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline is a critical step in the production of Nilotinib, a second-generation tyrosine kinase inhibitor.[1][2][3] While the target molecule may seem straightforward, its synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability. This guide, designed for researchers and drug development professionals, provides a deep dive into the common pitfalls encountered during synthesis and offers expert-driven troubleshooting strategies to overcome them.

The primary route to this intermediate involves the C-N cross-coupling of 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole. This is typically achieved through two main catalytic systems: the copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.[4][5] Each method presents a unique set of challenges and potential side reactions that demand careful control of reaction parameters.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format, focusing on causality and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yield is the most common frustration in this synthesis. The root cause often lies in suboptimal reaction conditions or catalyst deactivation.

Possible Causes & Solutions:

  • Catalyst Inactivation (Buchwald-Hartwig): Palladium catalysts are notoriously sensitive to oxygen. Inadequate inert atmosphere techniques can lead to the oxidation of the active Pd(0) species, halting the catalytic cycle.

  • Suboptimal Ligand/Base Combination: The electronic properties of the starting materials are demanding. The trifluoromethyl group makes the aryl bromide electron-deficient, and the aniline nitrogen is a relatively weak nucleophile.

    • Solution (Buchwald-Hartwig): Standard phosphine ligands may be ineffective. Screen sterically hindered, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, which are designed to promote reductive elimination from the palladium center.[6] Pair these with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[8]

    • Solution (Ullmann): The reaction is highly dependent on the copper source, base, and any ancillary ligands. If using copper(I) iodide, adding a ligand like 8-hydroxyquinoline can improve solubility and reactivity.[9] Strong bases like cesium carbonate (Cs₂CO₃) or tripotassium phosphate (K₃PO₄) are often required.[10]

  • Incorrect Reaction Temperature:

    • Solution: Ullmann condensations typically require high temperatures (130-165 °C) to proceed at a reasonable rate.[10] Buchwald-Hartwig reactions can often run cooler (100-120 °C), but temperatures that are too low will result in an incomplete reaction.[6] Systematically optimize the temperature for your specific catalyst and substrate combination.

Q2: I'm observing a significant amount of hydrodehalogenation, forming 3-(trifluoromethyl)aniline. How can I prevent this?

Hydrodehalogenation is a competitive side reaction where the bromine atom on the starting material is replaced by a hydrogen atom.

Mechanism & Mitigation:

This side reaction is particularly prevalent in palladium-catalyzed processes. It can occur via β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination step.[4]

  • Ligand Choice: The steric bulk of the phosphine ligand is critical. Bulky ligands like XPhos favor the reductive elimination pathway that forms the C-N bond over the β-hydride elimination pathway.

  • Base Selection: The choice of base can influence the concentration of intermediates in the catalytic cycle. While a strong base is necessary, its properties can affect side reactions. Experimenting with different strong bases (e.g., NaOtBu vs. K₃PO₄) may be beneficial.

  • Control of Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to an increase in side products, including hydrodehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: My product is contaminated with a regioisomer. What is its source?

4-methylimidazole is an unsymmetrical heterocycle, possessing two distinct nitrogen atoms (N1 and N3). While the desired product is the N1-arylated isomer, arylation can also occur at the N3 position, leading to a difficult-to-separate regioisomeric impurity.

Controlling Regioselectivity:

  • Steric Hindrance: The methyl group at the 4-position provides some steric hindrance that favors arylation at the less-hindered N1 position.

  • Advanced Catalysis (Buchwald-Hartwig): A key advantage of modern Buchwald-Hartwig systems is their high selectivity. The Buchwald group specifically developed a method for the completely N1-selective arylation of unsymmetrical imidazoles, which was applied directly to the synthesis of Nilotinib.[11] The use of appropriate bulky biarylphosphine ligands is essential for achieving this high level of control.

Q4: How can I minimize the formation of biaryl homocoupling byproducts?

The formation of symmetrical biaryl molecules (e.g., from the coupling of two molecules of 3-bromo-5-(trifluoromethyl)aniline) is a classic side reaction, especially in Ullmann-type reactions.[12]

Mitigation Strategies:

  • Stoichiometry and Addition Rate: Ensure that the amine coupling partner is present in a slight excess. If practical, consider the slow addition of the aryl bromide to the reaction mixture to maintain its low concentration relative to the amine, thus disfavoring self-coupling.

  • Catalyst System: While inherent to copper catalysis, modern palladium systems with appropriate ligands are generally less prone to extensive homocoupling.

  • Temperature Control: Running the reaction at the lowest feasible temperature that still allows for efficient cross-coupling can help minimize this and other side reactions.

Summary of Common Side Reactions and Solutions

Problem / Side Product Primary Cause(s) Recommended Troubleshooting Actions
Low Product Yield Catalyst deactivation (O₂), incorrect ligand/base, suboptimal temperature.Use inert atmosphere techniques, screen bulky phosphine ligands (e.g., XPhos) with strong bases (e.g., NaOtBu), optimize reaction temperature.[6][7][8]
Hydrodehalogenation Competing β-hydride elimination pathway in the catalytic cycle.[4]Use sterically bulky ligands to favor reductive elimination, optimize base and reaction time.
N3-Regioisomer Formation Arylation at the N3 position of 4-methylimidazole.Utilize modern Buchwald-Hartwig catalyst systems with ligands designed for high N1-selectivity.[11]
Biaryl Homocoupling Self-coupling of the aryl halide starting material.[12]Use a slight excess of the imidazole, consider slow addition of the aryl halide, run at the minimum effective temperature.
Incomplete Reaction Insufficient temperature, inactive catalyst, poor solvent choice.Ensure complete solubility of reagents, verify catalyst activity, incrementally increase reaction temperature.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the desired synthetic pathway, key side reactions, and a logical workflow for troubleshooting common issues.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A 3-Bromo-5-(trifluoromethyl)aniline C Desired Product 3-(trifluoromethyl)-5- (4-methyl-1H-imidazol-1-yl)aniline A->C Pd or Cu Catalyst Base, Solvent D Hydrodehalogenation Product 3-(trifluoromethyl)aniline A->D Side Reaction 1 F Biaryl Homocoupling Product A->F Side Reaction 3 B 4-Methylimidazole B->C E N3-Regioisomeric Impurity B->E Side Reaction 2

Caption: Main reaction pathway and key competing side reactions.

G start Problem: Low Product Yield check_inert Is the reaction under strict inert atmosphere? start->check_inert check_catalyst Is the catalyst/ligand/base combination appropriate? check_inert->check_catalyst Yes sol_inert Implement Schlenk or glovebox techniques. Deoxygenate all components. check_inert->sol_inert No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes sol_catalyst Screen bulky biarylphosphine ligands (e.g., XPhos) and strong bases (e.g., NaOtBu). check_catalyst->sol_catalyst No check_reagents Are starting materials pure? check_temp->check_reagents Yes sol_temp Systematically vary temperature (e.g., 80°C to 120°C) and monitor by HPLC/TLC. check_temp->sol_temp No sol_reagents Analyze starting material purity by NMR or HPLC. Purify if necessary. check_reagents->sol_reagents No

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: In-process Monitoring by Thin-Layer Chromatography (TLC)

This quick method is invaluable for tracking the consumption of starting materials and the appearance of the product.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A common mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with a 50:1 DCM:MeOH ratio and adjust as needed for optimal separation.

  • Spotting: Carefully withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the TLC plate alongside spots of your starting materials.

  • Development & Visualization: Develop the plate in a chamber saturated with the mobile phase. Visualize the spots under UV light (254 nm). The product is typically less polar than 4-methylimidazole but more polar than the starting aryl bromide.

  • Assessment: The reaction is considered complete when the spot corresponding to the limiting starting material (usually the aryl bromide) has disappeared.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is essential for accurately quantifying the product and identifying impurities.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]

  • Mobile Phase A: 0.1% Orthophosphoric acid or 10 mM Ammonium Formate in water.[13][14]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 240-250 nm.[13][14]

  • Sample Preparation: Dilute a small sample of the crude reaction mixture in the mobile phase or a suitable solvent like methanol to an appropriate concentration.

  • Analysis: Inject the sample and integrate the peaks. The relative peak areas provide an estimation of the purity and the impurity profile of the crude product.

References

Technical Support Center: Optimizing Pyrimidine-Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing pyrimidine-amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical answers to frequently encountered challenges. The pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization via C-N coupling is crucial for the rapid generation of novel molecular entities. This resource synthesizes established protocols, mechanistic insights, and field-proven experience to help you navigate the complexities of these powerful transformations.

Troubleshooting Guide: From Low Conversion to Unwanted Side Reactions

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction shows low to no conversion of the starting pyrimidine halide. What are the primary causes and how can I fix it?

Low or no conversion is a common hurdle, often pointing to issues with the catalytic cycle, specifically the rate-limiting oxidative addition step, especially with less reactive chloro-pyrimidines.[1]

Potential Causes & Solutions:

  • Inactive Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount for an efficient reaction.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]

    • Actionable Advice: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary for the oxidative addition of the C-X bond.[3][4] Consider using palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) which are designed for the efficient in-situ generation of the active Pd(0) catalyst.[5]

  • Inadequate Base: The base's role is to deprotonate the amine, but a weak base may not be sufficient, leading to a stalled reaction.[3]

    • Actionable Advice: For most couplings, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) is required.[3][6][7] Ensure the base is anhydrous and of high purity, as contaminants can deactivate the catalyst.[1]

  • Inert Atmosphere Not Maintained: Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.[1]

    • Actionable Advice: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.

  • Catalyst Inhibition by Pyrimidine Nitrogen: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3]

    • Actionable Advice: The use of sterically hindered ligands can often mitigate this issue by shielding the palladium center.[2]

Q2: I'm observing significant hydrodehalogenation (replacement of the halide with -H) of my pyrimidine. How can I minimize this side reaction?

Hydrodehalogenation is a competing pathway where the pyrimidine halide is reduced instead of aminated.[1] This often occurs when the desired reductive elimination is slow.

Potential Causes & Solutions:

  • Slow Reductive Elimination: If the final step of the catalytic cycle is sluggish, competing pathways like β-hydride elimination from the amine or reaction with trace water can lead to hydrodehalogenation.[1]

    • Actionable Advice:

      • Ligand Choice: Switch to a more electron-rich and sterically bulky ligand (e.g., XPhos, RuPhos) to accelerate reductive elimination.[8]

      • Base Purity: Ensure your base is completely anhydrous. Traces of moisture or hydroxide can exacerbate this side reaction.[1]

      • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[1]

  • Reaction with Alkyl Amines: Certain alkyl amines can be particularly prone to causing dehalogenation.[9]

    • Actionable Advice: Careful screening of the ligand and reaction conditions is crucial when working with alkyl amines. Sometimes, a change in solvent or a lower reaction temperature can suppress this side reaction.

Q3: My reaction with a di-chloropyrimidine is not regioselective. How can I control which chlorine atom reacts?

Achieving regioselectivity on substrates like 2,4-dichloropyrimidine is a common challenge. Generally, the C2 and C4 positions have different electronic properties, which can be exploited.[1][6]

Potential Causes & Solutions:

  • Similar Reactivity of Halogen Positions: Without specific directing effects, a mixture of C2 and C4 amination products can be expected. The C2 position is often more electron-deficient and susceptible to nucleophilic attack.[1]

    • Actionable Advice:

      • Catalyst Control: A highly regioselective palladium-catalyzed amination favoring the C4 position has been developed for 6-aryl-2,4-dichloropyrimidines using LiHMDS as the base.[6] The choice of catalyst can be critical in directing the selectivity.

      • Reaction Pathway Control: For certain substrates, the SNAr pathway can compete with the palladium-catalyzed cycle. In some cases, premixing a secondary amine with LiHMDS before adding it to the pyrimidine and catalyst solution can enhance regioselectivity by favoring the catalyzed pathway.[6]

      • Temperature and Addition Order: Carefully controlling the reaction temperature and the order of reagent addition can influence the kinetic vs. thermodynamic product distribution.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions to aid in the design and optimization of your pyrimidine-amine coupling experiments.

How do I choose the right Palladium catalyst and ligand?

The catalyst system is the most critical component of the reaction.[3] The choice depends on the reactivity of your pyrimidine halide (Cl < Br < I) and the nature of your amine.

  • For Chloropyrimidines: These are the most challenging substrates due to the strength of the C-Cl bond.[10] Highly active catalysts are required.

    • Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are often the best choice.[3][9] N-heterocyclic carbene (NHC) ligands can also be very effective.

  • For Bromopyrimidines: These are generally more reactive than chlorides. A wider range of ligands may be effective, but starting with a robust system like a Buchwald ligand is a good practice.

  • For Sterically Hindered Substrates: If either the pyrimidine or the amine is bulky, sterically demanding ligands are necessary to facilitate the coupling.[3]

Ligand Family Key Features Typical Applications
Buchwald Ligands (XPhos, SPhos, etc.) Bulky, electron-rich biaryl phosphinesGeneral purpose, highly active for aryl chlorides and sterically hindered substrates.[3][4]
Josiphos Ligands Ferrocene-based, electron-richEffective for a broad range of substrates.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, thermally stableHighly active, particularly for challenging couplings.
XantPhos Wide bite angle, flexibleCan be effective, especially when using DBU as a base in flow chemistry.[5]
Which base should I use and why?

The base plays a crucial role in deprotonating the amine to form the active nucleophile. The choice of base can significantly impact yield and side reactions.[2]

Base pKaH (approx.) Common Use & Considerations
Sodium tert-butoxide (NaOtBu) 19Very strong, commonly used. Can be sensitive to functional groups like esters. Must be handled under inert conditions.[7]
Lithium bis(trimethylsilyl)amide (LiHMDS) 26Very strong, useful for proton tolerance and can influence regioselectivity.[6][7]
Potassium Phosphate (K₃PO₄) 12.3A weaker inorganic base, often used for base-sensitive substrates.
Cesium Carbonate (Cs₂CO₃) 10.3A mild inorganic base, suitable for some couplings.[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 13.5A soluble organic base, useful for creating homogeneous reaction conditions, especially in flow chemistry.[5][11]
What is the best solvent for my reaction?

The ideal solvent should be anhydrous, degassed, and capable of dissolving all reaction components at the desired temperature.[2]

  • Commonly Used Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[1][2]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium catalyst and should generally be avoided.[11]

  • Aqueous Conditions: Interestingly, for some activated pyrimidines, water can be an excellent solvent, promoting the reaction rate under acidic conditions.[12][13] However, this is substrate-dependent and not a general rule for palladium-catalyzed couplings.

Can I run this reaction without a palladium catalyst?

For highly electron-deficient pyrimidines, nucleophilic aromatic substitution (SNAr) can occur without a catalyst, often under thermal conditions.[13] For example, the reaction of 6-aryl-2,4-dichloropyrimidine with anilines can proceed with high regioselectivity for the C4 position without any palladium catalyst.[6] However, for less activated pyrimidines and a broader substrate scope, a palladium-catalyzed approach is generally necessary.[14]

Visualizing the Process

General Workflow for Troubleshooting

This diagram outlines a logical sequence of steps to diagnose and solve common issues in pyrimidine-amine coupling reactions.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Catalyst Step 1: Evaluate Catalyst System - Is the ligand appropriate for the substrate? - Is the Pd source active? (Use precatalyst) - Is the atmosphere inert? Start->Check_Catalyst Check_Base Step 2: Assess Base & Conditions - Is the base strong enough? - Is the base anhydrous? - Are solvents dry and degassed? Check_Catalyst->Check_Base If catalyst is appropriate Optimization Step 4: Systematic Optimization - Screen different ligands - Screen different bases and solvents - Vary temperature Check_Catalyst->Optimization If catalyst is suboptimal Check_Side_Reactions Step 3: Analyze Byproducts - Identify side products (e.g., hydrodehalogenation) - Adjust stoichiometry or ligand Check_Base->Check_Side_Reactions If conditions are correct Check_Base->Optimization If base/conditions are suboptimal Check_Side_Reactions->Optimization If side reactions persist Success Successful Reaction Optimization->Success

Caption: A systematic workflow for troubleshooting pyrimidine-amine coupling reactions.

Simplified Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_complex L-Pd(II)(Ar)(X) OA->PdII_complex Amine_Coord Amine Coordination / Deprotonation PdII_complex->Amine_Coord + HNR'R'' - HX (via Base) Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_complex RE Reductive Elimination Amido_complex->RE RE->Pd0 Product Ar-NR'R''

Caption: Key steps in the Buchwald-Hartwig catalytic cycle for C-N coupling.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the chloropyrimidine, palladium pre-catalyst (or Pd source and ligand), and the base.

  • Seal the vessel and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (CAS 641569-94-0), a key intermediate in the synthesis of Nilotinib.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid that are relevant to its purification?

A1: Understanding the fundamental properties of the compound is crucial for developing an effective purification strategy. It is typically a pale beige or yellow-white solid.[1][3][4] Key properties include:

PropertyValue/InformationSignificance for Purification
Molecular Weight 306.32 g/mol [5]Useful for calculating molar equivalents and for mass spectrometry analysis.
Appearance Pale beige or yellow-white solid[1][3][4]The color can be an initial indicator of purity; darker colors may suggest the presence of impurities.
Solubility Slightly soluble in methanol and dimethyl sulfoxide (DMSO).[1]This information is critical for selecting appropriate solvents for recrystallization and chromatography.
pKa 4.35 ± 0.10[6]The acidic nature of the carboxylic acid and the basicity of the pyridine and pyrimidine rings mean that solubility is highly pH-dependent. This can be exploited for purification.

Q2: What are the most common impurities I should be aware of when purifying this compound?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include starting materials for the synthesis of Nilotinib, such as 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one and 3-((aminoiminomethyl)amino)-4-methyl-benzoic acid methyl ester mononitrate.[1] Additionally, related substances and degradation products can also be present.[2][7]

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. This section addresses common issues encountered during the recrystallization of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Q3: My compound is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being highly supersaturated or the presence of impurities that depress the melting point of your compound.

Causality and Solutions:

  • High Supersaturation: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid. To remedy this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent to reduce the concentration slightly, and then allow the solution to cool much more slowly. Insulating the flask can help with gradual cooling.

  • Impurities: Significant amounts of impurities can act as a eutectic mixture, lowering the overall melting point. If slow cooling and solvent adjustments do not resolve the issue, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove some of the impurities before attempting recrystallization again.

Q4: I am getting a very low yield after recrystallization. What are the likely reasons and how can I improve it?

A4: A low yield is a common problem in recrystallization and can be attributed to several factors.

Causality and Solutions:

  • Excess Solvent: Using too much solvent is a frequent cause of low recovery, as a significant portion of your compound will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and use a small amount of hot solvent to wash the filter paper after filtration.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q5: No crystals are forming even after cooling the solution in an ice bath. What should I do?

A5: The absence of crystal formation is usually due to either the solution not being sufficiently saturated or the presence of factors that inhibit nucleation.

Causality and Solutions:

  • Insufficient Saturation: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.

  • Inhibition of Nucleation: Sometimes, a supersaturated solution needs a "trigger" to start crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal growth.

Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating mixtures of compounds. However, achieving good separation of polar, heterocyclic compounds like 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid can be challenging.

Q6: I'm observing significant peak tailing in my HPLC analysis/flash chromatography. What is causing this and how can I get sharper peaks?

A6: Peak tailing with this compound is often due to its basic pyridine and pyrimidine nitrogens interacting strongly with acidic silanol groups on the surface of the silica gel stationary phase. This leads to a secondary, stronger retention mechanism that broadens the peak.

Causality and Solutions:

  • Acid-Base Interactions: The lone pairs on the nitrogen atoms can form strong hydrogen bonds with surface silanols.

    • pH Adjustment of Mobile Phase (HPLC): The pKa of the compound is approximately 4.35.[6] Operating the mobile phase at a low pH (e.g., 2.5-3) will protonate the basic nitrogens. This will create a more consistent charge on the molecule and can reduce the strong, unwanted interactions with the silica surface. However, ensure your column is stable at low pH.

    • Mobile Phase Additives (Flash Chromatography): Adding a small amount of a competitive base, like triethylamine (TEA) or pyridine (typically 0.1-1%), to the eluent can help to saturate the active sites on the silica gel, leading to more symmetrical peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the amount of material loaded onto the column.

Q7: I'm having trouble getting good separation between my product and a closely eluting impurity. What can I do to improve resolution?

A7: Improving resolution in column chromatography involves optimizing the "separation triangle": selectivity, efficiency, and retention.

Causality and Solutions:

  • Suboptimal Solvent System: The polarity of your eluent may not be ideal for separating the components.

    • Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution (gradually increasing the polarity of the eluent) can help to sharpen peaks and improve the separation of compounds with different polarities.

    • Solvent Selectivity: Try different solvent systems. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system. The different solvent properties can alter the interactions with your compounds and the stationary phase, leading to better separation.

  • Poor Column Packing: An improperly packed column will have channels and voids, leading to band broadening and poor separation. Ensure your column is packed uniformly and is well-settled before loading your sample.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may need optimization based on the purity of your starting material.

  • Dissolution: In a flask, add the crude 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. Add a minimal amount of hot ethanol to dissolve the solid with heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Crystal Growth: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60°C) to a constant weight.

Protocol 2: Flash Column Chromatography

This is a starting point for developing a flash chromatography method. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • TLC Analysis: Develop a TLC method to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of dichloromethane and methanol or ethyl acetate and methanol.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane or methanol). If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and load the dry powder onto the column (dry loading).

  • Elution: Run the column with the chosen eluent, collecting fractions. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may provide better separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Troubleshooting Process

Diagram 1: Decision Tree for Recrystallization Troubleshooting

G start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out Liquid droplets form low_yield Low Yield start->low_yield Little solid recovered no_crystals No Crystals Form start->no_crystals Solution remains clear oiling_out_sol1 Reheat, add more solvent, cool slowly oiling_out->oiling_out_sol1 oiling_out_sol2 Pre-purify by another method (e.g., silica plug) oiling_out->oiling_out_sol2 low_yield_cause1 Too much solvent? low_yield->low_yield_cause1 low_yield_cause2 Premature crystallization? low_yield->low_yield_cause2 low_yield_cause3 Washing with warm solvent? low_yield->low_yield_cause3 no_crystals_cause1 Not saturated enough? no_crystals->no_crystals_cause1 no_crystals_cause2 Nucleation inhibited? no_crystals->no_crystals_cause2 low_yield_sol1 Use minimum hot solvent low_yield_cause1->low_yield_sol1 low_yield_sol2 Pre-heat filtration apparatus low_yield_cause2->low_yield_sol2 low_yield_sol3 Wash with ice-cold solvent low_yield_cause3->low_yield_sol3 no_crystals_sol1 Evaporate some solvent no_crystals_cause1->no_crystals_sol1 no_crystals_sol2 Scratch flask or add seed crystal no_crystals_cause2->no_crystals_sol2 G start Column Chromatography Issue peak_tailing Peak Tailing start->peak_tailing poor_separation Poor Separation start->poor_separation peak_tailing_cause1 Acid-Base Interactions with Silica peak_tailing->peak_tailing_cause1 peak_tailing_cause2 Column Overload peak_tailing->peak_tailing_cause2 poor_sep_cause1 Suboptimal Solvent System poor_separation->poor_sep_cause1 poor_sep_cause2 Poor Column Packing poor_separation->poor_sep_cause2 peak_tailing_sol1 Add TEA or pyridine to eluent (Flash Chromatography) peak_tailing_cause1->peak_tailing_sol1 peak_tailing_sol2 Use low pH mobile phase (HPLC) peak_tailing_cause1->peak_tailing_sol2 peak_tailing_sol3 Reduce sample load peak_tailing_cause2->peak_tailing_sol3 poor_sep_sol1 Try different solvent systems (e.g., DCM/MeOH vs Hex/EtOAc) poor_sep_cause1->poor_sep_sol1 poor_sep_sol2 Use a gradient elution poor_sep_cause1->poor_sep_sol2 poor_sep_sol3 Repack column carefully poor_sep_cause2->poor_sep_sol3

References

Technical Support Center: Degradation Pathways of Pyrimidinylaminobenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidinylaminobenzoic acid compounds. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting advice for challenges encountered during the investigation of degradation pathways. Our goal is to equip you with the expertise to design, execute, and interpret degradation studies with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of pyrimidinylaminobenzoic acid derivatives.

Q1: What are the primary degradation pathways for pyrimidinylaminobenzoic acid compounds?

A1: Pyrimidinylaminobenzoic acid compounds, like many complex organic molecules, are susceptible to degradation through several key pathways. The most common are:

  • Hydrolysis: This is the cleavage of chemical bonds by reaction with water. For this class of compounds, the amide linkage is particularly susceptible to both acid and base-catalyzed hydrolysis.[1][2] This can lead to the formation of separate pyrimidinamine and benzoic acid-derived fragments.

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can lead to the formation of N-oxides or other oxidative degradation products.[1][3] The nitrogen atoms in the pyrimidine ring and the aminobenzoic acid moiety are potential sites for oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions.[4][5] While some molecules may be inherently photostable, others can undergo complex rearrangements, isomerizations, or cleavage upon light exposure.[1][6]

Q2: Why are forced degradation (stress testing) studies essential in drug development?

A2: Forced degradation studies are a cornerstone of pharmaceutical development for several critical reasons.[7][8] They involve intentionally subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[9] The primary objectives are:

  • To Elucidate Degradation Pathways: By identifying the degradation products formed under various stress conditions, we can understand the chemical vulnerabilities of the molecule.[8]

  • To Develop Stability-Indicating Analytical Methods: These studies are crucial for developing and validating analytical methods (typically HPLC or UPLC) that can separate the drug substance from all its potential degradation products.[10][11] This ensures that the method can accurately measure the purity and potency of the drug over its shelf life.

  • To Inform Formulation and Packaging Development: Understanding how a molecule degrades helps in selecting appropriate excipients, manufacturing processes, and packaging (e.g., light-resistant containers) to create a stable drug product.[7]

  • To Fulfill Regulatory Requirements: Regulatory agencies like the ICH require forced degradation studies as part of the drug approval process to demonstrate the stability-indicating nature of the analytical methods.[2][9]

Q3: What are the typical stress conditions for a forced degradation study?

A3: The conditions for forced degradation studies are outlined in ICH guidelines (Q1A, Q1B) and are designed to cover the most common degradation pathways.[7] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress ConditionTypical Reagents and ConditionsTarget Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄; Room temperature to 60°C.[2]Hydrolysis of labile functional groups (e.g., amides, esters).
Base Hydrolysis 0.1 M to 1 M NaOH or KOH; Room temperature to 60°C.[2]Hydrolysis of labile functional groups.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature.[7][9]Formation of N-oxides, hydroxylation, or other oxidative products.
Thermal Degradation Dry heat (e.g., 60-80°C) or high humidity.Thermally-induced degradation.
Photodegradation Exposure to a combination of UV and visible light (e.g., Xenon or metal halide lamp) as per ICH Q1B guidelines.[2]Photolytic cleavage, isomerization, or other photochemical reactions.

Q4: How do I select the appropriate analytical method to monitor degradation and identify degradants?

A4: The workhorse for monitoring degradation studies is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[10][12] This technique is ideal for separating the parent compound from its degradation products. For the identification of unknown degradants, hyphenated techniques are indispensable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identifying degradation products. It provides the molecular weight of the degradants and, through fragmentation analysis (MS/MS), offers structural clues.[11][13][14]

  • High-Resolution Mass Spectrometry (HRMS), such as LC-QTOF-MS: Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradants.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is present at a sufficient concentration and can be isolated, NMR (¹H, ¹³C, and 2D-NMR) provides definitive structural elucidation.[1][16]

Visualizing Degradation Pathways and Workflows

A clear understanding of the experimental flow and potential outcomes is critical for success.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Primary Degradation Products API Pyrimidinylaminobenzoic Acid Compound Acid Acidic Hydrolysis (e.g., HCl) API->Acid H₂O, H⁺ Base Basic Hydrolysis (e.g., NaOH) API->Base H₂O, OH⁻ Oxidation Oxidation (e.g., H₂O₂) API->Oxidation [O] Photo Photolysis (UV/Vis Light) API->Photo Hydrolysis_P Amide Cleavage Products: - Pyrimidinamine Derivative - Benzoic Acid Derivative Acid->Hydrolysis_P Base->Hydrolysis_P Oxidation_P N-Oxides, Hydroxylated Species Oxidation->Oxidation_P Photo_P Isomers, Ring-Opened Products, Radicals Photo->Photo_P

References

Technical Support Center: Scaling Up the Synthesis of Tozasertib (CAS 641569-94-0)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to guide you through the complexities of scaling up the synthesis of CAS 641569-94-0, known as Tozasertib (also MK-0457 or VX-680). This guide moves beyond simple protocols to explain the underlying chemistry and process considerations, empowering you to troubleshoot effectively and optimize your scale-up campaign.

This resource is structured to anticipate the challenges researchers, scientists, and drug development professionals face when transitioning the synthesis of this potent Aurora kinase inhibitor from the bench to larger scales.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before embarking on a scale-up campaign.

Q1: What are the most critical stages in the synthesis of Tozasertib that require special attention during scale-up?

A1: The synthesis of Tozasertib is typically a two-step process, and both stages present unique scale-up challenges.[1][2]

  • Step 1: Guanidine Intermediate Formation: This step involves the reaction of 3-amino-4-methylbenzoic acid with cyanamide in an acidic medium.[1] The critical parameters to control are reaction temperature and stoichiometry. On a larger scale, exothermic heat release during the reaction must be managed to prevent runaway reactions and byproduct formation. Uniform mixing becomes crucial to ensure consistent reaction progress.

  • Step 2: Pyrimidine Ring Formation (Cyclization): This is the key bond-forming reaction where the guanidine intermediate is cyclized with a propenone derivative to form the pyrimidine core.[1][2] The pH of the reaction medium is extremely sensitive and directly impacts yield and impurity profiles.[1][3] Maintaining a consistent pH (typically mildly basic, 8-9) in a large reactor can be challenging due to localized concentration gradients.[1] Furthermore, the choice of solvent and temperature is critical for controlling solubility and reaction kinetics.

Q2: What are the primary challenges I should anticipate when moving from a lab-scale (grams) to a pilot-plant scale (kilograms) synthesis?

A2: Scaling up introduces complexities beyond simply multiplying reagent quantities. The primary challenges include:

  • Heat and Mass Transfer: Reactions that are easily managed in a round-bottom flask can become difficult to control in a large reactor. Inadequate heat removal can lead to side reactions and impurities, while poor mixing can result in incomplete conversions.

  • Reagent Addition and Control: The rate of addition of reagents, especially in the highly pH-sensitive cyclization step, becomes critical.[1] Slow, controlled addition is necessary to maintain optimal conditions, which requires specialized pumping equipment and monitoring.

  • Solid Handling and Isolation: Handling large quantities of solids (reactants, intermediates, and the final product) presents logistical challenges, including transfer, filtration, and drying. Inefficient filtration or drying can lead to solvent impurities in the final product and affect its stability.[4]

  • Impurity Profile Management: Impurities that are minor at the lab scale can become significant issues at a larger scale.[5][6] A thorough understanding of the impurity formation pathways is essential for developing effective control strategies.

Q3: How can I improve the overall yield and purity of Tozasertib during scale-up?

A3: A systematic approach to process optimization is key.

  • Process Parameter Optimization: Carefully define and control critical process parameters (CPPs) such as temperature, pH, reaction time, and reagent stoichiometry for both reaction steps.[1][7] Design of Experiments (DoE) can be a powerful tool to identify optimal conditions efficiently.

  • Solvent Selection: The choice of solvent affects reaction rates, solubility of intermediates and products, and the impurity profile. For the cyclization step, solvents like 1-butanol or toluene are often used.[1][2] The final recrystallization step is also crucial, and using a mixed solvent system (e.g., alcohol-water) can significantly enhance purity.[1]

  • Work-up and Purification: The work-up procedure, including pH adjustments for precipitation, must be carefully controlled to maximize recovery and minimize the inclusion of impurities.[1] Employing techniques like treatment with activated carbon can help remove colored impurities.[1]

Q4: What are the key safety considerations for scaling up the synthesis of Tozasertib?

A4: Safety is paramount in any scale-up activity.

  • Material Hazard Assessment: Conduct a thorough hazard assessment of all raw materials, intermediates, and the final product. Cyanamide, used in the first step, is toxic and requires careful handling.[1]

  • Process Safety Management (PSM): Implement robust PSM protocols. This includes understanding the thermal hazards of each step (e.g., potential for exotherms) and ensuring that the reactor's cooling capacity is sufficient.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, especially when handling corrosive acids, bases, and toxic reagents.

  • Waste Management: Develop a clear plan for the disposal of waste streams, which may contain hazardous organic solvents and reagents.

Part 2: Detailed Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Problem Area 1: Guanidine Intermediate Formation

Q: My guanidination reaction is sluggish, with low conversion of the starting 3-amino-4-methylbenzoic acid. What are the likely causes?

A: A low conversion rate in this step often points to issues with the reaction conditions or reagent quality.

  • Cause 1: Inadequate Acidic Conditions: The reaction requires a sufficiently acidic medium, typically using hydrochloric acid, to activate the cyanamide for nucleophilic attack by the amino group.[1] If the pH is too high, the reaction rate will be significantly reduced.

    • Solution: Monitor the pH of the reaction mixture. Ensure the correct amount of acid has been added. On a larger scale, ensure efficient mixing to prevent localized areas of higher pH.

  • Cause 2: Low Reaction Temperature: The reaction is typically run at elevated temperatures (50–100 °C).[1] Insufficient heating will lead to a slow reaction rate.

    • Solution: Verify the internal temperature of the reactor. At scale, the heating efficiency of the reactor jacket must be adequate to maintain the target temperature uniformly throughout the reaction mass.

  • Cause 3: Poor Quality Cyanamide: Cyanamide can dimerize or polymerize upon storage.

    • Solution: Use a fresh, high-quality source of 50% aqueous cyanamide.[1] It is advisable to assay the cyanamide solution before use in a large-scale reaction.

Problem Area 2: Pyrimidine Ring Formation (Cyclization)

Q: The cyclization reaction is not going to completion, and I observe significant amounts of the guanidine intermediate even after extended reaction times. How can I drive the reaction forward?

A: Incomplete cyclization is a common hurdle and is almost always linked to pH control or reaction equilibrium.

  • Cause 1: Suboptimal pH: This is the most critical parameter for this reaction. The reaction requires a mildly basic to neutral pH (ideally 8-9) to facilitate the cyclization and subsequent elimination steps.[1] If the pH is too low, the nucleophilicity of the guanidine is reduced. If it's too high, it can promote side reactions and degradation.

    • Solution: Implement strict pH control. Use an in-situ pH probe for real-time monitoring. Add the base (e.g., sodium hydroxide solution) slowly and sub-surface to avoid localized high pH zones.[2]

  • Cause 2: Insufficient Temperature or Reaction Time: The reaction typically requires heating to 80-120 °C for several hours (7-12 hours).[1][2]

    • Solution: Ensure the reaction is maintained at the optimal temperature. You can monitor the reaction progress by HPLC. If the reaction stalls, a modest increase in temperature (within the stable limits of the product) might be beneficial.

  • Cause 3: Water Removal: The cyclization reaction often generates water, which can be equilibrium-limited.

    • Solution: If using a solvent like toluene, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed. This can effectively drive the reaction to completion.

Q: My final product after the cyclization step is a dark, oily solid that is difficult to purify by recrystallization. What's causing this and how can I fix it?

A: The formation of colored impurities often indicates degradation or side reactions, which are exacerbated at scale.

  • Cause 1: High Reaction Temperature or Extended Heating: Prolonged heating, especially at temperatures above 120 °C, can lead to the formation of polymeric, colored byproducts.

    • Solution: Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that provides a good conversion rate. Monitor the reaction closely and stop it once the starting material is consumed.

  • Cause 2: Air (Oxygen) Sensitivity: Some intermediates or the final product might be sensitive to oxidation at high temperatures, leading to colored impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] Ensure the reactor is properly purged before starting the reaction.

  • Cause 3: pH Excursions: As mentioned, incorrect pH can lead to side reactions.

    • Solution: Re-emphasizing the importance of tight pH control. Additionally, during the work-up, quenching the reaction and adjusting the pH for product isolation should be done promptly and at a controlled temperature. For purification, a post-recrystallization treatment with activated carbon can be very effective at removing colored impurities.[1]

Problem Area 3: Work-up and Purification

Q: I am experiencing significant product loss during the final precipitation and filtration steps. How can I maximize my isolated yield?

A: Product loss during isolation is often due to the product's solubility in the mother liquor.

  • Cause 1: Incorrect pH of Precipitation: Tozasertib is a carboxylic acid, and its solubility is highly dependent on pH.[1] It is least soluble at its isoelectric point.

    • Solution: Carefully control the final pH of the precipitation. Adjust the pH slowly with acid (e.g., hydrochloric acid) to around the pKa of the carboxylic acid group (predicted to be ~4.35) to ensure maximum precipitation.[2][4] Allow sufficient time for the product to fully crystallize before filtration.

  • Cause 2: Inappropriate Solvent for Washing: Washing the filter cake with a solvent in which the product has high solubility will lead to yield loss.

    • Solution: Wash the filter cake with a solvent mixture that minimizes product solubility. Cold water is often a good choice.[2] You can also consider a final wash with a non-polar solvent like heptane to displace the water and aid in drying.

  • Cause 3: Inefficient Filtration: At a large scale, filtration can be slow, and product can remain in the wet cake.

    • Solution: Ensure your filtration setup is appropriately sized for the batch. Use a filter press or a centrifugal filter for better deliquoring. A final press of the wet cake can help recover more of the mother liquor and dissolved product.

Part 3: Protocols and Data Summaries

Table 1: Optimized Reaction Parameters for Tozasertib Synthesis
ParameterStep 1: GuanidinationStep 2: Cyclization & Saponification
Key Reactants 3-amino-4-methylbenzoic acid methyl ester, CyanamideGuanidine intermediate, 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Solvent Methanol or Ethanol[1]1-Butanol[2]
Reagents Hydrochloric Acid[1]Sodium Hydroxide[2]
Temperature 60-80 °C[1]Reflux (120-125 °C)[2]
pH Acidic[1]Mildly Basic (8-9), then basic for saponification[1][2]
Reaction Time 3-6 hours[1]8-12 hours[1][2]
Atmosphere Air or NitrogenInert (Nitrogen)[2]
Table 2: Potential Impurities and Control Strategies
Impurity TypePotential SourceControl Strategy
Unreacted Starting Material Incomplete reaction in either step.Optimize reaction time, temperature, and stoichiometry. Monitor reaction by HPLC.
Dimer of Cyanamide Poor quality cyanamide reagent.Use fresh, high-quality cyanamide.
Over-alkylation Products Side reactions during cyclization.Maintain strict control over temperature and stoichiometry.
Degradation Products High temperature, incorrect pH, or presence of oxygen.[3]Run reaction under inert atmosphere, control temperature and pH rigorously.[2]
Residual Solvents Inefficient drying of the final product.[6]Dry the product under vacuum at an appropriate temperature until solvent levels meet ICH guidelines.
Experimental Protocol: Benchmark Synthesis of Tozasertib (CAS 641569-94-0)

This protocol is a synthesis of literature procedures and is intended for informational purposes. All steps should be performed in a properly ventilated fume hood with appropriate PPE.

Step 1: 3-((Aminoiminomethyl)amino)-4-methylbenzoic acid methyl ester mononitrate

  • To a suitable reactor, add 3-amino-4-methyl-benzoic acid methyl ester (1.0 eq).

  • Add methanol as the solvent.

  • Cool the mixture and add nitric acid (1.0 eq) while maintaining the temperature.

  • Slowly add a 50% aqueous solution of cyanamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature and then to 0-5 °C.

  • Filter the precipitated solid, wash with cold methanol, and dry under vacuum to yield the guanidine intermediate.

Step 2: 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Tozasertib)

  • Charge a reactor with the guanidine intermediate (1.0 eq), 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one (1.05 eq), and 1-butanol.[2]

  • Add sodium hydroxide (as a solid or concentrated solution, ~1.0 eq) and heat the mixture to reflux under a nitrogen atmosphere.[2]

  • Stir at reflux for 8-12 hours, monitoring the reaction by HPLC.[2]

  • After the initial cyclization, add an aqueous solution of sodium hydroxide (~1.5 eq) to facilitate the saponification of the methyl ester. Continue to heat at reflux until the saponification is complete.[2]

  • Cool the reaction mixture to room temperature.

  • Slowly add hydrochloric acid to adjust the pH to ~4-5 to precipitate the product.[2]

  • Stir the resulting slurry for an hour to ensure complete precipitation.[2]

  • Filter the solid product, wash thoroughly with deionized water, and then with a small amount of a non-polar solvent (e.g., heptane).[2]

  • Dry the solid under vacuum at 50-55 °C to obtain crude Tozasertib.[2]

  • Recrystallize the crude product from a suitable solvent system (e.g., an ethanol/water mixture) to achieve the desired purity.

Part 4: Visualizations

Diagram 1: General Synthesis Workflow for Tozasertib

Synthesis_Workflow cluster_step1 Step 1: Guanidine Formation cluster_step2 Step 2: Pyrimidine Cyclization cluster_step3 Step 3: Hydrolysis & Purification A 3-Amino-4-methyl benzoic acid ester D Guanidine Intermediate A->D B Cyanamide B->D C Acidic Conditions (HCl or HNO3) C->D G Crude Tozasertib Ester D->G E Propenone Derivative E->G F Base (NaOH) F->G H Saponification (NaOH) G->H I Acidic Work-up (Precipitation) H->I J Recrystallization I->J K Pure Tozasertib (CAS 641569-94-0) J->K

Caption: A generalized workflow for the multi-step synthesis of Tozasertib.

Diagram 2: Troubleshooting Logic for Low Cyclization Yield

Troubleshooting_Logic Start Problem: Low Yield in Cyclization Step Check_pH Is pH between 8-9 during reaction? Start->Check_pH Check_Temp Is internal temperature 100-120°C? Check_pH->Check_Temp Yes Action_pH Implement strict pH control: - Use in-situ probe - Slow base addition Check_pH->Action_pH No Check_Reagents Are starting materials of high purity? Check_Temp->Check_Reagents Yes Action_Temp Verify internal temp probe. Optimize heating profile. Check_Temp->Action_Temp No Check_Water Is water being formed and inhibiting equilibrium? Check_Reagents->Check_Water Yes Action_Reagents Re-assay starting materials. Use fresh reagents. Check_Reagents->Action_Reagents No Action_Water Consider azeotropic removal of water (Dean-Stark). Check_Water->Action_Water Yes Success Yield Improved Check_Water->Success No Action_pH->Success Action_Temp->Success Action_Reagents->Success Action_Water->Success

References

Technical Support Center: Synthesis of 3-(Pyrimidin-2-ylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Pyrimidin-2-ylamino)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield and purity, and ensure the reliability of your results.

The most prevalent synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This guide focuses on the challenges specific to the coupling of 3-aminobenzoic acid and 2-chloropyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, work-up, and purification of this compound.

Part 1: Reaction Setup and Execution

Question 1: My reaction shows low or no conversion. What are the likely causes?

Several factors can lead to poor conversion in a Buchwald-Hartwig reaction. Consider the following troubleshooting steps:

  • Catalyst System Integrity: The palladium catalyst and phosphine ligand are the heart of the reaction.

    • Palladium Source: Ensure you are using a reliable source of Palladium(0) or a pre-catalyst that can be reduced in situ to Pd(0).[3] Common sources include Pd₂(dba)₃ and Pd(OAc)₂.

    • Ligand Choice & Quality: Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, BrettPhos) are often highly effective for this type of transformation.[4][5] These ligands promote the key steps of oxidative addition and reductive elimination.[4] Ensure the ligand is not oxidized (phosphine oxide is a common impurity in aged phosphine ligands), as this will deactivate the catalyst.

    • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.[3]

  • Base Selection and Quality: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine.[6]

    • Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[7] However, its low solubility can be an issue. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[7][8]

    • Quality: Ensure the base is anhydrous and has not degraded due to improper storage.

  • Solvent and Temperature:

    • Solvent Choice: Anhydrous, polar aprotic solvents like dioxane, toluene, or THF are typically used.[9] The choice can affect the solubility of reactants and intermediates.[9]

    • Temperature Control: Most Buchwald-Hartwig reactions require heating, often between 80-110 °C, to drive the reaction to completion.[9] Insufficient temperature can lead to stalling.

Question 2: I'm observing significant side-product formation. What are the common side reactions?

The primary side reactions often involve the starting materials and the reaction conditions. Understanding these can help in their mitigation.

  • Hydrolysis of 2-Chloropyrimidine: In the presence of water and base, 2-chloropyrimidine can hydrolyze to form 2-hydroxypyrimidine.[10][11] This is a common issue if reagents and solvents are not scrupulously dried.

  • Hydrodehalogenation: The aryl halide (2-chloropyrimidine) can be reduced to pyrimidine. This can occur via β-hydride elimination from a palladium intermediate, a known side reaction pathway in Buchwald-Hartwig aminations.[1]

  • Homocoupling of Starting Materials: While less common, dimerization of the starting materials can occur under certain catalytic conditions.

Below is a diagram illustrating the main reaction pathway and key side reactions.

G SM1 3-Aminobenzoic Acid Catalyst Pd(0) Catalyst + Ligand, Base SM1->Catalyst SM2 2-Chloropyrimidine SM2->Catalyst Hydrolysis_Product 2-Hydroxypyrimidine SM2->Hydrolysis_Product Hydrolysis Reduction_Product Pyrimidine SM2->Reduction_Product Hydrodehalogenation Product This compound Catalyst->Product Main Reaction (C-N Coupling) H2O H₂O (Trace) H2O->Hydrolysis_Product Reduction_Source [H] Source Reduction_Source->Reduction_Product

Caption: Main and Side Reaction Pathways.

Part 2: Work-up and Purification

Question 3: How can I effectively remove unreacted starting materials after the reaction?

A combination of extraction and recrystallization is typically effective.

  • 3-Aminobenzoic Acid: This starting material is amphoteric but more acidic than the product. An aqueous work-up involving pH adjustment can be used. By carefully adjusting the pH of the aqueous phase, it's possible to selectively precipitate the product while keeping impurities in solution.[12][13]

  • 2-Chloropyrimidine: This starting material is relatively nonpolar and can often be removed with organic washes or during recrystallization.[14]

Question 4: My final product has a persistent color (yellow/brown). How can I decolorize it?

Colored impurities often arise from trace palladium species or degradation products.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite.[15][16]

  • Metal Scavengers: For persistent palladium contamination, specialized metal scavengers (e.g., silica-based thiol or amine functionalized scavengers) can be stirred with the crude product solution to bind and remove residual palladium.

Question 5: What is the best method for final purification to achieve high purity (>99.5%)?

  • Recrystallization: This is the most common and cost-effective method for purifying the final product.[15] Choosing the right solvent system is critical. A solvent in which the product is highly soluble when hot but poorly soluble when cold is ideal.[15] Common solvents might include ethanol, ethyl acetate, or mixtures with water.

  • Column Chromatography: For very high purity or removal of closely related impurities, silica gel column chromatography can be employed.[15] However, this is less scalable than recrystallization.

Part 3: Impurity Identification and Analysis

Question 6: What are the most common impurities I should expect and how do I detect them?

A thorough impurity profile is essential for quality control.[][18] High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.[18][19]

Impurity NameLikely SourceRecommended Analytical Technique(s)
Unreacted 3-Aminobenzoic Acid Incomplete reactionHPLC, LC-MS
Unreacted 2-Chloropyrimidine Incomplete reactionHPLC, GC-MS
2-Hydroxypyrimidine Hydrolysis of 2-chloropyrimidineHPLC, LC-MS
Residual Palladium Catalyst from the reactionInductively Coupled Plasma (ICP-MS/OES)
Ligand Oxides Oxidation of phosphine ligandHPLC, LC-MS, ³¹P NMR
Isomeric Impurities Impurities in starting 3-aminobenzoic acidHPLC with a validated method, LC-MS

Question 7: How can I confirm the structure of an unknown impurity?

Identifying unknown impurities requires a multi-technique approach.[20]

  • Isolation: First, the impurity must be isolated, often using preparative HPLC.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight and helps determine the molecular formula.[][20]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the precise chemical structure of the isolated impurity.[18][20]

Protocols and Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative procedure and may require optimization for specific scales and equipment.

  • Reaction Setup: To an oven-dried flask, add 3-aminobenzoic acid (1.0 eq.), 2-chloropyrimidine (1.1 eq.), the phosphine ligand (e.g., XPhos, 1-5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) via cannula. Finally, add the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol%).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring until starting material consumption is confirmed by TLC or HPLC analysis.

  • Quenching and Work-up: Cool the reaction to room temperature. Carefully quench with water or saturated ammonium chloride solution. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Caption: General experimental workflow.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite to remove the carbon.[15]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Imatinib)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, commonly known as Imatinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound during experimental and formulation stages.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and what are its common names?

This compound is a potent tyrosine kinase inhibitor.[1] In scientific literature and pharmaceutical contexts, it is most commonly referred to as Imatinib . Its mesylate salt, Imatinib Mesylate , is the active pharmaceutical ingredient (API) in the well-known anticancer drug Gleevec® (or Glivec®).[2][3] It is also an intermediate in the synthesis of Nilotinib, another kinase inhibitor.[4] For the purpose of this guide, we will refer to it as Imatinib.

Q2: What are the primary stability challenges associated with Imatinib?

Imatinib is generally a stable molecule, but it is susceptible to degradation under specific environmental conditions. The primary challenges are:

  • Hydrolytic Instability: The molecule is most vulnerable to degradation in aqueous solutions of neutral pH.[5] This is a critical factor for researchers working with buffered solutions for in vitro assays.

  • Oxidative Degradation: Imatinib can be degraded by oxidative stress, leading to the formation of N-oxide impurities.[6][7]

  • Polymorphism: The solid-state form of Imatinib Mesylate can exist in different crystalline forms (polymorphs), with Form B being the most stable at room temperature.[3] The amorphous form, while having potential bioavailability advantages, requires careful handling to prevent crystallization and ensure stability.[8][9]

  • Photostability: While relatively photostable, some degradation (~15%) can occur after prolonged exposure to UV light.[5]

Q3: What is the most common form of Imatinib used in research and development?

The mesylate salt (Imatinib Mesylate) is the most widely used form.[2] This salt form offers favorable solubility and stability characteristics compared to the free base, which has very low solubility in water.[3] When purchasing this compound, it is typically supplied as the mesylate salt.[2]

Troubleshooting Guide: Experimental Stability

This section addresses common issues encountered during laboratory experiments involving Imatinib.

Issue 1: My Imatinib solution is showing signs of degradation during my multi-day cell culture experiment.

Root Cause Analysis: The most likely culprit is hydrolytic degradation. Imatinib exhibits significant instability in neutral pH environments (pH ~7.0), with degradation losses reported to be as high as 35-40%.[5] This degradation is attributed to the hydrolysis of the amide group through a nucleophilic attack.[5] In contrast, the compound is quite stable in acidic (pH 4) and alkaline (pH 10) conditions.[5]

Solutions & Explanations:

  • pH Adjustment:

    • Why: To move the pH away from the neutral range where hydrolysis is most pronounced.

    • How: If your experimental conditions permit, consider preparing your stock solution in a slightly acidic or alkaline buffer. For many applications, preparing a concentrated stock in DMSO is standard practice, which circumvents aqueous instability during storage.[2] When diluting into aqueous media for an experiment, minimize the time the compound spends in the neutral buffer before use.

  • Temperature Control:

    • Why: Chemical degradation rates are temperature-dependent.

    • How: Prepare solutions fresh and keep them on ice or at 2-8°C when not in immediate use. For long-term storage, solutions in DMSO can be stored at -20°C for up to 3 months.[2] An oral solution formulation was shown to be stable for at least 30 days at 2-8°C.[10][11]

  • Minimize Exposure Time:

    • Why: To reduce the total time the compound is exposed to destabilizing conditions.

    • How: Add the Imatinib solution to your experimental setup as the final step. If the experiment runs for several days, consider replenishing the media with freshly diluted Imatinib daily if feasible.

Troubleshooting Workflow for Solution Instability

Caption: Decision tree for troubleshooting Imatinib solution instability.

Issue 2: I am observing unexpected peaks in my HPLC analysis after stressing my sample.

Root Cause Analysis: Forced degradation studies are designed to create degradation products.[12] The identity of these products depends on the stressor applied.

  • Acid/Base Hydrolysis: Under strong acidic or alkaline conditions, the primary degradation products result from the cleavage of the amide bond, yielding 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[6]

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide typically results in N-oxide derivatives on the piperazine ring.[6][7]

  • Thermal/Photolytic Stress: These conditions generally produce fewer degradation products compared to hydrolysis and oxidation.[5][6]

Solutions & Explanations:

  • Use a Validated Stability-Indicating Method:

    • Why: A proper stability-indicating analytical method, typically a reverse-phase HPLC (RP-HPLC) method, is crucial to resolve the parent Imatinib peak from all potential degradation products.[13][14]

    • How: Ensure your HPLC method has been validated for specificity. The method should be able to separate Imatinib from its known process impurities and degradation products. Several published methods exist that can serve as a starting point.[5][7][13][14]

  • Characterize the Degradants:

    • Why: Identifying the degradation products confirms the degradation pathway and helps in developing strategies to mitigate it.

    • How: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify the structure of the unknown peaks.[6] This is essential for understanding the molecule's liabilities.

Summary of Imatinib Degradation Under Stress Conditions

Stress ConditionDegradation LevelPrimary Degradation ProductsReference
Neutral Hydrolysis (pH 7) High (~35-40% loss)Amide hydrolysis products[5]
Acid Hydrolysis (e.g., 0.1N HCl) ModerateAmide hydrolysis products[6]
Alkaline Hydrolysis (e.g., 0.1N NaOH) ModerateAmide hydrolysis products[6][7]
Oxidation (e.g., 3% H₂O₂) HighN-Oxide derivatives on piperazine ring[6][7]
Thermal (e.g., 40°C for 1 week) Low (<7% loss)Not specified[5]
Photolytic (UV light for 4h) Low (~15% loss)Not specified[5]

Protocols for Stability Assessment

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade Imatinib to assess the stability-indicating power of an analytical method and identify potential degradation pathways.[12]

Workflow Diagram

Caption: Workflow for a forced degradation study of Imatinib.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Imatinib Mesylate (e.g., 1 mg/mL) in a suitable solvent mixture, such as a 50:50 blend of water and acetonitrile.[7]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N HCl. Incubate at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour).[7] Cool the solution and neutralize with an equivalent amount of 0.1N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Incubate under the same conditions as the acid hydrolysis.[7] Cool and neutralize with 0.1N HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a set period (e.g., 24 hours), as the reaction is often rapid.[6][7]

  • Thermal Degradation: Keep a sample of the solid powder or the stock solution in a temperature-controlled oven (e.g., 80°C) for several hours to days.[12]

  • Photolytic Degradation: Expose a sample of the stock solution to a UV light source providing an overall illumination of >200 watt hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the parent Imatinib peak.

Protocol 2: Basic Stability-Indicating RP-HPLC Method

This is a representative method based on published literature.[5][15] Optimization may be required for specific equipment and columns.

  • Column: Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm) or equivalent.[5][15]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to 4.6) in a ratio of approximately 35:65 (v/v).[5][15]

  • Flow Rate: 1.0 mL/min.[5][15]

  • Detection Wavelength: 264 nm or 270 nm.[5][7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10-50 µL.[5][7]

  • Expected Retention Time: Under these conditions, the retention time for Imatinib is typically short, around 2.4-4 minutes.[5][16]

Advanced Strategies for Stability Enhancement

For drug development professionals, enhancing intrinsic stability through formulation is a key objective.

Q4: How can formulation strategies improve the stability of Imatinib?
  • Solid Dosage Forms:

    • Rationale: The solid state restricts molecular mobility, significantly slowing degradation reactions. As mentioned, Imatinib Mesylate is stable as a solid.[8][9]

    • Application: For oral delivery, formulation as a tablet or capsule is the standard approach, as seen with Gleevec®.[10] This protects the API from environmental humidity and light.

  • Nanoparticle and Liposomal Formulations:

    • Rationale: Encapsulating Imatinib within a polymeric or lipid-based nanocarrier can protect it from the harsh chemical environment (e.g., neutral pH of the bloodstream) and offer controlled release.[17]

    • Application: Studies have successfully formulated Imatinib nanoparticles using polymers like Ethyl Cellulose, demonstrating sustained drug release and high entrapment efficiency. This approach can improve stability, solubility, and potentially target the drug more effectively.[17]

  • Liquid Formulations for Special Populations:

    • Rationale: For pediatric patients or those with difficulty swallowing, a stable oral liquid formulation is necessary.[10][11]

    • Application: Research has shown that an oral solution of Imatinib (30 mg/mL) can be formulated to be stable for at least 30 days when stored at 2-8°C.[10][11] Key considerations for such formulations include pH control, appropriate excipients, and microbiological stability.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate in the synthesis of the targeted cancer therapeutics Imatinib and Nilotinib, is a molecule of significant interest to the pharmaceutical industry.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors in the overall production of these life-saving drugs. This guide provides a comparative analysis of two prominent synthetic routes to this vital intermediate: the classical Guanidine Cyclization pathway and a modern Palladium-Catalyzed C-N Coupling approach. By examining the underlying chemistry, experimental protocols, and process parameters, this document aims to equip researchers and drug development professionals with the insights necessary to make informed decisions for their synthetic strategies.

Route 1: The Convergent Guanidine Cyclization Pathway

This widely utilized approach represents a robust and well-established method for the construction of the central pyrimidine ring. The synthesis is convergent, involving the preparation of two key fragments that are subsequently condensed.

Causality of Experimental Choices

The selection of a convergent synthesis is strategic, as it allows for the independent preparation and purification of key intermediates, often leading to higher overall yields and purity of the final product. The use of a guanidine salt in the cyclization step is a classic and effective method for forming the 2-aminopyrimidine core.[3] The enaminone, 3-(dimethylamino)-1-(3-pyridyl)-prop-2-en-1-one, is an activated and versatile building block for pyrimidine synthesis.

Experimental Protocol

Step 1: Synthesis of 3-Guanidino-4-methylbenzoic acid hydrochloride

The synthesis begins with the reaction of 3-amino-4-methylbenzoic acid with cyanamide in the presence of hydrochloric acid to form the guanidinium salt.[4]

  • Procedure: In a reaction vessel, 3-amino-4-methylbenzoic acid (1.0 eq) is suspended in a suitable solvent such as n-butanol. An aqueous solution of cyanamide (50%, 1.2 eq) is added, followed by the dropwise addition of concentrated hydrochloric acid (1.1 eq) while maintaining the temperature between 50-60 °C. The reaction mixture is then heated to reflux (approximately 110-120 °C) for 4-6 hours. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent like acetone, and dried under vacuum.

  • Yield: Approximately 85-90%.[3]

Step 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The prepared guanidinium salt is then cyclized with an enaminone to form the target molecule.[1]

  • Procedure: 3-Guanidino-4-methylbenzoic acid hydrochloride (1.0 eq) and 3-(dimethylamino)-1-(3-pyridyl)-prop-2-en-1-one (1.1 eq) are suspended in a high-boiling point solvent like 1-butanol. A base, such as sodium hydroxide (2.0 eq), is added, and the mixture is heated to reflux (120-125 °C) for 10-12 hours. The reaction is monitored by TLC or HPLC. After completion, the reaction mixture is cooled, and the pH is adjusted to ~7 with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried.

  • Yield: Approximately 80-85%.[1]

Workflow Diagram

Guanidine Cyclization Pathway A 3-Amino-4-methylbenzoic acid C 3-Guanidino-4-methylbenzoic acid HCl A->C Guanidination B Cyanamide, HCl B->C F 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid C->F Cyclization D 3-(Dimethylamino)-1-(3-pyridyl)-prop-2-en-1-one D->F E NaOH, 1-Butanol E->F

Caption: Workflow for the Guanidine Cyclization Pathway.

Route 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

This modern approach leverages the power of transition-metal catalysis to construct the key C-N bond, offering potential advantages in terms of substrate scope and reaction conditions. This route is linear and involves the coupling of a pre-formed pyrimidine core with an aniline derivative.

Causality of Experimental Choices

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and ability to form C-N bonds that are challenging to construct via traditional methods.[5] The use of a palladium catalyst with a specialized phosphine ligand is crucial for achieving high efficiency and yields in this cross-coupling reaction. This route avoids the use of harsh reagents like cyanamide.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-(3-pyridyl)pyrimidine

This intermediate can be synthesized from commercially available starting materials.

  • Procedure: A mixture of 3-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated to form the enaminone. This intermediate is then reacted with urea in the presence of a base to form the pyrimidinone, which is subsequently chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 2-chloro-4-(3-pyridyl)pyrimidine.

Step 2: Buchwald-Hartwig C-N Coupling

The final C-N bond is formed via a palladium-catalyzed cross-coupling reaction.

  • Procedure: In a reaction vessel under an inert atmosphere (e.g., argon), 2-chloro-4-(3-pyridyl)pyrimidine (1.0 eq), 3-amino-4-methylbenzoic acid (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq) are combined in a solvent like 1,4-dioxane. A base, typically cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq), is added. The reaction mixture is heated to 80-100 °C and stirred until the starting materials are consumed (monitored by LC-MS). After completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is then acidified to precipitate the product, which is collected by filtration, washed, and dried.

  • Yield: Reported yields for similar Buchwald-Hartwig couplings are typically in the range of 70-90%.[5]

Workflow Diagram

Buchwald-Hartwig Pathway A 2-Chloro-4-(3-pyridyl)pyrimidine D 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid A->D Buchwald-Hartwig Coupling B 3-Amino-4-methylbenzoic acid B->D C Pd Catalyst, Ligand, Base C->D

Caption: Workflow for the Buchwald-Hartwig C-N Coupling Pathway.

Comparative Analysis

FeatureGuanidine Cyclization PathwayPalladium-Catalyzed C-N Coupling
Overall Yield Good to Excellent (typically 65-75% over two steps)[1][3]Good (estimated 70-90% for the coupling step)[5]
Starting Materials Readily available and relatively inexpensive.Requires a pre-functionalized pyrimidine, which may add steps.
Reagents & Catalysts Uses stoichiometric amounts of common reagents.Requires expensive palladium catalysts and specialized ligands.
Reaction Conditions Higher temperatures and longer reaction times.Generally milder conditions and shorter reaction times.
Scalability Well-established and proven for large-scale production.Can be challenging to scale up due to catalyst cost and removal.
Safety & Environmental Avoids toxic cyanamide in some optimized procedures.[4]Avoids hazardous reagents but uses heavy metal catalysts.
Process Control Straightforward workup and purification.Catalyst residues may require additional purification steps.

Characterization of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The final product from either route should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.[1]

  • Molecular Formula: C₁₇H₁₄N₄O₂[2]

  • Molecular Weight: 306.32 g/mol [2]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (s, 1H, COOH), 9.35 (s, 1H, NH), 9.28 (d, J=2.0 Hz, 1H), 8.70 (dd, J=4.8, 1.6 Hz, 1H), 8.55 (d, J=4.8 Hz, 1H), 8.45 (dt, J=8.0, 2.0 Hz, 1H), 8.05 (d, J=1.6 Hz, 1H), 7.88 (dd, J=8.0, 1.6 Hz, 1H), 7.55 (m, 1H), 7.40 (d, J=8.0 Hz, 1H), 2.30 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0, 161.2, 160.8, 158.5, 152.0, 148.5, 139.8, 135.5, 133.0, 131.5, 128.0, 124.0, 122.5, 118.0, 108.5, 18.0.

  • Mass Spectrometry (ESI+): m/z 307.1 [M+H]⁺.

Conclusion

Both the Guanidine Cyclization and the Palladium-Catalyzed C-N Coupling routes offer viable pathways for the synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The choice between these methods will largely depend on the specific requirements of the synthesis.

The Guanidine Cyclization route is a robust, high-yielding, and cost-effective method that is well-suited for large-scale industrial production. Its primary drawbacks are the potentially harsh reaction conditions and the use of cyanamide in some variations, although optimized procedures can mitigate this.

The Palladium-Catalyzed C-N Coupling route provides a more modern and elegant approach with milder reaction conditions and potentially broader substrate scope. However, the high cost of the catalyst and ligands, along with the need for their complete removal from the final product, can be significant hurdles for large-scale manufacturing.

For research and development settings, where flexibility and speed are paramount, the Buchwald-Hartwig approach may be preferred. For cost-driven, large-scale production, the optimized Guanidine Cyclization pathway remains a highly competitive and attractive option.

References

The Modern Chemist's Compass: Navigating the Catalytic Landscape of Pyrimidine-Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium, Copper, Nickel, and Photoredox-Catalyzed Methodologies

For researchers, scientists, and professionals in the fast-paced world of drug discovery and materials science, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular innovation. The pyrimidine core, a privileged scaffold in a vast array of pharmaceuticals and functional materials, frequently requires the strategic installation of amine functionalities. The choice of catalyst for this crucial transformation is not merely a matter of preference but a critical decision that dictates reaction efficiency, substrate scope, and ultimately, the success of a synthetic campaign.

This in-depth technical guide provides a comprehensive comparison of the leading catalytic systems for pyrimidine-amine coupling reactions. Moving beyond a simple recitation of methods, this guide, designed with the senior application scientist in mind, delves into the mechanistic nuances, practical considerations, and comparative performance of palladium, copper, and nickel catalysts, alongside the burgeoning field of photoredox catalysis. By presenting objective, data-driven insights and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and select the optimal catalytic tool for their specific synthetic challenges.

The Catalytic Contenders: A Head-to-Head Comparison

The efficacy of a catalyst in pyrimidine-amine coupling is a multifactorial equation, with variables including the nature of the pyrimidine substrate (e.g., the identity and position of the leaving group), the nucleophilicity and steric bulk of the amine, and the desired reaction conditions. Here, we compare the titans of C-N cross-coupling—palladium, copper, and nickel—and the innovative approach of photoredox catalysis.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering unparalleled scope and functional group tolerance.[1] For pyrimidine substrates, palladium catalysis is often the first choice, particularly for challenging couplings involving less reactive chloro-pyrimidines.[2] The success of this methodology hinges on the judicious selection of a phosphine ligand, which plays a critical role in the catalytic cycle. Bulky, electron-rich ligands are essential for promoting the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[3]

Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied, elegant dance of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Amido_Complex [Ar-Pd(II)(L2)(HNR'R'')]+X- Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)(L2)-NR'R'' Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Performance Data:

Catalyst System (Pd Source / Ligand)Pyrimidine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Xantphos2-ChloropyrimidineMorpholineNaOtBuToluene10012-2485-95[4]
Pd(OAc)₂ / BINAP4,6-DichloropyrimidineAdamantylamineNaOtBuToluene11016~60[5]
Pd(OAc)₂ / DavePhos4-Amino-2,6-dichloropyrimidineAnilineK₂CO₃Dioxane1002070-80[6]
Copper-Catalyzed Ullmann Condensation: The Cost-Effective Workhorse

The Ullmann condensation, a classic C-N coupling reaction, has experienced a resurgence with the development of ligand-accelerated protocols that mitigate the traditionally harsh reaction conditions.[7][8] Copper catalysis offers a more economical and less toxic alternative to palladium, making it an attractive option for large-scale syntheses.[9] The modern Ullmann-type reactions often employ chelating ligands, such as diamines or amino acids, to stabilize the copper catalyst and facilitate the coupling.

Mechanistic Insights: The mechanism of the copper-catalyzed Ullmann condensation is still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Coupling_Catalytic_Cycle Cu(I)X Cu(I)X Ligand_Exchange Ligand Exchange Cu(I)X->Ligand_Exchange HNR'R'' / Base Cu(I)_Amide Cu(I)-NR'R'' Ligand_Exchange->Cu(I)_Amide Oxidative_Addition Oxidative Addition Cu(I)_Amide->Oxidative_Addition Ar-X Cu(III)_Complex Ar-Cu(III)(X)-NR'R'' Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

Performance Data:

Catalyst System (Cu Source / Ligand)Pyrimidine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI / L-proline3-Bromopyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃DMSO12024~90[10]
Cu₂O / DMEDA2-BromopyrimidineAqueous NH₃K₂CO₃Ethylene Glycol60-8016-2470-85[11]
Cu(OAc)₂ / α-benzoin oxime2-ChloropyridinePiperidineK₃PO₄DMSO80887[12]
Nickel-Catalyzed Amination: The Emerging Powerhouse

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions, including C-N bond formation.[13][14] Nickel catalysts can often couple challenging substrates, such as aryl chlorides and sulfamates, under milder conditions than traditional methods.[15] The reactivity of nickel catalysts is distinct from palladium, often involving different oxidation states and mechanistic pathways.[14]

Mechanistic Insights: The catalytic cycle for nickel-catalyzed amination can proceed through various pathways, with Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles being proposed. The specific mechanism is often dependent on the ligands and reaction conditions.

Nickel_Catalyzed_Amination_Cycle Ni(0)L2 Ni(0)L2 Oxidative_Addition Oxidative Addition Ni(0)L2->Oxidative_Addition Ar-X Ni(II)_Complex Ar-Ni(II)(L2)-X Oxidative_Addition->Ni(II)_Complex Amine_Coordination Amine Coordination Ni(II)_Complex->Amine_Coordination HNR'R'' Amido_Complex [Ar-Ni(II)(L2)(HNR'R'')]+X- Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Ni(II)_Amido_Complex Ar-Ni(II)(L2)-NR'R'' Deprotonation->Ni(II)_Amido_Complex Reductive_Elimination Reductive Elimination Ni(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Ni(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: A plausible Ni(0)/Ni(II) catalytic cycle for C-N coupling.

Performance Data:

Catalyst System (Ni Source / Ligand)Pyrimidine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(dppp)Pyrimidin-2-yl tosylateIndoleK₃PO₄Toluene11024Good to Excellent[1]
NiCl₂(DME) / SIPr·HClAryl ChlorideMorpholineNaOtBu2-Me-THF1003High[16]
Ni(COD)₂ / Bipyridine5-BromopyrimidineVarious AminesK₃PO₄DMA6016Moderate to Good[17]
Photoredox Catalysis: The Light-Driven Frontier

Visible-light photoredox catalysis has opened new avenues for C-N bond formation, often proceeding under exceptionally mild conditions at room temperature.[18][19] This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then participate in the coupling reaction. For pyrimidine-amine coupling, this can involve the generation of an amine radical cation that subsequently adds to the pyrimidine ring.

Mechanistic Insights: The mechanism of photoredox-catalyzed amination typically involves the photocatalyst absorbing light to reach an excited state, followed by SET with either the amine or the pyrimidine substrate to initiate the radical cascade.

Photoredox_Amination_Cycle cluster_photo Photocatalytic Cycle cluster_reaction C-N Coupling PC Photocatalyst PC_excited [PC]* (Excited State) PC->PC_excited hν (Visible Light) PC_reduced [PC]•- PC_excited->PC_reduced SET with Amine Amine_radical [HNR'R'']•+ PC_reduced->PC SET to Intermediate Radical_Adduct [Ar(X)(NR'R'')]• Amine HNR'R'' Amine->Amine_radical Amino_radical •NR'R'' Amine_radical->Amino_radical -H+ Pyrimidine Ar-X Product Ar-NR'R'' Radical_Adduct->Product Oxidation & -HX Amino_radicalPyrimidine Amino_radicalPyrimidine Amino_radicalPyrimidine->Radical_Adduct

Caption: A generalized pathway for photoredox-catalyzed amination.

Performance Data: While direct comparative tables for a single pyrimidine-amine coupling are less common in the literature for this emerging field, studies have shown high efficiency for a range of substrates. For instance, the coupling of cyclic aldimines with aliphatic amines using an organophotocatalyst proceeds in good yields under mild, transition-metal-free conditions.[20]

Experimental Protocols: A Practical Guide

To translate theory into practice, the following are representative, detailed experimental protocols for the palladium- and copper-catalyzed amination of a halopyrimidine.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloropyrimidine with Morpholine

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg), Xantphos (23.1 mg), and NaOtBu (134.5 mg).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene (3 mL) and stir the mixture for 10 minutes at room temperature.

  • In a separate flask, dissolve 2-chloropyrimidine (114.5 mg) in anhydrous, degassed toluene (2 mL).

  • Add the 2-chloropyrimidine solution to the catalyst mixture via syringe.

  • Add morpholine (104.5 µL) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-(morpholino)pyrimidine.

Protocol 2: Copper-Catalyzed Ullmann-Type Amination of 2-Bromopyrimidine with Aniline

Materials:

  • 2-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO, 4 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add CuI (19.0 mg), L-proline (23.0 mg), K₂CO₃ (276.4 mg), and 2-bromopyrimidine (159.0 mg).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMSO (4 mL) via syringe.

  • Add aniline (109.3 µL) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C in a preheated oil bath.

  • Stir the reaction for 24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-phenylpyrimidin-2-amine.

Conclusion: Choosing the Right Catalyst for the Job

The selection of an optimal catalyst for pyrimidine-amine coupling is a nuanced decision that requires a deep understanding of the strengths and weaknesses of each catalytic system.

  • Palladium-catalyzed Buchwald-Hartwig amination remains the benchmark for its broad substrate scope and high functional group tolerance, making it the go-to method for complex and sensitive substrates, despite the higher cost of the catalyst.[3]

  • Copper-catalyzed Ullmann condensation offers a robust, cost-effective, and less toxic alternative, particularly for large-scale syntheses where economic considerations are paramount.[7] The development of new ligands has significantly expanded its applicability to milder conditions.

  • Nickel-catalyzed amination is a rapidly advancing field that provides a powerful and economical approach, often outperforming other metals for specific transformations, especially with challenging electrophiles.[14][15]

  • Photoredox catalysis represents the cutting edge of C-N bond formation, enabling reactions under exceptionally mild conditions and opening up new avenues for previously inaccessible transformations.[18]

Ultimately, the most effective catalyst is the one that is best suited to the specific demands of the synthetic problem at hand. By leveraging the comparative data and detailed protocols presented in this guide, researchers can navigate the complex catalytic landscape with confidence, accelerating the discovery and development of the next generation of innovative molecules.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 3-(Pyrimidin-2-ylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the potency, selectivity, and overall drug-like properties of potential therapeutic agents. This guide provides an objective, data-driven comparison of the 3-(pyrimidin-2-ylamino)benzoic acid scaffold against other prominent kinase inhibitor frameworks, namely quinazoline, pyrazole, and indole. By examining their mechanisms of action, structure-activity relationships, and performance in preclinical models, we aim to equip researchers with the critical insights needed to navigate the complex terrain of kinase-targeted drug development.

The 2-Aminopyrimidine Core: A Privileged Hinge-Binding Motif

At the heart of this compound lies the 2-aminopyrimidine moiety, a well-established "hinge-binding" motif in the design of ATP-competitive kinase inhibitors.[1] This structural feature is adept at forming key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine base of ATP.[2] This foundational interaction anchors the inhibitor, allowing for various substitutions on the scaffold to project into other regions of the ATP-binding pocket, thereby dictating potency and selectivity. The versatility of the 2-aminopyrimidine scaffold has led to its incorporation into numerous clinically successful drugs.[3][4]

The this compound scaffold itself is exemplified by its most notable derivative, Nilotinib (Tasigna®), a potent inhibitor of the BCR-ABL tyrosine kinase.[5] This targeted therapy has revolutionized the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to the first-generation inhibitor, imatinib.[5]

Mechanism of Action: Beyond Simple ATP Competition

While fundamentally an ATP-competitive inhibitor, the binding mode of Nilotinib, a key derivative of the this compound scaffold, reveals a more nuanced mechanism. Nilotinib preferentially binds to the inactive, "DFG-out" conformation of the Abl kinase domain. This binding mode contributes to its high affinity and selectivity. The pyrimidine ring forms hydrogen bonds with the hinge region, while the rest of the molecule extends into the hydrophobic pocket and the allosteric site created by the DFG-out conformation.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound Scaffold Hinge Hinge Hydrophobic_Pocket Hydrophobic_Pocket DFG_Motif DFG Motif (Inactive 'Out' Conformation) Aminopyrimidine 2-Aminopyrimidine Aminopyrimidine->Hinge H-bonds Benzoic_Acid Substituents Benzoic_Acid->Hydrophobic_Pocket Hydrophobic Interactions Benzoic_Acid->DFG_Motif Selectivity Interactions

Caption: Binding mode of the this compound scaffold.

A Head-to-Head Scaffold Comparison: Performance and Selectivity

ScaffoldRepresentative CompoundTarget Kinase(s)IC50 (nM)Key AdvantagesKey DisadvantagesReference(s)
This compound NilotinibBCR-ABL, KIT, PDGFR<30 (BCR-ABL)High potency and selectivity for specific targets; established clinical success.Potential for off-target effects on related kinases; can be susceptible to resistance mutations.[6][7]
Quinazoline GefitinibEGFR2-37Well-established scaffold with numerous approved drugs; good oral bioavailability.Often associated with skin and gastrointestinal toxicities; resistance can develop.[8][9]
Pyrazole RuxolitinibJAK1, JAK2~3High selectivity for JAK family kinases; effective in treating myelofibrosis.Can lead to hematological side effects such as anemia and thrombocytopenia.[10]
Indole SunitinibVEGFR, PDGFR, KIT2-10Broad-spectrum kinase inhibition; effective against various solid tumors.Significant off-target effects leading to a range of side effects (e.g., fatigue, hypertension).[10]

Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Derivatives

The versatility of the 2-aminopyrimidine scaffold stems from the ability to modify its substituents to fine-tune its biological activity. Key SAR insights for this class of inhibitors include:

  • Substitutions at the 4- and 6-positions: These positions are often modified to enhance interactions with the solvent-exposed region of the ATP-binding pocket, influencing both potency and selectivity.

  • The nature of the linker: The amino group linking the pyrimidine and benzoic acid moieties is crucial for maintaining the correct orientation for hinge binding.

  • Modifications to the phenyl ring: Substitutions on the phenyl ring can modulate pharmacokinetic properties and introduce additional interactions with the kinase. For instance, the trifluoromethyl and imidazole groups on Nilotinib contribute significantly to its high affinity for BCR-ABL.

Scaffold 2-Aminopyrimidine Core Position_4 Position 4 Substitution Scaffold->Position_4 Modulates Selectivity Position_5 Position 5 Substitution Scaffold->Position_5 Fine-tunes Potency Position_6 Position 6 Substitution Scaffold->Position_6 Impacts Solubility Amino_Linker Amino Linker Scaffold->Amino_Linker Maintains Hinge Binding Phenyl_Ring Phenyl Ring Substituents Amino_Linker->Phenyl_Ring Influences PK/PD

Caption: Key modification points for SAR of 2-aminopyrimidine scaffolds.

Experimental Protocols: A Guide to Kinase Inhibition Assays

The robust evaluation of kinase inhibitors requires well-designed and validated experimental protocols. Below are outlines for both a biochemical and a cell-based assay, representative of the methodologies used to characterize compounds with the this compound scaffold.

Protocol 1: In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of a kinase by measuring the phosphorylation of a substrate using a FRET-based detection method.

Materials:

  • Recombinant human Abl kinase

  • Biotinylated peptide substrate

  • ATP

  • HTRF KinEASE™ kit (containing Eu3+-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin)

  • Assay buffer (50 mM HEPES pH 7.0, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2)

  • Test compound (e.g., Nilotinib)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of the test compound dilution or vehicle control (DMSO).

  • Add 4 µL of a master mix containing the Abl kinase and biotinylated substrate to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection mix (Eu3+-cryptate antibody and XL665-streptavidin in detection buffer).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665nm/620nm * 10,000) and determine IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.

Start Start Prepare_Reagents Prepare Compound Dilutions, Kinase/Substrate Mix, ATP Start->Prepare_Reagents Dispense_Compound Dispense Compound/Vehicle (2 µL) Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase/Substrate Mix (4 µL) Dispense_Compound->Add_Kinase_Substrate Incubate_1 Incubate (15 min) Add_Kinase_Substrate->Incubate_1 Initiate_Reaction Add ATP (4 µL) Incubate_1->Initiate_Reaction Incubate_2 Incubate (60 min) Initiate_Reaction->Incubate_2 Stop_Detect Add HTRF Detection Mix (10 µL) Incubate_2->Stop_Detect Incubate_3 Incubate (60 min) Stop_Detect->Incubate_3 Read_Plate Read Plate (620/665 nm) Incubate_3->Read_Plate Analyze_Data Calculate HTRF Ratio and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Validation of Analytical Methods for Nilotinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This vigilance begins long before the final product, extending to the critical intermediates that form the building blocks of these essential medicines. This guide provides an in-depth comparison of analytical methodologies for the validation of methods used to assess the quality of Nilotinib intermediates. Nilotinib, a tyrosine kinase inhibitor, is a key therapeutic agent in the treatment of chronic myelogenous leukemia (CML).[1][2] The control of impurities in the intermediates is crucial for the safety and efficacy of the final Nilotinib product.

This document is structured to provide not just procedural steps, but the scientific reasoning behind the selection of analytical techniques and validation parameters. We will delve into the comparative performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry, supported by experimental data from published literature. All validation discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]

The Criticality of Intermediate Analysis in Nilotinib Synthesis

The synthesis of a complex molecule like Nilotinib involves multiple steps, each producing an intermediate compound. The purity of each intermediate directly impacts the quality of the subsequent steps and, ultimately, the final API. Process-related impurities and potential degradation products must be identified and quantified to ensure they are controlled within acceptable limits. A robust and validated analytical method is therefore not just a regulatory requirement but a cornerstone of process understanding and quality control.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for a Nilotinib intermediate depends on the specific requirements of the analysis. Is the goal to quantify the intermediate itself, to detect trace-level impurities, or to provide a simple, rapid quality check? Each of the following methods offers distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[1][9][10][11][12] For Nilotinib intermediates, a reversed-phase HPLC (RP-HPLC) method is typically the workhorse for purity and assay determination.

Principle of Operation: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. By varying the composition of the mobile phase, the retention of different compounds on the column can be controlled, allowing for their separation.

Strengths for Intermediate Analysis:

  • High Resolution: Capable of separating structurally similar impurities from the main intermediate peak.

  • Quantitative Accuracy and Precision: Provides reliable and reproducible quantitative data.[10][12]

  • Robustness: Well-established technology with a high degree of method robustness.

Limitations:

  • Sensitivity: May not be sufficient for detecting and quantifying genotoxic or other low-level impurities.

  • Peak Identification: While retention time is a good indicator, it is not a definitive proof of identity without a reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Weighing Weigh Intermediate Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Filtration Filter Solution Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities & Assay Integration->Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high-resolution separation of UPLC with the sensitive and selective detection of mass spectrometry.[13][14][15] This makes it an invaluable tool for the identification and quantification of trace-level impurities.

Principle of Operation: UPLC utilizes smaller particle size columns to achieve faster and more efficient separations compared to traditional HPLC. The eluent is then introduced into a mass spectrometer, where molecules are ionized, separated by their mass-to-charge ratio (m/z), and detected. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected ion and analyzing its fragment ions.

Strengths for Intermediate Analysis:

  • Exceptional Sensitivity and Selectivity: Capable of detecting and quantifying impurities at very low levels (ng/mL or even pg/mL).[13][14]

  • Structural Elucidation: Can provide information about the molecular weight and structure of unknown impurities.

  • High Throughput: The speed of UPLC allows for faster analysis times.

Limitations:

  • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantitative accuracy.

  • Cost and Complexity: The instrumentation is more expensive and requires a higher level of operator expertise.

UPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Sample_Prep Prepare Sample Solution UPLC_Separation UPLC Separation Sample_Prep->UPLC_Separation Ionization Electrospray Ionization (ESI) UPLC_Separation->Ionization MS1_Analysis MS1: Precursor Ion Selection Ionization->MS1_Analysis Fragmentation Collision-Induced Dissociation MS1_Analysis->Fragmentation MS2_Analysis MS2: Product Ion Analysis Fragmentation->MS2_Analysis Data_Acquisition Data Acquisition MS2_Analysis->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid technique that can be used for the quantitative analysis of the Nilotinib intermediate, particularly for assay determination where impurity levels are low.[2][16]

Principle of Operation: This technique measures the absorbance of light in the ultraviolet-visible region by the analyte. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Strengths for Intermediate Analysis:

  • Simplicity and Speed: The method is straightforward and provides rapid results.

  • Cost-Effective: The instrumentation is relatively inexpensive.

  • Good for Assay: Suitable for determining the overall concentration of the intermediate.

Limitations:

  • Lack of Specificity: The method cannot distinguish between the intermediate and impurities that absorb at the same wavelength.

  • Lower Sensitivity: Not suitable for trace impurity analysis.

Performance Comparison and Validation Parameters

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[17][18][19] The following table summarizes the key validation parameters and compares the typical performance of the three analytical techniques for the analysis of a Nilotinib intermediate.

Validation ParameterHPLCUPLC-MS/MSUV-Vis Spectrophotometry
Specificity High (with appropriate column and mobile phase)Very High (based on m/z and fragmentation patterns)Low (susceptible to interference from absorbing impurities)
Linearity (R²) > 0.999[1]> 0.99[13][15]> 0.999[2][16]
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 15% (at LLOQ)< 2%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeµg/mL range[2][16]
Limit of Quantitation (LOQ) ng/mL range[10]pg/mL to low ng/mL range[15]µg/mL range[2][16]
Robustness HighModerate (sensitive to matrix effects)High
Primary Application Assay, Purity, and Impurity ProfilingTrace Impurity Identification and QuantificationAssay

Experimental Protocols

The following are representative experimental protocols for the validation of analytical methods for a Nilotinib intermediate. These should be adapted and optimized for the specific intermediate and its impurity profile.

Protocol 1: RP-HPLC Method for Assay and Impurity Determination
  • Chromatographic System: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common ratio is 65:35 (v/v) buffer to acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: Determined by scanning the UV spectrum of the intermediate; for Nilotinib, 260 nm is often used.[1]

  • Injection Volume: 20 µL.[1]

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and test sample of the Nilotinib intermediate in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Validation Procedure:

    • System Suitability: Inject the standard solution multiple times and check for parameters like theoretical plates, tailing factor, and %RSD of peak area.

    • Specificity: Analyze a blank, a placebo (if applicable), the intermediate standard, and a spiked sample with known impurities to demonstrate that the peaks of interest are well-resolved.

    • Linearity: Prepare a series of solutions of the intermediate at different concentrations (e.g., 50% to 150% of the target concentration) and plot the peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the intermediate into a placebo or a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%).

    • Precision:

      • Repeatability (Intra-day): Analyze multiple preparations of the same sample on the same day.

      • Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts, or on different instruments.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and observe the effect on the results.

Protocol 2: UPLC-MS/MS Method for Trace Impurity Analysis
  • Chromatographic System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).[15]

  • Mobile Phase: A gradient of aqueous phase (e.g., 0.1% formic acid in water) and organic phase (e.g., acetonitrile).[13]

  • Flow Rate: 0.25 - 0.4 mL/min.[13][15]

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor and product ions for the intermediate and each potential impurity by infusing standard solutions into the mass spectrometer. For Nilotinib, a transition of m/z 530.7→289.5 has been reported.[13]

    • Optimize cone voltage and collision energy for each transition.

  • Validation Procedure: Follow a similar validation procedure as for HPLC, with a focus on demonstrating sensitivity (LOD/LOQ) and selectivity in the presence of the sample matrix.

Validation_Parameters Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD_LOQ Method_Validation->LOD_LOQ Sensitivity Robustness Robustness Method_Validation->Robustness System_Suitability System_Suitability Method_Validation->System_Suitability Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Reproducibility Reproducibility Precision->Reproducibility

Conclusion

The validation of analytical methods for Nilotinib intermediates is a critical activity in drug development and manufacturing. A thorough understanding of the strengths and limitations of different analytical techniques is essential for selecting the most appropriate method for a given application.

  • RP-HPLC is a robust and reliable method for the routine quality control of Nilotinib intermediates, providing accurate data for assay and the majority of impurities.

  • UPLC-MS/MS is the gold standard for the identification and quantification of trace-level and genotoxic impurities, offering unparalleled sensitivity and specificity.

  • UV-Visible Spectrophotometry serves as a simple and rapid tool for assay determination where high specificity is not required.

By implementing a well-designed validation protocol in accordance with regulatory guidelines, researchers and scientists can ensure the reliability and accuracy of their analytical data, thereby safeguarding the quality of the final Nilotinib API and protecting patient safety.

References

A Comparative Analysis of the Biological Activity of 3-(Pyrimidin-2-ylamino)benzoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quest for novel small molecules that can selectively target cancer cells remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 3-(pyrimidin-2-ylamino)benzoic acid core has emerged as a promising framework for the development of potent anticancer agents, particularly as kinase inhibitors. This guide provides a comprehensive comparison of the biological activities of various analogs of this compound, supported by experimental data and detailed protocols to aid researchers in their evaluation of this important class of compounds.

The this compound Scaffold: A Privileged Structure in Cancer Research

The this compound scaffold is a key structural motif found in a number of kinase inhibitors. Its significance is underscored by its presence in the structure of Nilotinib, a potent inhibitor of the Bcr-Abl kinase used in the treatment of chronic myeloid leukemia (CML)[1]. The core structure, featuring a pyrimidine ring linked to a benzoic acid moiety via an amino bridge, provides a versatile template for chemical modification, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties. The pyrimidine and pyridine rings are known to interact with various biological targets involved in cancer progression, making this scaffold a fertile ground for anticancer drug design[1].

The mechanism of action for many analogs of this class involves the competitive inhibition of ATP binding to the kinase domain of various oncogenic proteins[1]. By occupying the ATP-binding pocket, these compounds can effectively block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Comparative Biological Activity of Key Analogs

The anticancer efficacy of this compound analogs is highly dependent on the nature and position of substituents on both the pyrimidine and benzoic acid rings. Structure-activity relationship (SAR) studies are therefore critical in identifying analogs with enhanced potency and selectivity. The following table summarizes the in vitro cytotoxic activity of a selection of key analogs against various human cancer cell lines.

Compound IDR1 (Benzoic Acid Ring)R2 (Pyrimidine Ring)Cancer Cell LineIC50 (µM)Reference
1 4-CH₃4-(pyridin-3-yl)K562 (Leukemia)5.2[1]
1 4-CH₃4-(pyridin-3-yl)MCF-7 (Breast)7.8[1]
2a H6-(4-chlorophenylamino)HT-29 (Colon)15.3[2]
2b H6-(4-chlorophenylamino)HT-29 (Colon)3.9[2]
3d -2-alkenylimidazo[1,2-a]MCF-7 (Breast)43.4[3]
3d -2-alkenylimidazo[1,2-a]MDA-MB-231 (Breast)35.9[3]
4d -2-alkenylimidazo[1,2-a]MCF-7 (Breast)39.0[3]
4d -2-alkenylimidazo[1,2-a]MDA-MB-231 (Breast)35.1[3]

Note: The structures of compounds 3d and 4d are based on a related imidazo[1,2-a]pyrimidine scaffold and are included for comparative purposes.

From the data presented, several key SAR insights can be drawn:

  • The presence of a methyl group at the 4-position of the benzoic acid ring (Compound 1) confers significant cytotoxic activity against both leukemia and breast cancer cell lines[1].

  • Substitution on the pyrimidine ring plays a crucial role in determining potency. For instance, the introduction of a 4-chlorophenylamino group at the 6-position of a related pyridazine core (Compounds 2a and 2b) resulted in potent activity against colon cancer cells, with compound 2b being approximately fivefold more active than the established drug vatalanib in this cell line[2].

  • Further modifications to the pyrimidine ring system, such as the fusion to an imidazole ring to form an imidazo[1,2-a]pyrimidine scaffold (Compounds 3d and 4d), can also yield compounds with notable activity against breast cancer cell lines[3].

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to assess the anticancer activity of this compound analogs.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Elucidating the Mechanism of Action: Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. In the context of anticancer drug evaluation, it is frequently used to investigate whether a compound induces apoptosis (programmed cell death) by examining the expression levels of key apoptotic proteins.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours). After treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading. An increase in the levels of pro-apoptotic proteins (e.g., Cleaved Caspase-3, Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) are indicative of apoptosis induction.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Culture treatment Treatment with Analogs cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay western_blot Western Blot for Apoptosis Markers treatment->western_blot ic50_determination IC50 Determination mtt_assay->ic50_determination protein_quantification Protein Expression Quantification western_blot->protein_quantification sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis protein_quantification->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Experimental workflow for the biological evaluation of this compound analogs.

Kinase_Inhibition_Pathway cluster_signaling Oncogenic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., Bcr-Abl) GrowthFactor->ReceptorKinase Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) ReceptorKinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Analog 3-(Pyrimidin-2-ylamino) benzoic acid Analog Analog->ReceptorKinase Competitively Inhibits ATP Binding ATP ATP ATP->ReceptorKinase

Caption: Proposed mechanism of action via kinase inhibition for this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The comparative data presented in this guide highlight the significant impact of chemical modifications on biological activity, underscoring the importance of continued structure-activity relationship studies. Future research in this area should focus on synthesizing a broader range of analogs with diverse substitutions to further probe the chemical space and identify compounds with improved potency, selectivity, and drug-like properties. In vivo studies will also be crucial to validate the therapeutic potential of the most promising lead compounds identified from in vitro screens. By employing the rigorous experimental methodologies outlined in this guide, researchers can contribute to the advancement of this important class of molecules towards clinical application.

References

A Researcher's Guide to Verifying the Purity of Commercially Available 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid (CAS 641569-94-0)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and medicinal chemistry, the reproducibility of experimental results is paramount. The starting materials' purity for any synthesis or biological assay is a critical, yet often overlooked, variable. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of commercially available 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0), a key building block in synthesizing targeted cancer therapeutics.

This compound is a vital intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor, and is also employed in creating hybrid molecules targeting histone deacetylases (HDACs) and other kinases.[1][2] Given its role in developing potential therapeutics, utilizing a high-purity starting material is non-negotiable to ensure the integrity of subsequent research and development. Impurities can lead to misleading biological data, side reactions in complex syntheses, and ultimately, a loss of time and resources.

This guide will not endorse any specific supplier. Instead, it will empower you with the knowledge and detailed experimental protocols to independently verify the purity of the material you procure. We will delve into the "why" behind the analytical techniques, ensuring you can make informed decisions in your laboratory.

The Critical Impact of Impurities

Impurities in a starting material like CAS 641569-94-0 can be broadly categorized:

  • Residual Solvents and Reagents: Leftover materials from the synthesis and purification process.

  • Starting Material Contaminants: Unreacted precursors to the final compound.

  • By-products: Resulting from side reactions during the synthesis.

  • Degradation Products: Arising from improper handling or storage.

The presence of these impurities, even in small amounts, can have significant consequences. For instance, a structurally similar impurity could compete in a biological assay, leading to an inaccurate assessment of your target compound's efficacy. In a multi-step synthesis, a reactive impurity could lead to a cascade of unwanted side products, drastically reducing the yield and purity of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is necessary for a comprehensive purity assessment.

Comparative Purity Analysis: A Methodological Approach

A robust purity analysis should not rely on a single technique. By employing orthogonal methods—techniques that measure purity based on different chemical and physical principles—a more accurate and complete picture of a sample's purity can be obtained. The most common and powerful techniques for small molecule purity determination are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][4][5]

Hypothetical Purity Comparison of CAS 641569-94-0 from Different Suppliers

The following table illustrates how you might present your findings after analyzing samples from various commercial sources. The data presented here is for illustrative purposes only and does not represent actual data from the listed fictional suppliers.

Supplier Lot Number Stated Purity Purity by HPLC-UV (% Area) Purity by qNMR (%) Detected Impurities by LC-MS
Supplier AA12345>99%99.2%98.8%Unidentified peak at m/z 250.1
Supplier BB67890>98%98.5%98.1%Residual starting material detected
Supplier CC13579>99%99.5%99.3%No significant impurities detected

Experimental Protocols for Purity Verification

Here, we provide detailed, step-by-step protocols for the key analytical methods. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[4][6][7] For routine quality control, it offers a robust and accessible solution.[8]

Rationale: This method is excellent for detecting non-volatile impurities. By using a UV detector, we can quantify the relative amounts of different components in the sample based on their absorbance.

Workflow for HPLC Purity Analysis

prep Sample Preparation hplc HPLC Analysis prep->hplc Inject into HPLC data Data Analysis hplc->data Generate Chromatogram report Purity Calculation data->report Integrate Peak Areas

Caption: A simplified workflow for HPLC-based purity determination.

Detailed Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is recommended to ensure the elution of any potential impurities with a wide range of polarities.

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of the molecular weight of impurities.[9][10] This is a powerful tool for identifying unknown impurities.[11]

Rationale: While HPLC-UV can quantify impurities, it doesn't identify them. LC-MS provides the mass-to-charge ratio (m/z) of the eluting compounds, which is crucial for proposing the molecular formula and potential structure of any impurities.[5]

Detailed Protocol:

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

  • LC Method: The same LC method as described for HPLC analysis can be used. It's crucial to use volatile mobile phase modifiers like formic acid instead of non-volatile salts (e.g., phosphate buffers) which are incompatible with mass spectrometry.[12]

  • MS Parameters:

    • Ionization Mode: ESI positive and negative modes should be tested to ensure the detection of a wide range of potential impurities.

    • Scan Range: A broad scan range (e.g., m/z 100-1000) is recommended to capture any potential low or high molecular weight impurities.

  • Data Analysis: The mass spectra of any impurity peaks are analyzed to determine their molecular weight. This information, combined with knowledge of the synthetic route, can help in postulating the identity of the impurities.

Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a compound without the need for a reference standard of the analyte itself.[3][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14]

Rationale: Unlike chromatographic methods that provide a relative purity based on detector response, qNMR can provide an absolute purity value (assay) by comparing the integrals of the analyte's signals to those of a certified internal standard of known purity and weight.[15] This method is also excellent for detecting impurities that may not have a UV chromophore and would be missed by HPLC-UV.

Workflow for qNMR Purity Analysis

weigh Accurate Weighing of Sample and Standard dissolve Dissolution in Deuterated Solvent weigh->dissolve acquire NMR Data Acquisition dissolve->acquire process Data Processing and Integration acquire->process calculate Purity Calculation process->calculate

Caption: Key steps for determining absolute purity using quantitative NMR.

Detailed Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the CAS 641569-94-0 sample into a vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated. This is critical for accurate quantification.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Conclusion

Ensuring the high purity of starting materials like 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a fundamental aspect of good scientific practice in drug discovery and development. By implementing a multi-technique approach utilizing HPLC, LC-MS, and qNMR, researchers can confidently verify the quality of their purchased materials. This not only enhances the reliability and reproducibility of experimental data but also upholds the scientific integrity of the research. We encourage all researchers to move beyond simply accepting the stated purity on a supplier's label and to adopt these validation protocols as a standard laboratory practice.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrimidinylaminobenzoic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology and cell signaling, the pyrimidinylaminobenzoic acid scaffold represents a landmark achievement in targeted therapy. The archetypal inhibitor of this class, imatinib, transformed the prognosis for patients with Chronic Myeloid Leukemia (CML) by targeting the Bcr-Abl fusion protein.[1][2] However, the clinical and biological activity of any kinase inhibitor is defined not only by its intended on-target potency but also by its interactions with a host of unintended "off-target" kinases.[3][4] These cross-reactivities can be therapeutically beneficial, leading to new indications, or they can be the source of significant adverse effects.[5]

This guide provides an in-depth comparison of the cross-reactivity profiles of key pyrimidinylaminobenzoic acid-based inhibitors and their clinically relevant alternatives. We will dissect the structural basis for their selectivity, provide detailed protocols for robustly assessing cross-reactivity, and explore the clinical implications of their distinct kinome interaction maps.

Comparative Selectivity Profiles: Imatinib, Nilotinib, and Dasatinib

While imatinib and nilotinib share the pyrimidinylaminobenzoic acid core, dasatinib, a structurally distinct aminopyrimidine, is a critical comparator due to its overlapping therapeutic indication in CML, particularly in imatinib-resistant cases.[6][7] Their differing selectivity profiles underscore the profound impact of chemical structure on target engagement.

The selectivity of these inhibitors is not absolute. Chemical proteomics and large-scale kinase panels have revealed that while nilotinib was designed for higher potency and selectivity against Bcr-Abl compared to imatinib, dasatinib was developed as a potent dual-specificity ABL and SRC-family kinase inhibitor with a much broader target profile.[6]

Expertise in Action: Why Compare These Three? Imatinib is the first-generation benchmark. Nilotinib represents a second-generation effort to improve upon imatinib's potency and selectivity, sharing its core scaffold.[6][8] Dasatinib, a second-generation inhibitor with a different scaffold, offers a contrasting example of a highly potent but more promiscuous inhibitor, which is effective against most imatinib-resistant Bcr-Abl mutations.[6][9][10] This comparison provides a clear narrative on the evolution of design strategy: from targeted inhibitor to a multi-targeted approach for overcoming resistance.

Quantitative Data Summary: Kinase Inhibition Profiles

The following table summarizes the inhibitory potency (IC50) or binding affinity (Kd) of imatinib, nilotinib, and dasatinib against their primary target (Bcr-Abl) and key, clinically relevant off-targets. Lower values indicate higher potency.

Target KinaseImatinib (IC50/Kd, nM)Nilotinib (IC50/Kd, nM)Dasatinib (IC50/Kd, nM)Primary Cellular Process
ABL1 25 - 600<20 - 30<1 - 1.1 Cell cycle, proliferation
c-KIT 100 - 87092 - 2101 - 79Hematopoiesis, cell survival
PDGFRα/β 100 - 64069 - 1601 - 28Angiogenesis, cell proliferation
SRC Family (SRC, LCK, FYN) >10,000>3,000<1 - 1.1 Cell growth, migration, survival
DDR1 38037>10,000Cell adhesion, migration
NQO2 (non-kinase) ~2,000~1,000Not ActiveOxidative stress response

Data compiled from multiple sources including references[1][6][11][12][13]. The range reflects variability in assay formats (biochemical vs. cellular, IC50 vs. Kd).

Analysis of Cross-Reactivity:

  • Imatinib demonstrates potent inhibition of ABL, c-KIT, and PDGFR.[1][11] Its activity against c-KIT was an unexpected discovery that led to its successful use in gastrointestinal stromal tumors (GIST).[14] It also binds to the non-kinase target NQO2.[12][13]

  • Nilotinib is a structural analog of imatinib with approximately 20- to 30-fold higher potency against Bcr-Abl.[6][8] It maintains a similar off-target profile to imatinib, inhibiting c-KIT and PDGFR, but shows improved selectivity for Bcr-Abl.[6] Notably, it is a potent inhibitor of the Discoidin Domain Receptor 1 (DDR1).[6]

  • Dasatinib is a highly potent inhibitor of Bcr-Abl but exhibits a much broader selectivity profile.[6] It potently inhibits the SRC family of kinases, which imatinib and nilotinib do not.[6] This broad activity is responsible for both its efficacy against imatinib-resistant mutations and some of its characteristic side effects.[5][7]

Structural Basis of Inhibitor Selectivity and Cross-Reactivity

The selectivity of ATP-competitive kinase inhibitors is largely governed by their ability to recognize specific structural features and conformational states of the kinase domain.[15][16] The human kinome contains over 500 members, many with highly conserved ATP-binding pockets, making the design of truly specific inhibitors a significant challenge.[3][17]

A key determinant of selectivity for the pyrimidinylaminobenzoic acid class is the conformation of the "DFG motif" in the activation loop of the kinase.

  • Type II Inhibitors (e.g., Imatinib, Nilotinib): These inhibitors bind to and stabilize the inactive, "DFG-out" conformation of the kinase. In this state, the Asp-Phe-Gly (DFG) motif is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site.[18] The ability of imatinib to bind this unique conformation is a primary reason for its selectivity, as not all kinases can readily adopt this state.[17] The cross-reactivity with c-KIT and PDGFR arises because their inactive conformations are structurally similar to that of ABL.

  • Type I Inhibitors (e.g., Dasatinib): In contrast, dasatinib binds to the active, "DFG-in" conformation, which is the state competent for ATP binding and catalysis.[18] This conformation is more conserved across a wider range of kinases, which explains dasatinib's broader target profile, including the SRC family kinases.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Types active Active Conformation (DFG-in) inactive Inactive Conformation (DFG-out) active->inactive Conformational Change inactive->active Activation dasatinib Dasatinib (Type I) dasatinib->active Binds To imatinib Imatinib / Nilotinib (Type II) imatinib->inactive Binds To & Stabilizes

Caption: Binding modes of Type I and Type II kinase inhibitors.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-tiered approach is essential for accurately defining an inhibitor's selectivity profile. This typically begins with broad, in vitro screening followed by targeted cellular assays for validation.

Workflow for Kinase Inhibitor Profiling

G compound Test Inhibitor (e.g., Pyrimidinylaminobenzoic acid derivative) tier1 Tier 1: Broad Kinome Screen (e.g., KINOMEscan™, Radiometric Panel) compound->tier1 tier2 Tier 2: IC50 Determination (Dose-Response for 'Hits') tier1->tier2 Identify Initial Hits tier3 Tier 3: Cellular Validation (e.g., Western Blot, CETSA) tier2->tier3 Confirm Potency data Data Analysis: Selectivity Score, SAR tier3->data Validate On- & Off-Target Effects

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Protocol 1: In Vitro Radiometric Kinase Assay (Biochemical IC50)

This protocol describes a gold-standard method for measuring direct enzymatic inhibition. It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase.

Causality Behind Choices:

  • Why Radiometric? It is a direct, highly sensitive, and universal method for any kinase that uses ATP, making it ideal for large panels.

  • Why [γ-³³P]ATP? ³³P has lower energy than ³²P, making it safer to handle while providing sufficient signal for detection.

  • Why ATP at Km? Running the assay with the ATP concentration at or near the Michaelis-Menten constant (Km) for each specific kinase provides a standardized condition. For a competitive inhibitor, the resulting IC50 can be related to the inhibition constant (Ki) via the Cheng-Prusoff equation, allowing for more meaningful comparison across different kinases.[19]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test inhibitor in DMSO to create a 10-point concentration curve (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept low and constant (e.g., <1%) across all wells to avoid solvent effects.

  • Reaction Mixture Preparation: In a 96-well filter plate, prepare a reaction buffer containing the purified recombinant kinase, a specific peptide or protein substrate, and required cofactors (e.g., MgCl₂, MnCl₂).

  • Pre-incubation: Add the diluted test inhibitor to the reaction mixture and pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts. A "no inhibitor" control (vehicle only) represents 100% activity, and a "no enzyme" control serves as the background.

  • Initiation: Initiate the kinase reaction by adding the ATP mixture, which includes a known concentration of unlabeled ATP spiked with [γ-³³P]ATP. Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid). This denatures the enzyme and protonates the substrate.

  • Separation: The phosphorylated substrate is captured on the filter membrane of the plate, while the unreacted [γ-³³P]ATP is washed away. This separation is the critical step for reducing background signal.

  • Detection: Add scintillant to the wells and quantify the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement (Western Blot)

This assay validates the biochemical findings in a physiological context by measuring the phosphorylation of a known downstream substrate of the target kinase within intact cells. For Bcr-Abl, a key substrate is CrKL.

Self-Validating System: This protocol includes essential controls. The vehicle control establishes the baseline level of target phosphorylation. A positive control inhibitor (if available) confirms the assay can detect inhibition. The loading control (e.g., total protein or a housekeeping protein like GAPDH) ensures that any observed decrease in the phosphorylated protein is due to kinase inhibition, not variations in protein loading.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a Bcr-Abl-positive cell line (e.g., K562) to logarithmic growth phase. Seed the cells in multi-well plates and allow them to adhere (if applicable). Treat the cells with a dose-response of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay. This is necessary for equal protein loading in the subsequent steps.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-CrKL).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a loading control protein (e.g., anti-GAPDH).

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the loading control signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Clinical and Research Implications

Understanding the cross-reactivity profile is paramount for both preclinical research and clinical application.

  • For the Researcher: When using a kinase inhibitor as a tool to probe a signaling pathway, off-target effects can confound data interpretation.[19] Choosing an inhibitor with the highest selectivity for the target of interest (e.g., nilotinib over dasatinib if studying only Abl) or using multiple inhibitors with different off-target profiles is crucial for validating that an observed phenotype is truly due to inhibition of the intended target.

  • For the Clinician: The selectivity profile directly translates to the therapeutic window and the adverse event profile. Imatinib's inhibition of c-KIT is beneficial in GIST.[20][21] Dasatinib's broad activity can overcome resistance but may also be linked to side effects like pleural effusion and pulmonary arterial hypertension, likely through inhibition of kinases like SRC or PDGFRβ in endothelial cells.[5][22] Conversely, some adverse events like rash or fluid retention can be common to multiple inhibitors due to shared off-target effects or on-target effects in different tissues.[23][24][25]

By integrating quantitative biochemical data with cellular validation, researchers and drug developers can build a comprehensive understanding of a pyrimidinylaminobenzoic acid-based inhibitor's true mechanism of action, enabling more rational drug design, better interpretation of experimental results, and safer, more effective clinical application.

References

Benchmarking the Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Imatinib): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the primary synthetic routes for 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a potent tyrosine kinase inhibitor better known as Imatinib. Developed for researchers, scientists, and professionals in drug development, this document delves into the nuances of various synthetic strategies, offering objective analysis supported by experimental data to inform process optimization and selection.

Introduction: The Significance of Imatinib and Its Synthesis

Imatinib is a cornerstone in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML).[1] Its mechanism of action involves the targeted inhibition of the BCR-ABL tyrosine kinase, an enzyme crucial for the proliferation of cancer cells in CML.[1][2] The efficacy of Imatinib has transformed the prognosis for many patients, making its efficient and scalable synthesis a critical aspect of pharmaceutical manufacturing.

The synthesis of Imatinib is a multi-step process that has been approached through several convergent strategies.[1][3] The choice of a particular synthetic route in an industrial setting is governed by factors such as overall yield, purity of the final active pharmaceutical ingredient (API), cost of starting materials and reagents, process safety, and environmental impact.[4] This guide will dissect and compare the most prominent synthetic methodologies for Imatinib, providing a framework for informed decision-making in its production.

Comparative Analysis of Major Synthetic Routes

Two major industrial routes for the synthesis of Imatinib have been widely adopted, primarily differing in the sequence of assembling the core molecular framework.[5] Beyond these, alternative approaches employing advanced catalytic systems have also been explored.

Route 1: Pyrimidine Ring Formation Followed by Amide Coupling

This classical approach involves the initial construction of the pyrimidine core, followed by the introduction of the benzamide side chain.

A representative workflow for this route is as follows:

Route_1_Imatinib_Synthesis A 2-Methyl-5-nitroaniline B Guanidine Intermediate A->B  Cyanamide   D Nitro Pyrimidine Intermediate B->D  Cyclization   C 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one C->D E Amino Pyrimidine Intermediate D->E  Reduction (e.g., Fe/NH4Cl)   G Imatinib E->G  Amide Coupling   F 4-(4-Methylpiperazinomethyl)benzoyl chloride F->G

Caption: Route 1: Convergent synthesis of Imatinib starting with pyrimidine ring formation.

In this route, 2-methyl-5-nitroaniline is first converted to a guanidine derivative, which then undergoes cyclization with 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one to form the nitro-substituted pyrimidine core.[3][5][6] The nitro group is subsequently reduced to an amine, which is then acylated with 4-(4-methylpiperazinomethyl)benzoyl chloride to yield Imatinib.[3]

Route 2: Amide Formation Followed by Pyrimidine Ring Cyclization

This alternative industrial route reverses the key steps of Route 1.

Route_2_Imatinib_Synthesis A 4-Methyl-3-nitroaniline D Amide Intermediate A->D  Amidation   B 4-(Chloromethyl)benzoyl chloride B->D C N-Methylpiperazine C->D  Substitution   E Amino Intermediate D->E  Reduction   F Guanidine Derivative E->F  Cyanamide   H Imatinib F->H  Cyclization   G 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one G->H Modern_Coupling_Imatinib_Synthesis cluster_0 Fragment 1 cluster_1 Fragment 2 A N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine C Imatinib A->C  Pd or Cu catalyst   B 4-(4-Methylpiperazinomethyl)benzoic acid derivative B->C

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 3-(Pyrimidin-2-ylamino)benzoic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the landscape of targeted cancer therapy, 3-(Pyrimidin-2-ylamino)benzoic acid derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this class of compounds, with a particular focus on 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, a key intermediate in the synthesis of the FDA-approved drug Nilotinib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Promise of Pyrimidine-Based Kinase Inhibitors

The 2-anilinopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. These compounds typically function by competing with ATP for binding to the kinase domain of oncogenic proteins, thereby inhibiting their activity and downstream signaling pathways that drive cancer cell proliferation and survival.[1][2] A prime example of a target for this class of inhibitors is the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML).[3] This guide will delve into the preclinical evaluation of this compound derivatives, exploring the crucial translation from in vitro potency to in vivo efficacy.

In Vitro Activity Profile: Targeting the Molecular Engine of Cancer

The initial assessment of a compound's potential as a therapeutic agent begins with rigorous in vitro testing. For this compound derivatives, this primarily involves enzymatic assays to determine their inhibitory concentration against specific kinases and cell-based assays to evaluate their anti-proliferative effects on cancer cell lines.

Enzymatic Assays: Gauging Potency at the Molecular Level

The primary mechanism of action for many this compound derivatives is the inhibition of tyrosine kinases.[4] The half-maximal inhibitory concentration (IC50) is a key metric determined in these assays.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidBcr-AblData not publicly available for the intermediate, but Nilotinib (the final product) has an IC50 of <30 nM
NilotinibBcr-Abl<30

Note: While specific IC50 values for the intermediate are not widely published, its structural contribution to the high potency of Nilotinib is well-established.

Cellular Assays: Assessing Anti-Proliferative Effects

The efficacy of these compounds is further evaluated by their ability to inhibit the growth of cancer cell lines that are dependent on the target kinase for their survival.

Table 2: In Vitro Anti-Proliferative Activity

CompoundCell LineCancer TypeIC50 (µM)
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidK562Chronic Myeloid LeukemiaSpecific data varies across studies, but demonstrates activity
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidMCF-7Breast CancerDemonstrates activity

The K562 cell line, which is positive for the Bcr-Abl fusion protein, is a standard model for assessing the cellular activity of Bcr-Abl inhibitors.[5] The observed activity in MCF-7 cells suggests potential broader applications for this class of compounds against other cancers.

From the Bench to the Preclinical Model: The In Vivo Translation

While in vitro assays provide crucial initial data, the true therapeutic potential of a compound can only be assessed through in vivo studies. These studies evaluate a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism, typically in mouse models of human cancer.

Xenograft Models: A Window into In Vivo Efficacy

The most common in vivo model for evaluating anticancer agents is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[6] For Bcr-Abl inhibitors, K562 xenograft models are frequently used.[5]

Table 3: Comparative In Vivo Efficacy of Bcr-Abl Inhibitors

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition
NilotinibK562 XenograftOral, dailySignificant tumor regression
ImatinibK562 XenograftOral, dailySignificant tumor regression
Pharmacokinetics and Bioavailability

A critical aspect of in vivo performance is the compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). For an orally administered drug to be effective, it must have good bioavailability. Nilotinib, for instance, reaches its maximum plasma concentration 3 to 4 hours after oral administration and has an elimination half-life of approximately 17 hours.[4] However, its bioavailability can be affected by food and concomitant medications that modulate CYP3A4 enzymes.[9]

Experimental Methodologies: A Closer Look

To ensure scientific integrity and reproducibility, the protocols for these evaluations must be meticulously detailed.

Protocol 1: In Vitro Anti-Proliferative MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: In Vivo Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., K562) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally via gavage) and vehicle control daily for a specified period (e.g., 14-21 days).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess target inhibition).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for 2-anilinopyrimidine-based Bcr-Abl inhibitors involves the blockade of downstream signaling pathways that are critical for cell proliferation and survival.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Inhibitor 3-(Pyrimidin-2-ylamino)benzoic acid derivative Inhibitor->BCR_ABL Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival STAT5->Proliferation STAT5->Survival

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound derivatives.

Discussion: Correlating In Vitro and In Vivo Data

The translation of potent in vitro activity to in vivo efficacy is a critical hurdle in drug development. While 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid demonstrates promising in vitro anti-proliferative effects, its success in an in vivo setting would be contingent on several factors including:

  • Pharmacokinetic Properties: As discussed, favorable ADME properties are paramount for achieving and maintaining therapeutic concentrations at the tumor site.

  • Target Engagement in Vivo: The compound must effectively inhibit Bcr-Abl kinase activity within the tumor microenvironment.

  • Tolerability: The compound must exhibit an acceptable safety profile at doses that are efficacious.

The well-documented clinical success of Nilotinib provides strong evidence that the this compound scaffold can be optimized to achieve a desirable balance of potency, selectivity, and drug-like properties necessary for a successful therapeutic agent.

Conclusion and Future Directions

This compound derivatives represent a valuable class of kinase inhibitors with demonstrated in vitro activity against clinically relevant targets. While a direct and comprehensive in vitro to in vivo comparison for every derivative is not always publicly available, the extensive data on lead compounds like Nilotinib provides a strong foundation for understanding the structure-activity relationships that govern both laboratory and preclinical efficacy. Future research should focus on synthesizing novel derivatives with improved pharmacokinetic profiles and broader kinase inhibitory spectrums to address the ongoing challenge of drug resistance and to expand the therapeutic reach of this promising chemical scaffold.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Pyrimidin-2-ylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Guiding Principle: Proactive Hazard Assessment

Given the absence of a dedicated SDS, 3-(Pyrimidin-2-ylamino)benzoic acid must be treated as a hazardous substance. Structurally related compounds, such as other aminobenzoic acids and pyrimidine derivatives, are known to cause skin, eye, and respiratory irritation. Therefore, a cautious and systematic approach to disposal is not just recommended, but essential. The foundational principle of this guide is risk mitigation through the adherence to established hazardous waste protocols.

Core Safety and Handling Protocols

Before initiating any disposal procedures, a thorough understanding and implementation of safety measures are paramount. The causality behind these choices is to prevent accidental exposure and contamination.

Personal Protective Equipment (PPE): A non-negotiable first line of defense.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes of solutions or accidental generation of dust.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents dermal absorption, a common route of exposure for aromatic amines.
Body Protection A full-length laboratory coatMinimizes the risk of skin contact with the compound.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

Engineering Controls:

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood. This engineering control is critical for containing any potential dust or vapors, thereby protecting the user and the general laboratory environment. Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a compliant and safe manner. The recommended final disposal method is incineration by a licensed hazardous waste management company.[1]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated this compound powder in its original container if possible.[2] If the original container is not available, use a new, clean, and compatible container made of glass or polyethylene.

  • Contaminated Lab Supplies: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be considered contaminated solid waste. These should be double-bagged in clear plastic bags for visual inspection by environmental health and safety (EHS) personnel.

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible container. Do not mix this waste stream with other solvents unless their compatibility has been verified to prevent unintended reactions.

Step 2: Container Management: The Key to Safe Storage

Proper container management is a critical and often audited aspect of laboratory safety.

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or deterioration, and has a secure, screw-on cap.[2] Containers should not be filled beyond 90% capacity to allow for expansion.

  • Labeling: This is a crucial step for regulatory compliance and safety. Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added. The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).

    • The date of waste accumulation initiation.

    • The primary hazards (e.g., "Irritant," "Handle with Caution").

  • Closure: Waste containers must be kept tightly closed except when actively adding waste. This prevents the release of vapors and protects against spills.

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories are required to designate a Satellite Accumulation Area for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Segregation: Store the waste container for this compound segregated from incompatible materials. As a general rule, store it away from strong oxidizing agents, strong acids, and strong bases. Secondary containment, such as a plastic tub, is highly recommended to contain any potential leaks.

  • Time and Quantity Limits: Be aware of your institution's and local regulations regarding the maximum amount of waste and the maximum time it can be stored in an SAA before it must be transferred to a central accumulation area or collected for disposal.

Step 4: Arranging for Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

  • Contact your EHS Office: Your institution's Environmental Health and Safety department is the primary point of contact for arranging the pickup and disposal of hazardous waste.

  • Licensed Waste Vendor: The EHS office will coordinate with a licensed and certified hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of chemical waste in a manner that complies with all federal, state, and local regulations. The standard method of disposal for this type of organic compound is high-temperature incineration.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage On-Site Storage cluster_disposal Final Disposal Start Start: Need to Dispose of This compound Assess Assess Hazards (Treat as Hazardous) Start->Assess Initiate Disposal PPE Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) Assess->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Collect Solid Waste in Compatible Container WasteType->SolidWaste Solid LiquidWaste Collect Liquid Waste in Compatible Container WasteType->LiquidWaste Liquid ContaminatedDebris Double-bag Contaminated Debris WasteType->ContaminatedDebris Debris LabelContainer Affix 'Hazardous Waste' Label (Name, Date, Hazards) SolidWaste->LabelContainer LiquidWaste->LabelContainer ContaminatedDebris->LabelContainer SealContainer Securely Seal Container (Keep Closed) LabelContainer->SealContainer SAA Store in Designated Satellite Accumulation Area (SAA) SealContainer->SAA Segregate Segregate from Incompatibles (Use Secondary Containment) SAA->Segregate ContactEHS Contact Environmental Health & Safety (EHS) for Waste Pickup Segregate->ContactEHS Container Full or Time Limit Reached ProfessionalDisposal Arrange for Disposal via Licensed Waste Vendor ContactEHS->ProfessionalDisposal End End: Compliant Disposal ProfessionalDisposal->End

Caption: Workflow for the safe and compliant disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of chemical reagents like this compound is a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By treating this compound with the caution it warrants and adhering to the systematic procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a sustainable scientific community. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Pyrimidin-2-ylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our primary commitment is to rigorous science, but this must be built upon an unwavering foundation of safety. The handling of any chemical compound, regardless of its perceived hazard level, demands a systematic approach to personal protection. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3-(Pyrimidin-2-ylamino)benzoic acid, moving beyond a simple checklist to explain the causality behind each safety protocol.

Hazard Identification: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. Based on available Safety Data Sheets (SDS) and toxicological information for this compound and structurally similar chemicals, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2/2A) : Causes serious, potentially damaging, eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

Some sources for related compounds also indicate potential for harm if swallowed, in contact with skin, or if inhaled.[4][5] These classifications are not merely administrative; they are the data-driven basis for every piece of protective equipment we recommend. The potential for this compound, a solid powder, to become airborne as dust is a critical consideration for mitigating respiratory exposure.

Core PPE: The Non-Negotiable Barrier

For any procedure involving this compound, from weighing small quantities to preparing solutions, a baseline of PPE is mandatory. This core ensemble serves as your primary barrier against incidental contact and unforeseen splashes.

  • Eye and Face Protection : Given the classification as a serious eye irritant, this is a critical control point.[1][2][3]

    • ANSI Z87.1-compliant safety glasses are the absolute minimum for work in the laboratory.

    • Chemical splash goggles should be worn over safety glasses when handling solutions or any quantity of the powder where splashing is a possibility. They provide a seal around the eyes, offering superior protection.

    • A face shield , worn in conjunction with safety goggles, is required when there is a significant risk of explosion, a large splash hazard, or a highly exothermic reaction.[6]

  • Skin and Body Protection :

    • Gloves : No single glove material protects against all chemicals. For this compound, disposable nitrile gloves are the preferred choice for incidental contact, providing a good balance of chemical resistance and dexterity. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon known contact with the chemical. Never reuse disposable gloves.

    • Laboratory Coat : A flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn and fully buttoned.[6] This protects your skin and personal clothing from contamination. Do not wear lab coats made of synthetic materials like polyester, which can melt and adhere to the skin in a fire.

    • Full-length pants and closed-toe shoes : This is a universal laboratory requirement. Shoes must cover the entire foot to protect against spills.[6][7]

Respiratory Protection: An Escalated Control

The need for respiratory protection is determined by a risk assessment of your specific procedure. The warning that this compound may cause respiratory irritation (H335) is the key driver for this evaluation.[1][2]

Engineering controls , such as a certified chemical fume hood or a powder containment hood, are the first and best line of defense. All weighing and transfer of the solid powder should be performed within such an enclosure to minimize the generation of airborne dust.

If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required.[6]

  • For weighing or transferring small amounts where dust may be generated, a NIOSH-approved N95 respirator may be sufficient.

  • For larger quantities or situations with significant aerosolization potential, a half-mask or full-face air-purifying respirator with appropriate particulate cartridges should be used.[8]

  • Important : Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation, training, and annual fit-testing to ensure a proper seal.[6]

PPE Selection Summary
Task / ConditionEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Solution Handling (<100mL) Safety GogglesNitrile GlovesLab CoatNot required if in fume hood
Weighing Solid Powder (any amount) Safety GogglesNitrile GlovesLab CoatRequired: Use in fume hood or ventilated enclosure. If not possible, minimum N95 respirator.
Large-Scale Powder Transfer (>10g) Safety Goggles & Face ShieldNitrile GlovesLab Coat & ApronRequired: Use in fume hood or ventilated enclosure. Half-mask respirator recommended.
Potential for Energetic Reaction Safety Goggles & Face ShieldNitrile GlovesLab Coat & ApronUse in fume hood.

Operational and Disposal Plans: A Step-by-Step Guide

Effective protection relies not just on wearing PPE, but on using it correctly. Cross-contamination during the removal of PPE is a common and preventable source of exposure.

Experimental Workflow PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Begin: Assess Procedure with this compound op_type What is the physical form being handled? start->op_type solid_op Is there a significant risk of aerosolization or dust generation? (e.g., weighing, scraping, large transfers) op_type->solid_op Solid Powder ppe_base Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat op_type->ppe_base Solution (Low Volume) solid_op->ppe_base ppe_hood Required Control: - Perform in Fume Hood or Ventilated Enclosure solid_op->ppe_hood Yes ppe_hood->ppe_base ppe_resp Additional PPE: - NIOSH-approved Respirator (N95 or higher) ppe_hood->ppe_resp If hood is unavailable or insufficient

Caption: PPE selection workflow based on procedural risk assessment.

Protocol 1: Donning PPE
  • Hand Hygiene : Wash hands thoroughly.

  • Lab Coat : Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required) : Don the respirator and perform a user seal check.

  • Eye/Face Protection : Put on safety goggles and/or a face shield.

  • Gloves : Don the correct size of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Protocol 2: Doffing PPE (to prevent cross-contamination)

This sequence is designed to remove the most contaminated items first.

  • Gloves : Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, turning it inside out. Hold the removed glove in the gloved hand, and slide the fingers of the ungloved hand under the cuff of the remaining glove to peel it off, enclosing the first glove inside.

  • Hand Hygiene : Immediately wash hands or use hand sanitizer.

  • Face Shield/Goggles : Remove by handling the strap or earpieces, avoiding touching the front surface.

  • Lab Coat : Unbutton and remove the lab coat by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Respirator (if worn) : Remove the respirator without touching the front.

  • Final Hand Hygiene : Wash hands thoroughly with soap and water.

Disposal Plan
  • Contaminated PPE : All disposable PPE, including gloves and any contaminated wipes, must be disposed of as hazardous chemical waste.[1][3]

  • Procedure : Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance : Follow all institutional, local, and national regulations for chemical waste disposal.[1] Never dispose of chemically contaminated items in the regular trash.

By adhering to these evidence-based protocols, you build a culture of safety that protects not only yourself but your colleagues and your research. Trust in your procedures is paramount, and that trust begins with a comprehensive and respected safety plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrimidin-2-ylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyrimidin-2-ylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.